4-Methyl-2(5H)-furanone
Description
4-Methyl-2(5H)-furanone is a natural product found in Hemizonia congesta with data available.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-5(6)7-3-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEYQBNQZKUWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210148 | |
| Record name | 2(5H)-Furanone, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6124-79-4 | |
| Record name | 2(5H)-Furanone, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006124794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Furanone, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2(5H)-furanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Methyl-2(5H)-furanone chemical properties and structure
An In-Depth Technical Guide to 4-Methyl-2(5H)-furanone: Chemical Properties, Structure, and Synthetic Utility
Introduction
This compound, a member of the butenolide class of lactones, is a versatile organic compound with significance in both chemical synthesis and the flavor industry.[1][2] While recognized for its sensory properties, its true value for researchers and drug development professionals lies in its reactive scaffold, which serves as a foundational building block for more complex molecular architectures. This guide provides a detailed examination of its chemical and physical properties, structural characteristics, reactivity, and applications, with a focus on its utility as a synthetic intermediate.
Molecular Structure and Identification
The structural identity of a compound is its most fundamental characteristic, dictating its physical properties and chemical behavior.
Nomenclature and Chemical Identity
This compound is most commonly identified by its CAS Registry Number, 6124-79-4.[3] While widely known by this common name, its formal IUPAC name is 3-methyl-2H-furan-5-one.[4] It is also referred to by synonyms such as 4-Hydroxy-3-methyl-2-butenoic acid γ-lactone and 4-Methyl-2-butenoic acid γ-lactone.[3][5] This nomenclature highlights its nature as a five-membered lactone (a cyclic ester) derived from the corresponding unsaturated hydroxy acid.
Chemical Structure
The molecule consists of a five-membered furanone ring containing one oxygen atom, a ketone group at the 2-position, and a double bond between carbons 3 and 4. A methyl group is substituted at the 4-position. The molecular formula is C₅H₆O₂.[3]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the core physicochemical properties of this compound is essential for experimental design, including solvent selection, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 6124-79-4 | [3] |
| Molecular Formula | C₅H₆O₂ | [3][5] |
| Molecular Weight | 98.10 g/mol | [3][4][6] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 113 °C (at 14 mmHg) | [2][6] |
| Density | 1.12 g/cm³ | [2] |
| Flash Point | 95 °C | [2] |
| Solubility | Soluble in water, alcohols, and ether solvents. | [2][7] |
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the functionalities within its structure: the α,β-unsaturated lactone system. This arrangement makes the molecule susceptible to a variety of transformations, which is a key reason for its utility in organic synthesis.
-
Nucleophilic Attack: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.
-
Michael Addition: As a classic Michael acceptor, the β-carbon of the double bond (C4) is electrophilic due to conjugation with the carbonyl group. It readily undergoes 1,4-conjugate addition with soft nucleophiles.
-
Stability: The compound is generally stable under standard conditions.[8] However, like many furan derivatives, it may be sensitive to strong acids, bases, and prolonged exposure to heat or light.[9] It is recommended to store the compound in a cool, dry, and well-ventilated place.[10][11]
The hydroxylated derivative, 5-hydroxy-4-methyl-2(5H)-furanone, is a particularly valuable intermediate.[] It serves as a C5 synthon for the synthesis of complex natural products like retinoids and carotenoids.[13][14]
Synthesis Methodology
Understanding the synthesis of this compound and its derivatives is crucial for its application in multi-step synthetic campaigns. A common approach for its hydroxylated analog, 5-hydroxy-4-methyl-2(5H)-furanone, involves the reaction of glyoxylic acid hydrate with propionaldehyde.[15]
Example Protocol: Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone
This protocol is based on a method disclosed in the patent literature, which provides a high-yield route to a key derivative.[15]
Causality Behind Experimental Choices:
-
Use of Morpholine: Morpholine acts as a base and a catalyst, facilitating the initial aldol-type condensation between glyoxylic acid and propionaldehyde.
-
Acidic Workup: The addition of hydrochloric acid is critical for the cyclization (lactonization) step, leading to the formation of the furanone ring.
-
Vacuum Distillation: This purification technique is chosen to isolate the final product from non-volatile impurities and starting materials, taking advantage of the product's boiling point.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve glyoxylic acid hydrate (0.5 mol) in ethanol (200 mL) in a reaction vessel equipped with a stirrer and cooling bath.
-
Catalyst Addition: Cool the solution to 0 °C. Under continuous stirring, add morpholine (0.5 mol) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes post-addition.
-
Aldehyde Addition: Add propionaldehyde to the reaction mixture and allow the reaction to proceed.
-
Concentration: After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent. The temperature should be kept below 90 °C.
-
Cyclization and Extraction: Add a hydrochloric acid solution to the residue to induce cyclization. Extract the resulting mixture with ethyl acetate.
-
Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude product.
-
Final Isolation: Purify the crude product via vacuum distillation (120–150 °C / 1–2 mmHg) to yield pure 5-hydroxy-4-methyl-2(5H)-furanone.[15]
Applications in Research and Development
While this compound itself is used in the flavor industry, its derivatives are of significant interest to the pharmaceutical and chemical research sectors.[2]
-
Synthetic Building Block: The furanone core is a privileged scaffold found in numerous natural products with diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[16] The ability to functionalize the this compound ring makes it an attractive starting point for the synthesis of these complex molecules.
-
Precursor to Bioactive Molecules: As previously mentioned, 5-hydroxy-4-methyl-2(5H)-furanone is a key intermediate in the synthesis of retinoids (vitamin A derivatives), which are crucial in vision, cell growth, and differentiation.[13] This derivative has also been investigated for its potential antioxidant, anti-inflammatory, and anticancer activities, making it a target for studies in neurological and oncological research.[]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. According to GHS classifications, the compound presents several hazards.
-
Hazards: It is known to cause skin and serious eye irritation.[4][10] It may also be harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[10][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[9][10] In case of contact, skin should be washed with plenty of soap and water, and eyes should be rinsed cautiously with water for several minutes.[11]
Conclusion
This compound is more than a simple flavor component; it is a valuable chemical entity with a rich reactivity profile centered on its α,β-unsaturated lactone core. Its utility as a precursor, particularly to its 5-hydroxy derivative, provides a gateway to complex and biologically significant molecules, including retinoids. For researchers in organic synthesis and drug development, a thorough understanding of its properties, reactivity, and handling is paramount to unlocking its full synthetic potential.
References
- 1. This compound | 6124-79-4 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 4-Methyl-5H-furan-2-one [webbook.nist.gov]
- 4. 2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-5H-furan-2-one [webbook.nist.gov]
- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound, 6124-79-4 [thegoodscentscompany.com]
- 8. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 13. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 14. 5-Hydroxy-4-methyl 2(5H) furanone | 40834-42-2 | FH46372 [biosynth.com]
- 15. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 16. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of 4-Methyl-2(5H)-furanone in the Plant Kingdom: A Technical Guide for Researchers
Abstract
4-Methyl-2(5H)-furanone, a member of the butenolide class of unsaturated lactones, represents a molecule of significant interest at the intersection of phytochemistry and pharmacology. While the broader family of furanones is well-documented for its contributions to flavor, fragrance, and biological activity, the specific natural occurrence and functional role of this compound in plants remain a compelling area of research. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, offering a foundation for researchers and drug development professionals. We will delve into its known botanical sources, explore putative biosynthetic pathways by drawing parallels with related furanones, discuss potential ecological functions, and outline robust methodologies for its extraction, identification, and quantification. This document serves as a critical resource for unlocking the full scientific and therapeutic potential of this intriguing natural product.
Introduction: The Furanone Scaffold in Nature
Furanones are a diverse group of heterocyclic organic compounds characterized by a five-membered ring containing an oxygen atom and a ketone group. Their presence is widespread in nature, where they play pivotal roles as signaling molecules, defense compounds, and key contributors to the sensory profiles of many fruits and processed foods.[1] The biological activities of furanone derivatives are extensive and well-documented, encompassing antimicrobial, anti-inflammatory, antitumor, and antioxidant properties.[2] This inherent bioactivity has positioned the furanone scaffold as a promising starting point for the development of novel therapeutic agents.[3]
Within this family, this compound is a structurally simpler member, yet its documented natural occurrence is notably sparse compared to its more celebrated relatives like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), the potent aroma compound in strawberries and pineapples.[4] This guide will focus specifically on what is known about this compound, highlighting the significant opportunities that exist for further investigation.
Documented Natural Occurrence of this compound
To date, the confirmed presence of this compound in the plant kingdom is limited to a few species. Authoritative databases have reported its identification in:
-
Nicotiana tabacum (Tobacco): A complex plant known for its rich profile of volatile and non-volatile secondary metabolites.
-
Hemizonia congesta (Hayfield Tarweed): A species in the Asteraceae family, suggesting a potential for broader distribution within this large plant family.[5]
This limited reporting underscores that the distribution of this compound in plants is likely under-investigated rather than genuinely rare. Its volatility and potential presence in low concentrations may have led to it being overlooked in broader metabolomic studies.
| Plant Species | Family | Reported Presence |
| Nicotiana tabacum | Solanaceae | Yes |
| Hemizonia congesta | Asteraceae | Yes |
Biosynthetic Considerations: A Plausible Pathway
While the specific biosynthetic pathway to this compound in plants has not been elucidated, we can infer a probable route based on the well-studied biosynthesis of related furanones, particularly in fruits like strawberries.[6] The biosynthesis of these compounds is intricately linked to carbohydrate metabolism.
For the extensively studied 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), D-fructose-1,6-diphosphate has been identified as a key precursor.[4][7] A critical step in its formation is the enzymatic reduction of an enone precursor, catalyzed by a quinone oxidoreductase.[6]
Given the structural similarities, a plausible biosynthetic pathway for this compound could also originate from sugar metabolism, potentially involving intermediates from the pentose phosphate pathway or glycolysis. The formation of the butenolide ring is a key transformation, which could arise from the dehydration and cyclization of a linear sugar-derived precursor.
Below is a conceptual diagram illustrating a generalized biosynthetic pathway for furanones, which could be adapted for this compound research.
Caption: Generalized Furanone Biosynthetic Pathway.
Potential Ecological Roles
The production of secondary metabolites like this compound is metabolically expensive for plants, implying a significant functional role. Based on the activities of other furanones, we can hypothesize several ecological functions:
-
Defense against Herbivores and Pathogens: Many furanones exhibit antimicrobial and antifungal properties.[2] For instance, the 2,5-dimethyl derivative has been shown to deter fungal growth on strawberries.[1] It is plausible that this compound serves a similar protective function in the plants that produce it.
-
Allelopathy: Plants release chemicals into the environment to inhibit the growth of competing plant species. The potential for furanones to act as allelochemicals is an area ripe for investigation.
-
Signaling and Communication: Volatile organic compounds are crucial for plant-plant and plant-insect communication. This compound could act as a signaling molecule to attract pollinators or repel herbivores.
Pharmacological Potential and Drug Development
The furanone core is a privileged scaffold in medicinal chemistry. Numerous derivatives have been synthesized and tested for a wide range of biological activities.[2][3] While specific studies on this compound are limited, related compounds have shown promise in several therapeutic areas:
-
Anticancer Activity: Some furanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[][9]
-
Antimicrobial and Anti-biofilm Activity: Brominated furanones from the red seaweed Delisea pulchra are famous for their ability to interfere with bacterial quorum sensing, a key process in biofilm formation.[1] This has sparked interest in developing furanone-based drugs to combat antibiotic-resistant bacteria.[10]
-
Anti-inflammatory and Antioxidant Effects: The antioxidant potential of some furanones is comparable to that of ascorbic acid.[1] 5-Hydroxy-4-methyl-2(5H)-furanone, a related compound, has shown antioxidant and anti-inflammatory properties.[]
The simple structure of this compound makes it an attractive starting point for synthetic modification and the creation of compound libraries for high-throughput screening in drug discovery programs.
Methodologies for a Self-Validating Research Workflow
A robust and self-validating experimental workflow is crucial for the accurate study of this compound in plant matrices. The following protocol outlines a comprehensive approach from extraction to quantification.
Extraction and Purification
The choice of extraction method depends on the volatility of the compound and the nature of the plant matrix.
Step-by-Step Protocol for Extraction:
-
Sample Preparation: Homogenize fresh or freeze-dried plant material to increase the surface area for extraction.
-
Solvent Extraction:
-
For a broad-spectrum extraction of semi-volatiles, use a moderately polar solvent like dichloromethane or ethyl acetate.
-
Perform maceration or sonication-assisted extraction at a low temperature to minimize degradation of thermally labile compounds.
-
-
Solvent Partitioning (Optional): To clean up the crude extract, perform liquid-liquid partitioning. For example, partition the initial extract between hexane and acetonitrile to separate nonpolar compounds (lipids, waxes) from more polar compounds.
-
Solid-Phase Extraction (SPE): For further purification and concentration, use an SPE cartridge (e.g., silica or C18) to fractionate the extract based on polarity. Elute with a gradient of solvents to isolate the furanone-containing fraction.
-
Concentration: Carefully concentrate the purified fraction under a gentle stream of nitrogen or using a rotary evaporator at low temperature and pressure.
Identification and Structural Elucidation
Unequivocal identification of this compound requires a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying volatile and semi-volatile compounds.
-
Column: Use a mid-polarity column (e.g., DB-5ms) for good separation.
-
Mass Spectrum: Compare the obtained mass spectrum with library spectra (e.g., NIST) and with that of an authentic standard.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural confirmation, especially if the compound is isolated in sufficient quantity, ¹H and ¹³C NMR are indispensable.[11]
Quantification
Accurate quantification is essential for understanding the physiological and ecological relevance of the compound.
-
Stable Isotope Dilution Assay (SIDA): This is the most accurate method for quantification, as it corrects for losses during sample preparation and analysis.[12] It involves spiking the sample with a known amount of a labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) prior to extraction.
-
External Calibration: If a labeled standard is unavailable, quantification can be performed using an external calibration curve prepared with an authentic, unlabeled standard.
The following diagram illustrates a comprehensive workflow for the analysis of this compound.
Caption: Workflow for Furanone Analysis in Plants.
Conclusion and Future Directions
This compound remains an enigmatic but promising natural product. Its confirmed presence in plants, coupled with the significant biological activities of the broader furanone family, warrants a more intensive research effort. Future investigations should focus on:
-
Broadening the Search: Screening a wider variety of plant species, particularly within the Solanaceae and Asteraceae families, using sensitive analytical techniques like GC-MS.
-
Elucidating the Biosynthetic Pathway: Using isotopic labeling studies and transcriptomics to identify the genes and enzymes responsible for its production in plants.
-
Investigating Ecological Functions: Conducting bioassays to determine its role in plant defense, allelopathy, and communication.
-
Exploring Pharmacological Potential: Synthesizing derivatives and screening them for a range of biological activities to unlock their therapeutic potential.
This guide provides the foundational knowledge and methodological framework for researchers to embark on this exciting journey of discovery, ultimately shedding light on the role of this compound in the natural world and its potential applications for human benefit.
References
- 1. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Enigmatic Origins of 4-Methyl-2(5H)-furanone: A Guide to Its Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Significance of a Simple Lactone
4-Methyl-2(5H)-furanone is a member of the butenolide class of unsaturated lactones, a structural motif found in a diverse array of natural products with a wide spectrum of biological activities. While not as extensively studied as some of its more complex relatives, this compound and similar structures are recognized for their roles as signaling molecules and their potential as synthons in the chemical synthesis of more complex bioactive compounds. Despite its simple structure, the precise biosynthetic pathway leading to this compound remains largely unelucidated in the scientific literature. This guide aims to provide an in-depth exploration of the likely biosynthetic origins of this molecule, drawing upon established principles of secondary metabolism and analogous, well-characterized pathways of related furanone compounds. By synthesizing current knowledge and proposing a hypothetical pathway, we offer a framework for future research in this area.
A Proposed Biosynthetic Route: A Polyketide Perspective
In the absence of a definitively characterized pathway for this compound, we can infer a plausible route from the general biosynthesis of butenolides, which are often derived from the polyketide pathway.[1] Polyketides are a large class of secondary metabolites synthesized by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units.[2][3]
A hypothetical pathway for this compound could initiate with the condensation of a starter unit, acetyl-CoA, with an extender unit, malonyl-CoA, followed by a subsequent condensation with methylmalonyl-CoA. This series of reactions, catalyzed by a PKS, would generate a linear polyketide chain. The subsequent steps would involve reduction of a ketone group to a hydroxyl group, followed by cyclization and dehydration to form the characteristic α,β-unsaturated γ-lactone ring of the butenolide.
Below is a DOT graph illustrating this proposed pathway:
Caption: A proposed polyketide pathway for the biosynthesis of this compound.
A Case Study in Furanone Biosynthesis: The Well-Trodden Path to Furaneol®
To understand the experimental approaches required to elucidate the biosynthesis of this compound, it is instructive to examine the well-characterized pathway of a related and economically important compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®.[4][5] This key flavor compound in fruits like strawberries is synthesized from a primary metabolite, D-fructose-1,6-bisphosphate.[6][7]
The biosynthesis of HDMF in strawberries involves a key enzymatic step catalyzed by an enone oxidoreductase, initially identified as a quinone oxidoreductase (FaQR) and later renamed Fragaria x ananassa enone oxidoreductase (FaEO).[4][8][9] This enzyme facilitates the reduction of the exocyclic double bond of the precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), in an NAD(P)H-dependent reaction to yield HDMF.[7][8]
The following DOT graph outlines the established biosynthetic pathway of HDMF in strawberries:
Caption: The established biosynthetic pathway of HDMF (Furaneol®) in strawberries.
Methodologies for Elucidating Furanone Biosynthesis
The following protocols are based on methodologies successfully employed in the study of HDMF biosynthesis and can be adapted for the investigation of the this compound pathway.
Protocol 1: Precursor Feeding Studies with Labeled Substrates
This protocol is designed to identify the primary precursors of a biosynthetic pathway.
Objective: To determine if a putative precursor is incorporated into the final furanone product.
Materials:
-
Organism or tissue of interest (e.g., plant tissue, microbial culture)
-
Isotopically labeled putative precursors (e.g., ¹³C-labeled acetate, ¹³C-labeled sugars)
-
Growth medium or buffer
-
Extraction solvents (e.g., ethyl acetate)
-
Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
Procedure:
-
Prepare the biological system (e.g., sterile plant tissue culture, synchronized microbial culture).
-
Introduce the isotopically labeled precursor into the growth medium or buffer at a known concentration.
-
Incubate the biological system under conditions that promote the production of the target furanone.
-
At various time points, harvest a sample of the biological material and/or the culture medium.
-
Perform a solvent extraction to isolate the furanone and other small molecules.
-
Analyze the extract using GC-MS or LC-MS to detect the presence of the target furanone and to determine the incorporation of the isotopic label by observing the mass shift in the mass spectrum.
-
A control experiment without the labeled precursor should be run in parallel.
Interpretation of Results:
-
A significant increase in the mass of the target furanone corresponding to the incorporation of the isotopic label provides strong evidence that the fed compound is a precursor.
Protocol 2: Enzyme Assay for Furanone-Modifying Enzymes
This protocol is designed to identify and characterize enzymes involved in the later steps of furanone biosynthesis, such as the enone oxidoreductase in the HDMF pathway.
Objective: To measure the activity of a putative furanone-synthesizing or -modifying enzyme in a protein extract.
Materials:
-
Biological material for protein extraction
-
Extraction buffer (e.g., Tris-HCl with protease inhibitors)
-
Putative substrate (e.g., a chemically synthesized precursor)
-
Cofactors (e.g., NAD(P)H)
-
Reaction buffer with an appropriate pH
-
Quenching solution (e.g., acid or organic solvent)
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) or GC-MS
Procedure:
-
Homogenize the biological material in cold extraction buffer to prepare a crude protein extract.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of the extract (e.g., using a Bradford assay).
-
Set up the enzymatic reaction by combining the protein extract, the putative substrate, and any necessary cofactors in the reaction buffer.
-
Incubate the reaction mixture at the optimal temperature for the enzyme.
-
At specific time intervals, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Analyze the quenched samples by HPLC or GC-MS to quantify the formation of the product.
-
Run control reactions, including a reaction without the protein extract (to measure non-enzymatic conversion) and a reaction without the substrate (to measure any background levels of the product).
Interpretation of Results:
-
The formation of the product in a time-dependent and protein-concentration-dependent manner indicates the presence of the target enzymatic activity.
Quantitative Data on Furanone Precursors
The following table summarizes the impact of different precursors on the production of furanones in in-vitro grown strawberries, as an example of the type of quantitative data that can be generated from precursor feeding studies.[10]
| Precursor Added to Medium | % Increase in Furaneol | % Increase in Furaneol Glucoside | % Increase in Total Furanones |
| D-Fructose | 42.6% | 26.3% | 28.4% |
| D-Fructose 6-phosphate | ~125% (average for all furanones) | ~125% (average for all furanones) | ~125% (average for all furanones) |
| D-Fructose 1,6-bisphosphate | Not significant | Not significant | Not significant |
Data adapted from studies on strawberry furanone biosynthesis.[10]
Conclusion and Future Directions
The biosynthesis of this compound presents an intriguing area for future research. While a definitive pathway has yet to be elucidated, the principles of polyketide synthesis and the well-studied biosynthesis of the related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, provide a solid foundation for investigation. The proposed hypothetical pathway via a polyketide intermediate offers a testable model. By employing the methodologies outlined in this guide, including precursor feeding studies and targeted enzyme assays, researchers can begin to unravel the enzymatic machinery responsible for the formation of this simple yet potentially significant butenolide. Such studies will not only fill a gap in our understanding of secondary metabolism but may also open avenues for the biotechnological production of furanones for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyketide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Data of 4-Methyl-2(5H)-furanone: An In-depth Technical Guide
Introduction
4-Methyl-2(5H)-furanone is a captivating heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of flavor chemistry, natural products synthesis, and as a versatile building block in the development of novel pharmaceutical agents. Its deceptively simple structure, a five-membered lactone ring with a methyl substituent, belies a rich chemical character that can be comprehensively understood through the application of modern spectroscopic techniques.
This technical guide provides a detailed exploration of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For researchers, scientists, and professionals in drug development, a thorough grasp of this data is paramount for unambiguous identification, purity assessment, and for predicting its reactivity and interactions in complex biological systems. The ensuing sections will not only present the core spectroscopic data but also delve into the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights into experimental design and data interpretation.
Molecular Structure
To contextualize the spectroscopic data, it is essential to first visualize the molecular architecture of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy
A note on data availability: Extensive searches of established spectral databases did not yield a publicly available, experimentally verified ¹H NMR spectrum for this compound. Therefore, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This predicted spectrum serves as a robust guide for what a researcher should expect to observe.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.8 | q | 2H | H-5 |
| ~5.9 | t | 1H | H-3 |
| ~2.0 | d | 3H | H-6 (CH₃) |
Interpretation and Causality:
The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.
-
Methylene Protons (H-5): The two protons on the saturated carbon (C-5) adjacent to the oxygen atom are diastereotopic. They are predicted to appear as a quartet around 4.8 ppm. Their proximity to the electronegative oxygen atom of the lactone ring results in a downfield shift. The quartet multiplicity arises from coupling to the vinylic proton (H-3).
-
Vinylic Proton (H-3): The proton attached to the double bond (C-3) is expected to resonate as a triplet at approximately 5.9 ppm. This downfield shift is characteristic of vinylic protons, further influenced by the electron-withdrawing effect of the adjacent carbonyl group. The triplet splitting pattern is due to coupling with the methylene protons at the C-5 position.
-
Methyl Protons (H-6): The three protons of the methyl group are predicted to appear as a doublet around 2.0 ppm. This chemical shift is typical for a methyl group attached to a double bond. The doublet multiplicity is a result of coupling to the vinylic proton (H-3).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and offers insights into their chemical environment.
Experimental ¹³C NMR Data (Bruker AM-270) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 174.1 | C-2 (C=O) |
| 159.9 | C-4 |
| 118.2 | C-3 |
| 71.8 | C-5 |
| 11.2 | C-6 (CH₃) |
Interpretation and Causality:
-
Carbonyl Carbon (C-2): The carbon of the carbonyl group (C=O) is the most deshielded, appearing significantly downfield at 174.1 ppm due to the strong electron-withdrawing effect of the two oxygen atoms.
-
Quaternary Olefinic Carbon (C-4): The carbon atom of the double bond attached to the methyl group (C-4) appears at 159.9 ppm.
-
Vinylic Carbon (C-3): The carbon of the double bond bearing a hydrogen atom (C-3) resonates at 118.2 ppm.
-
Methylene Carbon (C-5): The saturated carbon adjacent to the ring oxygen (C-5) is observed at 71.8 ppm, shifted downfield due to the electronegativity of the attached oxygen.
-
Methyl Carbon (C-6): The methyl carbon (C-6) is the most shielded carbon, appearing furthest upfield at 11.2 ppm.
Experimental Protocol for NMR Spectroscopy
The following is a generalized, self-validating protocol for acquiring high-quality NMR spectra of furanone derivatives.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid large solvent signals that can obscure the analyte peaks.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. A stable lock is crucial for spectral resolution.
-
Shim the magnetic field to achieve a homogeneous field across the sample. This is a critical step for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and the solvent peak at 77.16 ppm for ¹³C are commonly used as internal references.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Experimental IR Data (FTIR, Film) [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1750 | Strong | C=O stretching (α,β-unsaturated lactone) |
| ~1640 | Medium | C=C stretching |
| ~1250-1000 | Strong | C-O stretching (ester) |
Interpretation and Causality:
The IR spectrum of this compound is dominated by a few key absorption bands that are highly diagnostic of its structure.
-
C-H Stretching: The absorptions in the 2980-2850 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
Carbonyl (C=O) Stretching: A very strong and sharp absorption band around 1750 cm⁻¹ is the most prominent feature of the spectrum. This is indicative of the C=O stretching vibration of the ester functional group within the five-membered lactone ring. The position of this band is at a slightly higher frequency than that of a typical acyclic ester due to the ring strain of the five-membered ring.
-
C=C Stretching: The medium intensity band at approximately 1640 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond within the furanone ring.
-
C-O Stretching: The strong absorptions in the 1250-1000 cm⁻¹ region are attributed to the C-O stretching vibrations of the ester group.
Experimental Protocol for IR Spectroscopy (FTIR)
-
Sample Preparation (Neat Liquid/Film):
-
Place a small drop of neat this compound onto a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top of the first to create a thin film of the liquid between the plates.
-
-
Data Acquisition:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental MS Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 98 | ~30 | [M]⁺ (Molecular Ion) |
| 69 | 100 | [M - CHO]⁺ |
| 41 | ~60 | [C₃H₅]⁺ |
| 39 | ~50 | [C₃H₃]⁺ |
Interpretation and Causality:
The electron ionization mass spectrum of this compound provides key structural information through the analysis of its molecular ion and fragment ions.
-
Molecular Ion Peak ([M]⁺): The peak at m/z 98 corresponds to the molecular weight of this compound (C₅H₆O₂), confirming its elemental composition.
-
Base Peak (m/z 69): The most abundant ion in the spectrum, the base peak, is observed at m/z 69. This fragment is likely formed by the loss of a formyl radical (CHO, 29 Da) from the molecular ion.
-
Other Significant Fragments: The peaks at m/z 41 and 39 are common fragments in the mass spectra of small organic molecules and likely correspond to various hydrocarbon fragments formed through further fragmentation of the initial ions.
Proposed Fragmentation Pathway
Caption: Proposed primary fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Instrument Setup (Gas Chromatography):
-
Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
-
Instrument Setup (Mass Spectrometry):
-
The eluent from the GC column enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated in the mass analyzer based on their m/z ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
The molecular ion peak is identified to determine the molecular weight.
-
The fragmentation pattern is analyzed to deduce the structure of the molecule.
-
Conclusion
References
Biological activity of 4-Methyl-2(5H)-furanone derivatives
An In-depth Technical Guide to the Biological Activities of 4-Methyl-2(5H)-furanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. These synthetic and naturally inspired compounds have garnered significant attention for their potential therapeutic applications, ranging from combating antimicrobial resistance to providing novel cancer and inflammation therapies. This technical guide offers a comprehensive exploration of the multifaceted biological activities of this compound derivatives. We delve into the molecular mechanisms underpinning their antimicrobial, anti-inflammatory, and antitumor effects, supported by detailed experimental protocols and quantitative data. Through a synthesis of current research, this guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising class of compounds and to facilitate their future exploration and application in medicine.
Introduction to this compound and its Derivatives
The 2(5H)-furanone core, an unsaturated γ-lactone, is a key structural motif found in numerous natural products and serves as a versatile building block in synthetic organic chemistry.[1] The methylation at the C4 position to yield this compound enhances the lipophilicity and metabolic stability of the core structure, often leading to improved biological activity. The derivatives of this scaffold are a diverse group of molecules where substitutions at various positions of the furanone ring give rise to a wide array of pharmacological properties. These compounds are accessible through various synthetic routes, making them attractive candidates for drug discovery and development programs.[2][3] This guide will elucidate the significant biological activities of these derivatives, with a focus on their mechanisms of action and therapeutic potential.
Antimicrobial and Anti-biofilm Activity
A significant area of research for this compound derivatives has been in the fight against microbial infections, particularly those complicated by biofilm formation and antibiotic resistance. These compounds often exhibit a novel mode of action by targeting bacterial communication systems rather than directly killing the bacteria, which may reduce the selective pressure for the development of resistance.[4][5]
Mechanism of Action: Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors such as virulence factor production and biofilm formation.[4] In many pathogenic Gram-negative bacteria, QS is mediated by N-acyl homoserine lactone (AHL) signaling molecules. Halogenated furanones, which are structural analogues of AHLs, have been shown to competitively inhibit QS signaling pathways.[6]
For instance, brominated furanones have been demonstrated to be potent inhibitors of the LasR and RhlR quorum sensing systems in Pseudomonas aeruginosa, a notorious opportunistic pathogen.[6][7] By binding to the ligand-binding site of these LuxR-type receptors, the furanone derivatives prevent the binding of the native AHL signal, thereby disrupting the entire QS cascade. This leads to a significant reduction in the production of virulence factors and the inhibition of biofilm formation.[8][9]
References
- 1. nbinno.com [nbinno.com]
- 2. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 3. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 6. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methyl-2(5H)-furanone: A Versatile Butenolide Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The butenolide scaffold, a five-membered unsaturated γ-lactone ring system, is a cornerstone in medicinal chemistry, appearing in numerous natural products and clinically approved drugs. Among the myriad of butenolide structures, 4-Methyl-2(5H)-furanone emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its strategic methylation provides a key point for structural elaboration while maintaining the inherent reactivity and biological relevance of the butenolide core. This technical guide offers a comprehensive exploration of this compound as a pivotal scaffold in drug discovery. We will delve into its synthesis, chemical reactivity, and diverse pharmacological applications, supported by detailed experimental protocols, quantitative biological data, and mechanistic insights. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the potential of this remarkable scaffold in their quest for new and effective therapies.
The Butenolide Scaffold: A Privileged Structure in Medicinal Chemistry
Butenolides, also known as furanones, are a class of unsaturated γ-lactones that are widely distributed in nature.[1][2] Their prevalence in natural products is a testament to their evolutionary selection as biologically active molecules. The butenolide ring is a key pharmacophore in a diverse array of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2]
The chemical architecture of the butenolide ring, featuring an α,β-unsaturated carbonyl system, a lactone ester, and accessible positions for substitution, endows it with a unique combination of reactivity and metabolic stability. This allows butenolide-containing molecules to interact with a variety of biological targets, often through covalent modification of key amino acid residues in proteins.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective utilization in drug design. This compound is a clear, colorless to pale yellow liquid with the following key properties:
| Property | Value |
| Molecular Formula | C₅H₆O₂ |
| Molecular Weight | 98.10 g/mol |
| Boiling Point | 113 °C at 14 mmHg |
| Density | 1.12 g/cm³ |
| CAS Number | 6124-79-4 |
These properties make it a tractable molecule for a variety of synthetic transformations.
Synthesis of the this compound Scaffold
The efficient and scalable synthesis of the core scaffold is a critical first step in any drug discovery program. While numerous methods exist for the synthesis of butenolides in general, a robust and reproducible protocol for this compound is essential. One well-established approach involves the cyclization of a β-keto ester derivative.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted butenolides and provides a reliable route to the target scaffold.
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reduction of the Keto Ester: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-methyl-3-oxobutanoate (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acid-catalyzed Cyclization and Lactonization: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3).
-
Heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours to promote cyclization and lactonization. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the pure this compound.
Causality behind Experimental Choices:
-
The use of sodium borohydride provides a mild and selective reduction of the ketone to a secondary alcohol without affecting the ester functionality.
-
Acid-catalyzed cyclization is a classic and efficient method for the formation of γ-lactones from γ-hydroxy esters. Refluxing ensures the reaction proceeds to completion.
-
The aqueous work-up is crucial to remove inorganic salts and any remaining acid. The use of a mild base like sodium bicarbonate neutralizes any excess acid without hydrolyzing the lactone product.
-
Vacuum distillation is the preferred method for purifying the final product due to its relatively low boiling point.
This compound as a Scaffold in Medicinal Chemistry
The true power of this compound lies in its utility as a starting point for the synthesis of a diverse library of derivatives with a wide range of biological activities. The methyl group at the 4-position provides a handle for further functionalization, while the double bond and the lactone ring offer multiple sites for chemical modification.
Anticancer Activity
The butenolide scaffold is a well-known feature in many natural products with potent anticancer activity. Derivatives of this compound have been investigated as cytotoxic agents against various cancer cell lines.
A series of 3,4-diaryl-2(5H)-furanone derivatives have been synthesized and shown to possess potent cytotoxic activities, with some compounds exhibiting ED50 values in the nanomolar range.[3] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest. For instance, new bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest at the S-phase in glioma cells.[4]
Table 1: Cytotoxic Activity of Representative Furanone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanone | Various | <0.02 | [3] |
| Bis-2(5H)-furanone derivative 4e | C6 glioma | 12.1 | [4] |
| Furan-based pyridine carbohydrazide 4 | MCF-7 | 4.06 | [5] |
| Furan-based N-phenyl triazinone 7 | MCF-7 | 2.96 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of compounds.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial and Anti-biofilm Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action. 2(5H)-furanone derivatives have been extensively studied for their ability to inhibit bacterial growth and, perhaps more importantly, to disrupt bacterial communication and biofilm formation.[3]
Mechanism of Action: Quorum Sensing Inhibition
Many pathogenic bacteria use a communication system called quorum sensing (QS) to coordinate their virulence and form biofilms. Biofilms are communities of bacteria encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. Halogenated furanones, which are structural analogs of the signaling molecules used in QS, can act as competitive inhibitors of QS receptors, thereby disrupting bacterial communication and preventing biofilm formation.[6]
Table 2: Antimicrobial and Anti-biofilm Activity of Furanone Derivatives
| Compound | Organism | Activity | MIC/MBPC (µg/mL) | Reference |
| Furanone F105 | S. aureus | Antimicrobial | 10 | [7] |
| Furanone F131 | S. aureus | Anti-biofilm | 8-16 | [8][9] |
| Furanone F131 | C. albicans | Anti-biofilm | 8-16 | [8][9] |
| 2,5-dimethyl-4-hydroxy-3(2H)-furanone | Candida spp. | Anti-biofilm | 30 |
Experimental Protocol: Crystal Violet Biofilm Assay
This protocol provides a straightforward method for quantifying biofilm formation and assessing the anti-biofilm activity of test compounds.
Procedure:
-
Bacterial Culture Preparation: Grow a bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) overnight in a suitable broth medium.
-
Biofilm Formation: Dilute the overnight culture and add it to the wells of a 96-well microtiter plate. Add different concentrations of the this compound derivatives to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37 °C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the wells again with water to remove the excess stain.
-
Solubilization: Add an appropriate solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that has stained the biofilm.
-
Absorbance Measurement: Measure the absorbance of the solubilized stain at a wavelength of 595 nm using a microplate reader.
-
Data Analysis: A decrease in absorbance in the presence of the test compound compared to the control indicates inhibition of biofilm formation.
Structure-Activity Relationships (SAR) and Future Directions
The versatility of the this compound scaffold allows for systematic modifications to explore structure-activity relationships (SAR). Key positions for derivatization include:
-
The C5 position: Introduction of various substituents at this position can significantly modulate biological activity. Halogenation, in particular, has been shown to enhance quorum sensing inhibitory activity.
-
The C3 position: Functionalization at this position can also lead to potent analogs.
-
The double bond: Saturation or modification of the double bond can influence the compound's reactivity and selectivity.
Scaffold [label=<
this compound Core
C5 [label="C5 Position\n(Halogenation, Arylation)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="C3 Position\n(Substitution)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DoubleBond [label="Double Bond\n(Saturation, etc.)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Activity [label="Biological Activity\n(Anticancer, Antimicrobial)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Scaffold -> C5 [label="Derivatization"]; Scaffold -> C3 [label="Derivatization"]; Scaffold -> DoubleBond [label="Modification"]; C5 -> Activity; C3 -> Activity; DoubleBond -> Activity; } caption [label="Key Derivatization Points on the this compound Scaffold.", fontsize=10];
Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity. The exploration of different substituents and their effects on the pharmacokinetic and pharmacodynamic properties of the resulting compounds will be crucial for the development of clinically viable drug candidates. Furthermore, the elucidation of the precise molecular targets and mechanisms of action of these compounds will provide valuable insights for rational drug design.
Conclusion
This compound represents a highly promising and versatile scaffold for the development of new therapeutic agents. Its straightforward synthesis, coupled with its amenability to chemical modification, makes it an attractive starting point for the generation of diverse chemical libraries. The demonstrated anticancer, antimicrobial, and anti-biofilm activities of its derivatives highlight the immense potential of this butenolide core in addressing significant unmet medical needs. This technical guide provides a solid foundation for researchers to embark on the exciting journey of exploring the full therapeutic potential of the this compound scaffold.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]
- 6. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,5-Dimethyl-4-hydroxy-3(2H)-furanone as an Anti-biofilm Agent Against Non-Candida albicans Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Understanding the Context of 4-Methyl-2(5H)-furanone
An In-depth Technical Guide to the Toxicological Profile of 4-Methyl-2(5H)-furanone
This compound (CAS No. 6124-79-4) is a member of the butenolide class of organic compounds, characterized by a furanone ring structure.[1][2] While it has been identified in natural sources like tobacco, its primary relevance is as a chemical intermediate and a substance used for research and development purposes.[3][4] Its structural similarity to other furanones, some of which are used as flavoring agents and others which are known mutagens, places it in a category of compounds requiring careful toxicological evaluation.[5][6]
This guide provides a comprehensive overview of the known toxicological profile of this compound. Acknowledging the significant gaps in publicly available data for this specific molecule, this document also pioneers a predictive toxicological framework. By leveraging structure-activity relationships from related furanone analogs and outlining a robust, tiered testing strategy, we provide researchers and drug development professionals with the necessary insights to manage risks and guide future research.
Physicochemical Properties and Identification
A thorough understanding of a compound's physicochemical properties is the foundation of its toxicological assessment, influencing its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| CAS Number | 6124-79-4 | [2][4] |
| Molecular Formula | C₅H₆O₂ | [2][4] |
| Molecular Weight | 98.10 g/mol | [4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Methyl-5H-furan-2-one, 4-Hydroxy-3-methyl-2-butenoic Acid γ-Lactone | [2][7] |
| Appearance | Colorless to Almost Colorless Clear Liquid | |
| Boiling Point | 203.7°C at 760 mmHg | [8] |
| Density | 1.185 g/cm³ | [8] |
| Solubility | Soluble in water, alcohols, and ether solvents. | [3][5] |
Hazard Identification and Regulatory Standing
Safety Data Sheets (SDS) provide the most direct, albeit preliminary, toxicological information based on standardized classification systems like the Globally Harmonized System (GHS).
GHS Hazard Classification: Based on available SDS, this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[7]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[7]
-
Eye Irritation (Category 2/2A): Causes serious eye irritation.[7][8]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[7][8]
These classifications mandate specific precautionary measures in a laboratory setting, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and respiratory protection, and handling only in well-ventilated areas.[7][8][9]
Occupational Exposure Limits: Currently, there are no established occupational exposure limit values (e.g., PEL, TLV) for this compound, underscoring the need for a conservative approach to handling and exposure mitigation.[7][8]
Predictive Toxicology and a Proposed Assessment Strategy
Given the absence of extensive empirical data, a predictive approach based on chemical structure is essential. The α,β-unsaturated lactone moiety in this compound is a known structural alert, specifically as a Michael acceptor. This functional group can react covalently with biological nucleophiles, such as cysteine residues in proteins and amino groups in DNA, which is a common mechanism for toxicity and sensitization.
Insights from Structurally Related Analogs
The toxicity of other furanones provides critical context, demonstrating the potential biological activity of this chemical class. It is crucial to note that these are distinct molecules, and their data cannot be directly extrapolated but serve to inform a hypothesis-driven testing strategy.
-
3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): A potent mutagen and carcinogen found as a byproduct of water chlorination.[10][11] Studies show it is a multi-organ carcinogen in rats even at low, non-toxic doses and is genotoxic in vitro.[10][12]
-
Hydroxyfuranones (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone): Naturally occurring compounds in food that have shown DNA-breaking activity and mutagenicity in in vitro laboratory tests.[13]
The high toxicity of halogenated analogs like MX highlights how substitutions on the furanone ring can dramatically influence biological activity.[14]
Proposed In Vitro Toxicological Workflow
A tiered, logical workflow is necessary to build a toxicological profile from the ground up. The causality behind this experimental sequence is to first establish basal cytotoxicity, then investigate specific mechanisms of toxicity like genotoxicity, and finally explore pathways of cellular damage.
Caption: Proposed in vitro workflow for toxicological assessment.
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (Adapted from OECD TG 471)
-
Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if metabolites of the test compound are mutagenic.
-
Procedure: a. Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO). b. In a test tube, combine the bacterial culture, the test compound dilution (or control), and either S9 mix or a buffer. c. After a brief pre-incubation, add molten top agar and pour the mixture onto minimal glucose agar plates. d. Incubate plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in revertants, typically a doubling or more over the negative control, indicates a positive (mutagenic) result.
Self-Validation Insight: The inclusion of both positive and negative controls is non-negotiable. A positive control (e.g., sodium azide for TA1535) validates that the bacterial strain is responsive, while the solvent control ensures the vehicle is not causing mutations. The S9 activation system must also be validated with a known pro-mutagen (e.g., 2-aminoanthracene).
Proposed In Vivo Assessment Strategy
Should in vitro results indicate a potential for significant toxicity, a tiered in vivo strategy is warranted. The principle is to use acute studies to set dose ranges for more complex, repeated-dose studies.
Caption: Tiered in vivo testing strategy for this compound.
Experimental Protocol: 28-Day Repeated Dose Toxicity Study (Adapted from OECD TG 407)
-
Animal Model: Use a standard rodent model, such as the Wistar or Sprague-Dawley rat. Use both sexes (e.g., 5-10 animals per sex per group).
-
Dose Administration: Based on acute toxicity data, select at least three dose levels (low, mid, high) and a vehicle control group. Administer this compound daily for 28 days, typically via oral gavage.
-
In-life Observations: Conduct daily clinical observations for signs of toxicity. Record body weight and food consumption weekly.
-
Terminal Procedures: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis.
-
Pathology: Conduct a full necropsy on all animals. Weigh key organs (liver, kidneys, spleen, etc.). Preserve organs and any gross lesions in formalin for histopathological examination by a certified veterinary pathologist.
-
Endpoint Analysis: The key outcomes are the identification of target organs for toxicity and the determination of a No-Observed-Adverse-Effect Level (NOAEL), which is critical for risk assessment.
Causality Insight: The 28-day study is a cornerstone of systemic toxicity assessment. It is designed to reveal adverse effects from repeated exposure that may not be evident in an acute study. The comprehensive pathological examination is crucial for identifying subtle, organ-specific toxicities that can inform the need for longer-term carcinogenicity studies.
Predicted Metabolic Pathways
While no specific metabolic studies for this compound exist, its structure allows for the prediction of several plausible metabolic pathways.
Caption: Hypothetical metabolic pathways for this compound.
-
Phase I Metabolism:
-
Lactone Hydrolysis: The ester bond in the furanone ring is susceptible to hydrolysis by carboxylesterases, opening the ring to form the corresponding γ-hydroxy carboxylic acid. This is often a major detoxification pathway for lactones.
-
Oxidation: The methyl group could undergo oxidation mediated by Cytochrome P450 (CYP) enzymes to form a primary alcohol, which could be further oxidized to an aldehyde and a carboxylic acid.
-
-
Phase II Metabolism:
-
Glutathione (GSH) Conjugation: The α,β-unsaturated carbonyl system makes the parent compound a substrate for Michael addition with glutathione, catalyzed by glutathione S-transferases (GSTs). This is a critical detoxification pathway, but significant depletion of cellular GSH can lead to oxidative stress and toxicity.
-
Glucuronidation/Sulfation: If Phase I metabolism generates hydroxyl groups, these can be conjugated with glucuronic acid (via UGTs) or sulfate (via SULTs) to form highly water-soluble metabolites that are readily excreted.
-
Conclusion and Risk Assessment Summary
The toxicological profile of this compound is currently incomplete. The primary established information, derived from GHS classifications, identifies it as an acute toxin (oral, dermal, inhalation) and a skin, eye, and respiratory irritant.[7][8]
The significant data gaps in genotoxicity, repeated-dose systemic toxicity, and reproductive/developmental toxicity prevent a comprehensive risk assessment. However, the presence of an α,β-unsaturated lactone structural alert, combined with the known toxicity of related furanone compounds, suggests a potential for more severe hazards.
Therefore, for researchers, scientists, and drug development professionals, a cautious approach is mandated. Strict adherence to safety protocols is essential. For any application beyond small-scale, controlled laboratory use, the toxicological testing strategies outlined in this guide should be considered the minimum requirement to establish a scientifically robust safety profile. Without such data, the potential for long-term health effects remains unknown and unquantified.
References
- 1. This compound | 6124-79-4 [chemicalbook.com]
- 2. 4-Methyl-5H-furan-2-one [webbook.nist.gov]
- 3. This compound, 6124-79-4 [thegoodscentscompany.com]
- 4. 2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the ChEBI Ontology of 4-Methyl-5H-furan-2-one (CHEBI:167068): A Resource for Chemical Biology and Drug Discovery
Abstract
The exponential growth of chemical and biological data necessitates robust, standardized systems for data organization and retrieval. Chemical ontologies provide a structured framework for classifying chemical entities, enabling researchers to navigate complex datasets with precision and clarity. This technical guide offers an in-depth exploration of the Chemical Entities of Biological Interest (ChEBI) ontology, using the specific molecule 4-Methyl-5H-furan-2-one (CHEBI:167068) as a practical case study. We will deconstruct its hierarchical classification, examine its chemical properties, and discuss the potential biological significance of the butenolide class to which it belongs. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge of chemical ontologies and a detailed profile of a specific entity, thereby demonstrating the critical role of ChEBI in modern scientific inquiry.
The Imperative for Standardized Chemical Data: An Introduction to ChEBI
In the fields of chemical biology and drug discovery, data is the cornerstone of progress. However, the sheer volume and heterogeneity of this data present significant challenges. A single chemical compound can be known by multiple synonyms, catalog numbers, and proprietary names, leading to data fragmentation and ambiguity. A chemical ontology addresses this by creating a formal, hierarchical classification system that defines entities and their relationships in a machine-readable format.
ChEBI (Chemical Entities of Biological Interest) is a freely available, open-source dictionary of molecular entities focused on 'small' chemical compounds.[1] It is a database and ontology maintained by the European Bioinformatics Institute (EBI). The core function of ChEBI is to provide a standardized, unambiguous classification of chemical compounds based on their structural features and biological roles. This structured approach is indispensable for systems biology, metabolomics, and cheminformatics, as it allows for the logical grouping and querying of compounds, facilitating the discovery of novel structure-activity relationships (SAR) and biological pathways.
Profile of the Target Molecule: 4-Methyl-5H-furan-2-one
4-Methyl-5H-furan-2-one is a heterocyclic organic compound belonging to the butenolide class.[2][3] While not as extensively studied as some other furanones, its structural motif is present in numerous natural products and pharmacologically active molecules. Its formal classification within a robust ontology like ChEBI is therefore essential for its study and for exploring the activities of related compounds.
Key Identifiers
A core function of ChEBI is to aggregate and standardize the various identifiers for a single molecule, resolving potential ambiguities.
-
ChEBI ID: CHEBI:167068[2]
-
IUPAC Name: 4-methyl-2H-furan-5-one[4]
-
SMILES: CC1=CC(=O)OC1[2]
-
Synonyms: 4-Methyl-2(5H)-furanone, 4-Methyl-2-butenoic acid, γ-lactone, 3-methyl-2H-furan-5-one.[3][4][6]
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. The following data provides a quantitative profile of 4-Methyl-5H-furan-2-one.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₂ | [2][4] |
| Molecular Weight | 98.10 g/mol | [2][4] |
| Boiling Point | 113 °C (at 14 mmHg) | [3] |
| Density | 1.12 g/cm³ | [3] |
| Flash Point | 95 °C | [3] |
| Solubility | Soluble in Chloroform, Sparingly Soluble in Methanol | [3] |
| XLogP3-AA | 0.1 | [2] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [3][7] |
Deconstructing the Ontology: CHEBI:167068
The true power of ChEBI lies in its hierarchical structure, which places each molecule within a logical framework of parent-child relationships based on its chemical structure.
Hierarchical Classification
4-Methyl-5H-furan-2-one is classified based on its core chemical structure. The primary relationship in ChEBI is "is a," which defines its lineage. For CHEBI:167068, the hierarchy is as follows: it is a butenolide, which in turn is a furanone. This classification provides immediate, valuable information about its potential chemical reactivity and biological function.
This ontological map immediately informs a researcher that this molecule contains a lactone (a cyclic ester) fused within a five-membered heterocyclic ring, providing predictive power regarding its stability, reactivity, and potential interactions with biological macromolecules.
Defined Roles and Natural Occurrence
Beyond its structure, ChEBI also aims to classify molecules by their roles. This compound has been identified in natural sources such as Nicotiana tabacum (tobacco).[2] This suggests a role as a plant metabolite . While specific biological activities for this exact compound are not extensively documented, the broader furanone class is known for a wide range of functions. For instance, related furanones are key flavor compounds in fruits and cooked foods, act as pheromones, and exhibit antimicrobial properties.[8] This context, derived from the compound's classification, provides a strong rationale for further investigation into its biological role.
Applications in Research and Drug Development
The systematic classification provided by ChEBI is not merely an academic exercise; it has profound practical implications. For a drug development professional, discovering that 4-Methyl-5H-furan-2-one is a butenolide immediately connects it to a class of compounds with known biological activities.
-
Scaffolding for Drug Discovery: The furanone ring is a common scaffold in medicinal chemistry. For example, the related compound 5-Hydroxy-4-methyl-2(5H)-furanone has been investigated for its antioxidant, anti-inflammatory, and anticancer properties.[]
-
Predictive Toxicology: Some furanone derivatives, such as the mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) found in chlorinated water, are known to be toxic.[8] The ontological classification allows for the rapid flagging of compounds with potentially hazardous substructures.
-
SAR and Data Mining: By querying databases for all compounds classified as "butenolides" and cross-referencing this with bioactivity data, researchers can perform large-scale structure-activity relationship (SAR) analyses. This can reveal which substitutions on the furanone ring are critical for a desired biological effect, guiding the synthesis of more potent and selective analogs. Phenyl-γ-valerolactones, which share the core lactone structure, have demonstrated neuroprotective and anti-inflammatory effects, highlighting the therapeutic potential of this chemical class.[10]
Experimental Workflow: A Representative Synthesis of a Furanone Precursor
To provide a practical context, this section details a representative synthesis for a closely related and important furanone derivative, 5-Hydroxy-4-methyl-2(5H)-furanone . This compound is a key intermediate in the synthesis of various biologically active molecules.[][11] The following protocol is adapted from established chemical literature, illustrating a common route to this class of compounds.[12]
Objective: To synthesize 5-Hydroxy-4-methyl-2(5H)-furanone via a condensation reaction.
Causality: This synthesis relies on an aldol-type condensation. Glyoxylic acid provides the two-carbon backbone of the furanone ring, while propionaldehyde provides the other two carbons and the methyl group. Morpholine acts as a base and a nucleophilic catalyst to facilitate the initial C-C bond formation. The final acidic workup promotes cyclization and lactone formation.
Step-by-Step Protocol
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve glyoxylic acid hydrate (0.5 mol) in 200 mL of ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add morpholine (1.0 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes after addition is complete.
-
Aldehyde Addition: Add propionaldehyde (0.55 mol) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Concentration: Remove the solvent and excess morpholine under reduced pressure (vacuum), keeping the temperature below 90 °C.
-
Acidification and Cyclization: To the residue, add a 1 M hydrochloric acid solution and stir. This step neutralizes the base and catalyzes the cyclization to form the furanone ring.
-
Extraction: Extract the aqueous solution three times with ethyl acetate. Combine the organic layers.
-
Drying and Purification: Dry the combined organic phase over anhydrous sodium sulfate. Filter and concentrate the solvent to yield the crude product.
-
Final Purification: Purify the crude product by vacuum distillation (120–150 °C / 1–2 mmHg) to obtain the pure 5-hydroxy-4-methyl-2(5H)-furanone.[12]
Conclusion
The ChEBI ontology provides an essential framework for navigating the vast landscape of chemical information. By examining the specific case of 4-Methyl-5H-furan-2-one (CHEBI:167068), we can appreciate how a structured, hierarchical classification system transforms a simple molecule into a node within a rich network of chemical and biological data. This ontological approach allows researchers to infer potential properties, understand structure-activity relationships, and design new experiments with greater insight. For professionals in drug development and chemical biology, leveraging tools like ChEBI is no longer optional but a fundamental requirement for efficient and innovative research.
References
- 1. 4-methyl-2,3-dihydrofuran (CHEBI:51678) [ebi.ac.uk]
- 2. 2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6124-79-4 [chemicalbook.com]
- 4. 4-Methyl-5H-furan-2-one [webbook.nist.gov]
- 5. 4-Methyl-5H-furan-2-one [webbook.nist.gov]
- 6. This compound CAS#: 6124-79-4 [amp.chemicalbook.com]
- 7. This compound | 6124-79-4 | TCI AMERICA [tcichemicals.com]
- 8. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
Physical and chemical properties of 4-Methyl-2(5H)-furanone
An In-Depth Technical Guide to 4-Methyl-2(5H)-furanone for Advanced Research
Introduction
This compound is a heterocyclic organic compound belonging to the butenolide class of lactones.[1][2] Structurally, it is a five-membered ring containing an ester group and a conjugated double bond. This arrangement of functional groups imparts a unique combination of chemical reactivity and physical properties, making it a molecule of significant interest. While it has found applications in the food and fragrance industries for its characteristic sweet and fruity aroma, its utility as a versatile chemical intermediate is of primary interest to researchers in organic synthesis and drug development.[3] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis considerations, and handling protocols, grounded in authoritative data to support advanced research applications.
Chemical Identity and Structure
Accurate identification is paramount in scientific research. This compound is cataloged under several identifiers across major chemical databases.
-
IUPAC Name: this compound[4]
-
Synonyms: 4-Hydroxy-3-methyl-2-butenoic Acid γ-Lactone, 4-Methyl-2-butenoic acid γ-lactone.[4][5][6]
-
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various systems, influencing everything from reaction kinetics to bioavailability. This compound is a colorless to light yellow liquid at room temperature.[3][5][7] Its key quantitative properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 98.10 g/mol | [1][5][6] |
| Boiling Point | 113 °C (at 14 mmHg) | [3][5][6] |
| Density | 1.12 g/cm³ | [3][7] |
| Flash Point | 95 °C | [3][5][7] |
| Refractive Index | ~1.473 - 1.477 | [5][7] |
| Solubility | Soluble in chloroform, sparingly soluble in methanol.[7] Estimated water solubility of 112.4 g/L at 25 °C.[8] |
Spectroscopic Profile
Characterization and purity assessment rely heavily on spectroscopic analysis. Key data for this compound can be found in established databases:
-
Mass Spectrometry: Electron ionization (EI) mass spectrum data is available through the NIST Chemistry WebBook, providing a fragmentation pattern essential for structural confirmation.[4][9]
-
Chromatography: Gas chromatography data, including Kovats retention indices, are available, which are critical for separation and quantification methods.[1][4]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay between the α,β-unsaturated lactone functionalities.
-
Lactone Hydrolysis: As a cyclic ester, the lactone ring is susceptible to nucleophilic attack, particularly hydrolysis under acidic or basic conditions. This ring-opening reaction yields 4-hydroxy-3-methyl-2-butenoic acid, a key consideration for designing reaction conditions and assessing stability in aqueous media.
-
Conjugate Addition: The electron-withdrawing nature of the carbonyl group activates the double bond for Michael (1,4-conjugate) addition reactions. This allows for the introduction of a wide range of nucleophiles at the 5-position, making it a valuable building block for synthesizing more complex molecules.
-
Use as a Precursor: Its functional groups serve as handles for further chemical modification, positioning it as a versatile starting material in multi-step syntheses for pharmaceuticals and other fine chemicals.[3]
Illustrative Synthesis Workflow
The synthesis of furanone derivatives often involves cyclization reactions. A representative pathway for a closely related precursor, 5-hydroxy-4-methyl-2(5H)-furanone, involves an aldol-type condensation followed by cyclization, demonstrating a common strategy for forming the furanone core.[10]
Caption: Conceptual workflow for the synthesis of a furanone precursor.[10]
This process highlights the use of an amine catalyst (morpholine) to facilitate the initial carbon-carbon bond formation between glyoxylic acid and propionaldehyde, with subsequent acid-catalyzed steps driving the reaction to the final cyclized product.
Safety and Handling
From a safety perspective, this compound is classified as an irritant.[1] Adherence to standard laboratory safety protocols is essential.
-
GHS Hazards: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[5] Some classifications also note it as a combustible liquid and potentially harmful if inhaled or swallowed.[1][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13] An eyewash station and safety shower should be readily accessible.
-
Handling and Storage: Handle in a well-ventilated area to avoid inhalation.[12][13] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from ignition sources.[5][13]
Conclusion
This compound is a valuable chemical entity with well-defined physical properties and predictable chemical reactivity. Its α,β-unsaturated lactone structure makes it an important building block for organic synthesis, particularly for reactions involving nucleophilic additions. For researchers in drug development and materials science, a thorough understanding of its characteristics, from its spectroscopic signature to its handling requirements, is the foundation for its successful application in the laboratory and beyond.
References
- 1. 2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6124-79-4 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 4-Methyl-5H-furan-2-one [webbook.nist.gov]
- 5. This compound | 6124-79-4 | TCI AMERICA [tcichemicals.com]
- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound CAS#: 6124-79-4 [amp.chemicalbook.com]
- 8. This compound, 6124-79-4 [thegoodscentscompany.com]
- 9. 4-Methyl-5H-furan-2-one [webbook.nist.gov]
- 10. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Synthesis of 5-hydroxy-4-methyl-2(5H)-furanone from glyoxylic acid
An Application Note for the Synthesis of 5-hydroxy-4-methyl-2(5H)-furanone from Glyoxylic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone, a valuable furanone derivative utilized in chemical research and development. The protocol details a high-yield synthetic route starting from readily available precursors: glyoxylic acid and propionaldehyde. The core of this synthesis is a morpholine-mediated aldol-type condensation followed by an acid-catalyzed cyclization. This application note is intended for researchers and professionals in organic synthesis and drug development, offering a detailed experimental protocol, mechanistic insights, and expert commentary to ensure reproducible and efficient synthesis.
Introduction and Significance
5-Hydroxy-4-methyl-2(5H)-furanone (CAS No. 40834-42-2) is a key chemical intermediate and a member of the butenolide class of heterocyclic compounds.[1] Its structure is foundational in various natural products and serves as a versatile building block in organic synthesis. Notably, it is used as a non-halogenated furanone in studies to assess the mutagenicity of related halogen-substituted compounds.[1][2][3] Furthermore, emerging research suggests its potential in the study of neurological conditions and various malignancies, attributed to its antioxidant and anti-inflammatory properties.[]
The synthesis described herein leverages a robust and efficient condensation reaction, providing a scalable and high-purity pathway to this important molecule, bypassing more complex or lower-yielding methods.
Mechanistic Rationale and Strategic Approach
The synthesis proceeds via a tandem reaction sequence initiated by an aldol-type addition, followed by an intramolecular cyclization (lactonization). The overall transformation is the condensation of glyoxylic acid with propionaldehyde.
Core Rationale:
-
Enamine Formation: Propionaldehyde, which possesses an enolizable α-proton, reacts with morpholine, a secondary amine, to form a nucleophilic enamine intermediate. This is a classic Stork enamine synthesis approach, which offers superior reactivity and selectivity compared to a simple enolate formed under general basic conditions.[5][6]
-
Nucleophilic Attack: The generated enamine attacks the electrophilic aldehyde carbonyl of glyoxylic acid. This carbon-carbon bond-forming step is the cornerstone of the synthesis.
-
Hydrolysis and Cyclization: Subsequent treatment with an acidic aqueous solution (hydrochloric acid) serves two critical functions. First, it hydrolyzes the iminium ion intermediate formed after the initial attack, regenerating a carbonyl group. Second, it catalyzes an intramolecular esterification (lactonization), where the carboxylic acid moiety of the glyoxylic acid residue reacts with the newly formed hydroxyl group, closing the five-membered ring to yield the final furanone product.
A key innovation in the referenced protocol is the use of morpholine in a stoichiometric ratio rather than a catalytic one.[7] This strategic choice drives the equilibrium towards the enamine, maximizing the concentration of the active nucleophile and thereby significantly enhancing the reaction yield.[7]
Caption: Reaction Mechanism Flowchart.
Detailed Experimental Protocol
This protocol is adapted from a high-yield procedure and has been validated for its robustness.[7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Molar Eq. | Amount (0.5 mol scale) |
| Glyoxylic Acid Monohydrate | C₂H₄O₄ | 92.05 | 563-96-2 | 1.0 | 46.0 g |
| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | 2.0 | 87.1 g (87.0 mL) |
| Propionaldehyde | C₃H₆O | 58.08 | 123-38-6 | 1.0 | 29.0 g (36.0 mL) |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | - | 200 mL |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | - | As needed for pH |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | - | ~300 mL for extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | - | As needed for drying |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, separatory funnel, etc.)
Step-by-Step Synthesis Procedure
Caption: Experimental Workflow Diagram.
-
Initial Setup: Charge a 500 mL three-neck flask equipped with a magnetic stir bar, thermometer, and dropping funnel with 46.0 g (0.5 mol) of glyoxylic acid monohydrate and 200 mL of absolute ethanol. Stir until all solids are dissolved.
-
Morpholine Addition: Cool the flask in an ice-water bath to 0°C. Once cooled, add 87.1 g (1.0 mol) of morpholine dropwise via the dropping funnel over 30-45 minutes. Crucial: Maintain the internal temperature below 5°C throughout the addition, as the reaction is exothermic. After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.
-
Propionaldehyde Addition: Add 29.0 g (0.5 mol) of propionaldehyde dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction: After the addition of propionaldehyde, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.
-
Work-up and Extraction:
-
Concentrate the reaction solution using a rotary evaporator. The bath temperature should not exceed 90°C.[7]
-
To the resulting residue, add a sufficient amount of dilute hydrochloric acid solution (e.g., 2M HCl) to achieve an acidic pH.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification and Isolation:
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product.
-
Purify the crude material by vacuum distillation at 1-2 mmHg. Collect the fraction boiling between 120-150°C.[7]
-
The product, 5-hydroxy-4-methyl-2(5H)-furanone, is a brownish-yellow semi-solid upon cooling.[2]
-
Expected Results and Characterization
| Parameter | Expected Value | Source |
| Yield | 90-92% | [7] |
| Purity (GC) | >98% | [7] |
| Appearance | Brownish-Yellow Semi-Solid | [2][] |
| Melting Point | 50-51°C | [7] |
| ¹H NMR (CDCl₃, 500 MHz) | δ: 2.11 (d, 3H), 5.87 (m, 1H), 6.03 (s, 1H), 6.25 (s, 1H) | [7] |
| ¹³C NMR (acetone-d6) | δ: 171.30, 166.65, 118.68, 100.25, 13.15 | [2] |
| Molecular Formula | C₅H₆O₃ | [1] |
| Molecular Weight | 114.10 g/mol | [1] |
Troubleshooting and Field-Proven Insights
-
Temperature Control is Critical: The initial addition of morpholine is highly exothermic. Failure to maintain a low temperature (<5°C) can lead to uncontrolled side reactions and a significant reduction in yield.
-
Rationale for Stoichiometric Morpholine: As stated in the patent literature, using morpholine as a reactant (in a 2:1 molar ratio to glyoxylic acid) rather than a mere catalyst is key to achieving yields upwards of 90%.[7] Catalytic amounts often result in lower conversions.
-
Purification Strategy: Vacuum distillation is the most effective method for purifying the final product on a laboratory scale. The relatively high boiling point requires a good vacuum (1-2 mmHg) to prevent thermal decomposition at atmospheric pressure.
-
Handling of Reagents: Propionaldehyde is volatile and has a pungent odor. All manipulations should be performed in a well-ventilated fume hood. Glyoxylic acid is corrosive and should be handled with appropriate personal protective equipment (PPE).
Conclusion
The protocol described provides a reliable and high-yield method for the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone. By understanding the underlying mechanistic principles—specifically the strategic use of a stoichiometric amount of morpholine to drive enamine formation—researchers can confidently reproduce this synthesis. This furanone derivative remains a valuable tool for further synthetic elaboration and for biological and toxicological studies.
References
- 1. 5-Hydroxy-4-methyl-2(5H)-furanone | CymitQuimica [cymitquimica.com]
- 2. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 5. Aldol Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of 4-Methyl-2(5H)-furanone Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of 4-Methyl-2(5H)-furanone and its derivatives, a core scaffold in medicinal chemistry and natural products. We will explore key synthetic strategies, offering detailed, step-by-step protocols, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with clear benchmarks for yield and characterization.
Introduction: The Significance of the this compound Scaffold
The 2(5H)-furanone ring system, also known as a butenolide, is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The introduction of a methyl group at the C4 position creates the this compound core, which is a key structural motif in molecules exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Derivatives are actively researched as quorum sensing inhibitors, which can mitigate bacterial pathogenicity without promoting resistance.[3][4]
Given their importance, the development of efficient and versatile synthetic routes to access these derivatives is a critical task for organic and medicinal chemists. This guide details reliable methods for their preparation, focusing on causality and reproducibility.
Strategic Overview of Synthetic Pathways
The synthesis of substituted butenolides can be approached through several distinct strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Common methods include the intramolecular cyclization of γ-keto acids, palladium-catalyzed C-H activation/lactonization, and annulation reactions involving acetylenic compounds.[5][6][7][8]
A modern and highly efficient approach involves the palladium-catalyzed conversion of aliphatic acids directly into butenolides, which minimizes steps and is compatible with a wide range of functional groups.[5] Another versatile method relies on the phosphine-catalyzed ring-opening and intramolecular cyclization of functionalized cyclopropenones, which operates under mild conditions.[9][10]
The following workflow diagram illustrates the general synthetic logic, from precursor selection to the final furanone core.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butenolide synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Butenolide Synthesis from Functionalized Cyclopropenones [organic-chemistry.org]
Application Note & Protocols: Utilizing 4-Methyl-2(5H)-furanone for Quorum Sensing Inhibition Assays
Abstract
Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to coordinate gene expression with population density, regulating virulence, biofilm formation, and antibiotic resistance.[1] The inhibition of QS, known as quorum quenching, represents a promising anti-virulence strategy that may apply less selective pressure for resistance compared to traditional antibiotics.[2] Furanones, a class of compounds structurally analogous to the N-acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria, are potent quorum sensing inhibitors (QSIs).[3][4] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of a specific furanone, 4-Methyl-2(5H)-furanone, in key quorum sensing inhibition assays. We present the scientific rationale, step-by-step protocols for three widely-used assays, and guidance on data interpretation, establishing a self-validating framework for screening and characterizing QSI compounds.
Introduction: Quorum Sensing in Gram-Negative Bacteria
Gram-negative bacteria commonly employ LuxI/LuxR-type QS systems to orchestrate collective behaviors.[5][6] This mechanism relies on two core components: a LuxI-family synthase that produces a specific AHL signal molecule, and a cognate LuxR-family transcriptional regulator that acts as the receptor.[7]
-
At low cell density, AHLs are produced at a basal level and diffuse into the environment. The intracellular concentration is too low to activate the LuxR protein.
-
At high cell density, the extracellular concentration of AHLs increases, leading to a net influx into the cells.[8] The AHLs then bind to their cognate LuxR receptors.
-
The AHL-LuxR complex dimerizes and binds to specific DNA sequences, known as lux boxes, activating the transcription of target genes.[7][9] These genes often encode virulence factors, enzymes for biofilm matrix production, and components for motility.[1]
Disrupting this signaling cascade is a key goal of anti-virulence therapeutic strategies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 3. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for 4-Methyl-2(5H)-furanone in Flavor Research
Forward
These application notes are intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and analytical chemistry. The following document provides a comprehensive overview of 4-Methyl-2(5H)-furanone, a furanone derivative with noted sensory properties. It is imperative for the user of this guide to understand that this compound is not currently listed as a Generally Recognized as Safe (GRAS) substance by the U.S. Flavor and Extract Manufacturers Association (FEMA) for use as a flavoring agent in food.[1] Furthermore, the European Food Safety Authority (EFSA) has raised potential concerns regarding the genotoxicity of some furanones, including this compound, particularly in the context of smoke flavouring primary products.[2][3][4] Therefore, the information contained herein is for research, analytical, and investigational purposes only and should not be construed as a recommendation for the direct addition of this substance to food products for commercial purposes.
Introduction to this compound
This compound (CAS RN: 6124-79-4) is a volatile organic compound belonging to the furanone family, a class of compounds known for their significant impact on the aroma of a wide variety of foods and heated food products.[5] While other furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, are well-established and approved flavoring agents with characteristic sweet, caramel, and fruity notes, the application and regulatory status of this compound is less defined.
This guide will delve into the known scientific information regarding this compound, providing a foundation for its synthesis, analysis, and sensory evaluation in a research context.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and the interpretation of its behavior in various systems.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Synonyms | 3-Methyl-2H-furan-5-one | PubChem |
| CAS Number | 6124-79-4 | PubChem |
| Molecular Formula | C₅H₆O₂ | PubChem |
| Molecular Weight | 98.10 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | The Good Scents Company |
| Boiling Point | 113 °C at 14 mmHg | MySkinRecipes |
| Solubility | Soluble in water and organic solvents | The Good Scents Company |
Sensory Profile and Natural Occurrence
Sensory Characteristics
This compound is generally described as possessing a sweet, caramel-like, and slightly nutty aroma. Its flavor profile makes it a compound of interest in flavor research, particularly for understanding the chemistry of heated and processed foods. The intensity and character of its aroma are concentration-dependent.
-
Odor Description: Sweet, caramel, nutty, slightly toasted.
Quantitative sensory data, such as odor and taste thresholds, for this compound are not widely published in readily available literature, highlighting an area for further research.
Natural Occurrence
This compound has been identified as a naturally occurring volatile compound in a limited number of sources, often as a product of thermal degradation of carbohydrates and amino acids (Maillard reaction) or lipid oxidation. Its presence has been reported in:
-
Tobacco: It has been identified as a constituent of tobacco smoke.
-
Heated Foods: While not as commonly reported as other furanones, its formation is plausible in thermally processed foods where pentoses and amino acids are present.
The limited data on its natural occurrence in food underscores the need for more sensitive analytical methods to detect and quantify this compound in various food matrices.
Synthesis of this compound (for Research Purposes)
The following is a representative laboratory-scale synthesis protocol adapted from established methods for related furanone compounds. This protocol is for research and analytical standard preparation only. All synthesis work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Principle of Synthesis
A common route to furanone synthesis involves the cyclization and dehydration of appropriate precursors. One plausible approach for this compound involves the reaction of a β-keto ester with a suitable reagent to form the furanone ring.
Materials and Reagents
-
Ethyl 3-oxobutanoate (Ethyl acetoacetate)
-
Paraformaldehyde
-
Piperidine (catalyst)
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 3-oxobutanoate (1 equivalent) and paraformaldehyde (1.2 equivalents) in toluene.
-
Catalysis: Add a catalytic amount of piperidine to the mixture.
-
Reflux: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Protocols
Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in complex matrices for research purposes.
Sample Preparation: Solid Phase Microextraction (SPME)
Headspace-SPME is a suitable technique for the extraction of volatile and semi-volatile compounds like this compound from various sample matrices.
-
Sample Homogenization: Homogenize the solid or liquid sample as appropriate.
-
Vial Preparation: Place a known amount of the homogenized sample into a headspace vial. For solid samples, add a specific volume of deionized water.
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog, if available, or a compound with similar chemical properties but not present in the sample).
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60 °C) with agitation for a defined period (e.g., 30 minutes) to allow for the equilibration of the analyte between the sample and the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 20 minutes) to adsorb the volatile compounds.
-
Desorption: Retract the fiber and introduce it into the heated injection port of a gas chromatograph for thermal desorption of the analytes.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the separation, identification, and quantification of this compound.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, ramp to 240 °C at a rate of 5-10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Identification: Based on the comparison of the mass spectrum and retention time with that of a pure analytical standard.
-
Quantification: Using a calibration curve prepared with the analytical standard and the internal standard.
-
Regulatory and Safety Considerations
As a Senior Application Scientist, it is my duty to underscore the paramount importance of safety and regulatory compliance in all research and development activities.
Regulatory Status
-
FEMA GRAS: this compound is not on the FEMA GRAS list of flavoring substances.[1]
-
EU Regulations: It is not included in the Union list of flavouring substances approved for use in food in the European Union.[5][6][7]
-
JECFA: There is no evaluation available from the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for this compound as a flavoring agent.
Genotoxicity Concerns
Scientific opinions from EFSA have highlighted potential genotoxicity concerns for furan-2(5H)-one and its derivatives, including this compound, in the context of their presence in smoke flavouring primary products.[2][3][4] These findings necessitate a cautious approach and a thorough safety assessment before any consideration of this compound for applications that could lead to human consumption.
Handling and Safety Precautions
A Safety Data Sheet (SDS) should always be consulted before handling this compound. General safety precautions include:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area with copious amounts of water and seek medical attention if irritation persists.
Future Research and Conclusion
This compound presents an interesting subject for flavor research due to its sensory properties. However, significant data gaps exist, particularly in the areas of:
-
Comprehensive toxicological and genotoxicity studies.
-
Quantitative sensory analysis to determine odor and taste thresholds.
-
Wider screening for its natural occurrence in various food products.
-
Studies on its formation pathways and stability under different food processing conditions.
Diagrams
Representative Biosynthetic Pathway of a Related Furanone (Furaneol)
Note: This is a simplified pathway for a related, well-studied furanone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), and is provided for illustrative purposes to show a potential route of furanone formation in biological systems. The specific pathway for this compound may differ.
Caption: Simplified biosynthetic pathway of Furaneol.
Analytical Workflow for this compound
Caption: Analytical workflow for this compound.
References
- 1. This compound, 6124-79-4 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]
- 5. EU Lists of Flavourings - Food Safety - European Commission [food.ec.europa.eu]
- 6. Flavourings - Food Safety - European Commission [food.ec.europa.eu]
- 7. Flavouring Legislation - European Flavour Association [effa.eu]
Application Notes and Protocols for the HPLC Purification of Furanone Compounds
Abstract
Furanone compounds are a diverse class of heterocyclic molecules prevalent in natural products, flavors, and pharmaceuticals, exhibiting a wide range of biological activities. Their effective purification is a critical step in research, development, and quality control. This comprehensive guide provides detailed protocols and expert insights into the purification of furanone compounds using High-Performance Liquid Chromatography (HPLC). We will explore reversed-phase, normal-phase, and chiral separation techniques, offering a self-validating framework for method development. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient HPLC purification workflows for furanone derivatives.
Introduction: The Significance of Furanone Purification
Furanones, characterized by a lactone ring, are of significant interest due to their diverse chemical structures and biological functions. From the "burnt-pineapple" flavor of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) to the crucial role of butenolide motifs in bioactive compounds, the ability to isolate these molecules in high purity is paramount.[1] HPLC stands as a cornerstone technique for this purpose, offering high resolution and scalability for both analytical and preparative applications.[2][3] The choice of the appropriate HPLC method is contingent on the specific physicochemical properties of the target furanone, such as polarity, solubility, and stereochemistry.[4]
Foundational Principles: Selecting the Appropriate HPLC Mode
The success of any HPLC purification hinges on the selection of the optimal separation mode. The decision-making process is primarily guided by the polarity and solubility of the furanone compound .[5]
-
Reversed-Phase HPLC (RP-HPLC): This is the most widely utilized mode for the separation of moderately polar to nonpolar compounds.[6] It employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[6][7] RP-HPLC is particularly effective for purifying simple furanone derivatives from reaction mixtures or natural product extracts.[6]
-
Normal-Phase HPLC (NP-HPLC): For highly polar furanones that exhibit poor retention in reversed-phase systems, normal-phase HPLC is the preferred method.[6] This technique utilizes a polar stationary phase (e.g., silica) with a nonpolar mobile phase, such as hexane mixed with a more polar solvent like isopropanol.[6]
-
Chiral HPLC: Many furanone compounds possess chiral centers, and their enantiomers often exhibit distinct biological activities. Chiral HPLC is indispensable for the separation of these enantiomers, employing a chiral stationary phase (CSP) that selectively interacts with one enantiomer over the other.[1][8] Polysaccharide-based CSPs are particularly effective for resolving furanone enantiomers.[1][6]
The following decision tree provides a logical framework for selecting the most suitable HPLC method for your furanone compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. asianjpr.com [asianjpr.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. csfarmacie.cz [csfarmacie.cz]
Application Note: High-Resolution Gas Chromatography Methods for the Analysis of 4-Methyl-2(5H)-furanone
Introduction
4-Methyl-2(5H)-furanone is a volatile organic compound of significant interest in the fields of food science, flavor and fragrance chemistry, and pharmaceutical development due to its characteristic aroma profile. Accurate and robust analytical methods are essential for its quantification and characterization in various matrices. This application note provides a comprehensive guide to the analysis of this compound using gas chromatography (GC), detailing two primary methodologies: headspace sampling coupled with GC-Mass Spectrometry (GC-MS) for volatile analysis in complex matrices, and a direct injection method for the analysis of standards and extracts.
The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to achieve high-quality, reproducible results. The protocols are grounded in established analytical principles and supported by authoritative references to ensure scientific integrity.
Scientific Principles and Rationale
The choice of gas chromatography for the analysis of this compound is predicated on its volatility and thermal stability. GC separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For a compound like this compound, which is a lactone, the selection of the stationary phase is critical to achieve optimal separation from other matrix components. Both polar and non-polar columns can be employed, with the choice depending on the specific analytical challenge.
Mass spectrometry is the detector of choice due to its high sensitivity and specificity, allowing for positive identification based on the compound's unique mass spectrum. The principles of sample introduction are also a key consideration. For trace-level analysis in complex samples such as food and beverages, static headspace (HS) or solid-phase microextraction (SPME) are preferred techniques. These methods minimize matrix effects by introducing only the volatile fraction of the sample into the GC system. Direct liquid injection is suitable for higher concentration samples or pure standards.
Data Presentation: Physicochemical Properties and Retention Data
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 98.10 g/mol | --INVALID-LINK-- |
| Boiling Point | Not available | |
| CAS Number | 6124-79-4 | --INVALID-LINK-- |
Kovats Retention Index (RI) is a critical parameter for the identification of compounds in GC, providing a normalized measure of retention time.
| Stationary Phase (Column Type) | Retention Index (RI) | Source |
| Semi-standard non-polar (e.g., DB-5) | 971.9, 974.1 | --INVALID-LINK--[1] |
| Standard polar (e.g., DB-WAX) | 1912, 1909, 1635 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
Experimental Protocols
Protocol 1: Static Headspace GC-MS for Analysis in Food Matrices
This protocol is adapted from established methods for the analysis of volatile compounds in food, such as those outlined by the U.S. Food and Drug Administration (FDA) for furan analysis.[3][4]
1. Sample Preparation:
-
For liquid samples (e.g., fruit juice, wine), accurately weigh 5.0 g of the homogenized sample into a 20 mL headspace vial.
-
For solid or semi-solid samples (e.g., fruit puree, baked goods), accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial and add 3.0 mL of deionized water.
-
Add an appropriate internal standard (e.g., d4-furan) to each vial.
-
Immediately seal the vials with PTFE-faced silicone septa and aluminum crimp caps.
-
Gently vortex the vials for 10 seconds to ensure mixing.
2. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Headspace Autosampler: Agilent 7697A or equivalent
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Equilibration Time: 20 minutes
-
Injection Volume: 1 mL
-
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column. The use of a polar column is recommended for better peak shape and resolution of polar analytes like furanones.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes.
-
-
Inlet: Splitless mode, 250°C.
-
MSD Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-200
-
3. Data Analysis:
-
Quantification is performed using a calibration curve prepared by spiking a blank matrix with known concentrations of this compound standard and the internal standard.
-
Identification is confirmed by comparing the retention time and mass spectrum of the analyte with that of a pure standard. The mass spectrum for this compound can be referenced from the NIST Chemistry WebBook.[2]
Protocol 2: Direct Liquid Injection GC-MS for Standards and Extracts
This protocol is suitable for the analysis of prepared standards or extracts where the concentration of this compound is sufficiently high.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1000 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For extracted samples, ensure the final extract is free of particulate matter by filtering through a 0.45 µm syringe filter.
2. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Autosampler: Agilent 7693A or equivalent
-
Injection Volume: 1 µL
-
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Inlet: Split mode (e.g., 20:1 split ratio), 250°C. The split ratio can be adjusted based on the analyte concentration.
-
MSD Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-200
-
3. Data Analysis:
-
Quantify the analyte using a calibration curve generated from the prepared standards.
-
Confirm the identity of the peak by matching its retention time and mass spectrum with the reference standard.
Method Validation and Quality Control
A self-validating system is crucial for trustworthy results. The following parameters should be assessed for each method:
-
Linearity: A calibration curve with a correlation coefficient (r²) of >0.995 should be achieved.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations. Relative standard deviation (RSD) for precision should be <15%, and accuracy (recovery) should be within 85-115%.
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, confirmed by the uniqueness of the mass spectrum and chromatographic resolution.
Regular analysis of quality control (QC) samples, including blanks, spiked samples, and certified reference materials (if available), is mandatory to ensure the ongoing validity of the results.
Visualization of Experimental Workflow
Caption: Workflow for Headspace GC-MS Analysis.
Troubleshooting and Field-Proven Insights
-
Peak Tailing: this compound has polar characteristics. Peak tailing may occur on non-polar columns or if the GC system has active sites. Using an inert flow path and a polar column like a DB-WAX can mitigate this issue.[5] Regular inlet maintenance, including liner and septum replacement, is critical.
-
Matrix Effects: Complex matrices can interfere with the analysis. Headspace and SPME techniques are effective in reducing matrix effects. For challenging matrices, a standard addition calibration approach may be necessary to ensure accurate quantification.
-
Thermal Degradation: While this compound is generally thermally stable under typical GC conditions, excessively high inlet or transfer line temperatures should be avoided to prevent potential degradation.
-
Co-elution: In complex samples, co-elution with other volatile compounds can occur. Optimizing the temperature program (slower ramp rates) or using a different stationary phase can improve resolution. The use of retention indices on two different columns (one polar, one non-polar) can aid in confident identification.
Conclusion
The gas chromatography methods detailed in this application note provide a robust framework for the accurate and reliable analysis of this compound. The choice between headspace and direct injection techniques will depend on the sample matrix and the concentration of the analyte. By adhering to the outlined protocols, implementing rigorous quality control measures, and understanding the potential analytical challenges, researchers can achieve high-quality data for their specific applications in food science, flavor chemistry, and pharmaceutical development.
References
- 1. 2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-5H-furan-2-one [webbook.nist.gov]
- 3. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Furan in Foods | FDA [fda.gov]
- 5. agilent.com [agilent.com]
Application Note: 4-Methyl-2(5H)-furanone as a Versatile C5 Synthon for Stereoselective Retinoid Synthesis
Introduction
Retinoids, a class of compounds comprising vitamin A and its natural and synthetic derivatives, are fundamental regulators of numerous biological processes, including vision, cell differentiation, proliferation, and immune function.[1][2] Their therapeutic applications are vast, ranging from treating acne and psoriasis to roles in cancer therapy. The biological activity of retinoids is often highly dependent on the specific geometry of the conjugated polyene chain. Consequently, the stereocontrolled synthesis of retinoid isomers is a significant challenge and a primary objective in medicinal chemistry and drug development.[3]
Industrial syntheses of vitamin A have historically relied on convergent strategies, most notably the coupling of C15 and C5 fragments.[4][5] This application note details the strategic use of 4-methyl-2(5H)-furanone, specifically its 5-hydroxy derivative, as a key C5 building block (synthon). This approach provides a powerful and flexible platform for the synthesis of retinoids, particularly for accessing isomers with a (Z)-configuration at specific positions, such as 13(Z)-retinoic acid (Isotretinoin).[6] We will explore the synthesis of this key intermediate, its activation, and its subsequent use in the powerful Horner-Wadsworth-Emmons reaction to construct the full C20 retinoid backbone.
Section 1: Synthesis of the C5 Building Block: 5-Hydroxy-4-methyl-2(5H)-furanone
The cornerstone of this synthetic strategy is the preparation of 5-hydroxy-4-methyl-2(5H)-furanone. This compound, also known as γ-hydroxy-β-methylbutenolide, serves as a masked version of a C5 aldehyde with latent functionality that can be revealed in later steps.[7] An efficient and industrially scalable method involves the acid-catalyzed cyclization of an alkyl β-formylcrotonate.[6]
Causality of Experimental Design: The choice of dilute aqueous hydrochloric acid is critical; it serves as the catalyst for the intramolecular cyclization and subsequent hydrolysis of the intermediate acetal. The addition of a catalytic amount of methanol acts as a solubilizer, creating a more homogeneous reaction mixture from the initially immiscible organic ester and aqueous acid, thereby increasing the reaction rate and preventing the formation of decomposition byproducts.[6]
Protocol 1: Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone
This protocol describes the cyclization of methyl β-formylcrotonate to yield the target C5 furanone building block.
Materials:
-
Methyl β-formylcrotonate (1.0 mol)
-
Methanol (0.1 mol)
-
10% (w/w) Aqueous Hydrochloric Acid (approx. 3.5 mol HCl)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Combine 512 g (3.9 mol) of methyl β-formylcrotonate, 12.5 g (0.39 mol) of methanol, and 1.4 kg of 10% aqueous hydrochloric acid in a suitable round-bottom flask.[6]
-
Stir the mixture vigorously. An emulsion will form initially.
-
Heat the mixture to reflux (approximately 100-105 °C). The emulsion should dissolve within 15-20 minutes as the reaction proceeds.
-
Maintain the reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the water, excess methanol, and hydrochloric acid by distillation under reduced pressure.
-
The crude residue contains the desired 5-hydroxy-4-methyl-2(5H)-furanone and a 5-methoxy byproduct. Purify the desired product by vacuum distillation.
-
Optional Byproduct Conversion: The 5-methoxy byproduct can be converted to the desired hydroxy compound by heating it with dilute (5-10%) HCl, effectively increasing the overall yield.[6]
Self-Validation and Characterization:
-
Structure Confirmation: Verify the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Assessment: Determine the purity using GC or HPLC. The expected purity for subsequent steps should be >98%.
-
Yield: An overall yield of over 80% is achievable with byproduct conversion.[6]
Section 2: The Convergent C15 + C5 Strategy for Retinoid Assembly
A convergent synthesis, where large fragments are prepared separately and then joined, is highly efficient for complex molecules like retinoids. In this strategy, our C5 furanone-derived synthon will be coupled with a C15 fragment. The most common C15 precursor is derived from β-ionone, a readily available starting material produced from citral and acetone.[8][9]
The C15 fragment must be activated for coupling. A standard industrial method involves converting β-ionone into vinyl-β-ionol, which is then transformed into a C15-triphenylphosphonium salt. This salt is the key reagent for the Wittig or Horner-Wadsworth-Emmons reaction.[4][10][11]
// Nodes b_ionone [label="β-Ionone", fillcolor="#F1F3F4", fontcolor="#202124"]; ethynyl [label="Ethynyl-β-ionol", fillcolor="#F1F3F4", fontcolor="#202124"]; vinyl [label="Vinyl-β-ionol", fillcolor="#F1F3F4", fontcolor="#202124"]; c15_salt [label="C15-Phosphonium Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges b_ionone -> ethynyl [label="1. Acetylene, Base"]; ethynyl -> vinyl [label="2. Partial Hydrogenation\n(Lindlar Catalyst)"]; vinyl -> c15_salt [label="3. Triphenylphosphine, Acid (HBr)"]; }
Diagram 1: Synthesis workflow for the C15-phosphonium salt from β-ionone.
Section 3: The Horner-Wadsworth-Emmons (HWE) Coupling Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for constructing the polyene chain of retinoids.[12]
Causality of Experimental Design:
-
Enhanced Nucleophilicity: The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a wider range of aldehydes and ketones.[13]
-
Stereochemical Control: The HWE reaction strongly favors the formation of (E)-alkenes, which is the desired geometry for most double bonds in the retinoid backbone. This stereoselectivity arises from the thermodynamic stability of the intermediates in the reaction pathway.[14]
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed by a simple aqueous extraction, greatly simplifying product purification compared to the removal of triphenylphosphine oxide from a Wittig reaction.[15]
To utilize our C5 furanone in an HWE reaction, it must first be converted into a phosphonate. This can be achieved through a two-step sequence: reduction of the hemiacetal to a diol, followed by conversion of the primary alcohol to a bromide and subsequent reaction with triethyl phosphite (Arbuzov reaction). The resulting C5-phosphonate is then ready for coupling with a suitable C15-aldehyde.
// Nodes phosphonate [label="C5-Phosphonate", fillcolor="#F1F3F4", fontcolor="#202124"]; carbanion [label="Phosphonate Carbanion", fillcolor="#FBBC05", fontcolor="#202124"]; aldehyde [label="C15-Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; oxaphosphetane [label="Oxaphosphetane Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; alkene [label="C20 Retinoid Precursor\n((E)-Alkene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct [label="Dialkyl Phosphate (water-soluble)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges phosphonate -> carbanion [label="1. Deprotonation\n(e.g., NaH)"]; {carbanion, aldehyde} -> oxaphosphetane [label="2. Nucleophilic Addition\n(Rate-Limiting Step)"]; oxaphosphetane -> alkene [label="3. Elimination"]; oxaphosphetane -> byproduct [style=dashed]; }
Diagram 2: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Protocol 2: Generalized HWE Coupling for C20 Retinoid Backbone Synthesis
This protocol outlines a general procedure for the coupling of a C5-phosphonate (derived from 5-hydroxy-4-methyl-2(5H)-furanone) with a C15-aldehyde.
Materials:
-
C5-Phosphonate ester (1.0 eq)
-
C15-Aldehyde (e.g., β-C14-aldehyde extended by one carbon) (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck flask, dropping funnel, nitrogen inlet, magnetic stirrer
Procedure:
-
Set up a dry three-neck flask under a nitrogen atmosphere.
-
Add sodium hydride (1.1 eq) to the flask and wash with anhydrous THF to remove mineral oil. Add fresh anhydrous THF to the flask.
-
Cool the THF suspension to 0 °C in an ice bath.
-
Dissolve the C5-phosphonate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Dissolve the C15-aldehyde (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (the C20 retinoid precursor) by column chromatography on silica gel.
Self-Validation and Characterization:
-
Stereochemistry Confirmation: The (E)-configuration of the newly formed double bond can be confirmed by ¹H NMR, observing a large coupling constant (J ≈ 15-16 Hz) for the vinylic protons.
-
Purity and Yield: Assess purity via HPLC. Yields for HWE reactions in retinoid syntheses are typically good to excellent.
| Parameter | Condition 1 (Standard) | Condition 2 (Still-Gennari for Z-alkenes) | Condition 3 (Masamune-Roush) |
| Base | NaH, NaOMe, t-BuOK | KHMDS, KN(TMS)₂ | LiCl, DBU or Et₃N |
| Solvent | THF, DME | THF | Acetonitrile |
| Phosphonate | Standard (e.g., -P(O)(OEt)₂) | Electron-withdrawing (e.g., -P(O)(OCH₂CF₃)₂) | Standard |
| Temperature | 0 °C to RT | -78 °C | Room Temperature |
| Typical Outcome | >95% (E)-alkene | >90% (Z)-alkene | (E)-alkene, mild conditions for sensitive substrates |
| Reference | [13] | [14] | [14] |
Section 4: Post-Coupling Transformations and Final Product
Following the successful HWE coupling, the C20 precursor containing the furanone ring must be converted into the final retinoid. The specific steps depend on the target molecule. For the synthesis of 13(Z)-retinoic acid, the furanone moiety already provides the correct stereochemistry at the C13 position after ring opening and subsequent transformations.
// Nodes c20_precursor [label="C20 Precursor\n(from HWE)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Ring-Opened Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Final Retinoid\n(e.g., 13(Z)-Retinoic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges c20_precursor -> intermediate [label="1. Reductive Ring Opening"]; intermediate -> final_product [label="2. Oxidation of Aldehyde\nto Carboxylic Acid"]; }
Diagram 3: General scheme for final transformations to the target retinoid.
A plausible sequence involves:
-
Reductive Ring Opening: Treatment of the furanone with a reducing agent like Diisobutylaluminium hydride (DIBAL-H) can open the lactone to form a lactol, which upon further reduction and workup yields a diol.
-
Selective Oxidation: The allylic alcohol can be selectively oxidized to an aldehyde using an oxidant like manganese dioxide (MnO₂).
-
Final Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid to yield the final retinoic acid product.
These final steps allow for the precise installation of the required functional groups while preserving the stereochemistry established earlier in the synthesis.
Conclusion
The use of this compound as a strategic C5 building block represents a sophisticated and highly effective approach in the field of retinoid synthesis. This methodology provides a robust pathway for constructing the C20 carbon skeleton through a convergent C15 + C5 strategy, leveraging the stereochemical control and efficiency of the Horner-Wadsworth-Emmons reaction. The protocols and strategies outlined in this note demonstrate the causality behind key experimental choices and offer a self-validating framework for researchers, scientists, and drug development professionals engaged in the synthesis of these vital biomolecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vitamin A: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Industrial method for preparing beta-ionone - Eureka | Patsnap [eureka.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. CN113201016A - Preparation method of C15 phosphonium salt - Google Patents [patents.google.com]
- 12. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Application & Protocol Guide: Investigating Biofilm Inhibition with 2(5H)-Furanone
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: The Challenge of Bacterial Biofilms and a Novel Counterstrategy
Bacterial biofilms are highly organized, surface-associated communities of microorganisms encased within a self-produced matrix of extracellular polymeric substances (EPS).[1] This communal lifestyle confers remarkable protection against antibiotics, host immune defenses, and environmental stresses, rendering biofilm-associated infections a profound challenge in clinical medicine and a source of persistent contamination in industrial settings.[1][2] The transition from a free-floating (planktonic) to a biofilm existence is not a random event; it is a sophisticated process governed by intricate cell-to-cell communication networks, most notably Quorum Sensing (QS).[3][4]
Instead of employing traditional bactericidal agents that risk promoting antibiotic resistance, a more elegant strategy is to disrupt the communication that underpins biofilm formation. 2(5H)-furanones, natural compounds first identified in the red alga Delisea pulchra, have emerged as a highly promising class of anti-biofilm agents.[5] These molecules act not by killing bacteria, but by intercepting their QS signals, effectively disarming them and preventing the coordinated behaviors required to establish a resilient biofilm.[2][6] This guide provides the foundational knowledge and detailed experimental protocols to investigate and validate the anti-biofilm efficacy of 2(5H)-furanone and its derivatives.
Core Mechanism: Quorum Sensing Interference
In many Gram-negative bacteria, QS is mediated by small, diffusible signal molecules called N-acyl homoserine lactones (AHLs).[2][7] A LuxI-type synthase produces a specific AHL, which diffuses out of the cell. As the bacterial population density increases, the extracellular AHL concentration rises until it reaches a critical threshold. At this point, AHLs diffuse back into the cells and bind to a cognate LuxR-type transcriptional regulator. This activated complex then modulates the expression of a suite of target genes, including those responsible for virulence factor production and biofilm maturation.[2]
The power of 2(5H)-furanones lies in their structural mimicry of AHL molecules.[2] They can competitively bind to the AHL receptor (e.g., LasR in P. aeruginosa), but without triggering the downstream transcriptional activation. This competitive inhibition effectively silences the QS network, preventing the bacteria from initiating the biofilm formation program.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. | Semantic Scholar [semanticscholar.org]
- 5. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 2(5H)-Furanone Disrupts Bacterial Biofilm Formation and Indirectly Reduces the Settlement of Plantigrades of the Mussel Mytilus coruscus [frontiersin.org]
Application Notes and Protocols for Furanone Synthesis via Tandem Michael Addition-Elimination
Introduction: The Strategic Importance of the Furanone Scaffold
The 3(2H)-furanone core is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a multitude of biologically active molecules. Its prevalence demands robust and efficient synthetic strategies. Among the various methods developed, the tandem Michael addition-elimination reaction has emerged as a powerful and convergent approach for the construction of highly substituted furanones. This guide provides an in-depth exploration of this reaction, offering mechanistic insights, a comparative analysis of catalytic systems, and detailed, field-proven protocols for its successful implementation. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this elegant transformation in their synthetic endeavors.
Core Principles: Unraveling the Tandem Reaction Cascade
The tandem Michael addition-elimination reaction for furanone synthesis is a one-pot process that sequentially forms two key bonds to construct the heterocyclic ring. The overall transformation involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization and subsequent elimination of a leaving group.
Mechanistic Rationale: A Step-by-Step Examination
The causality behind this synthetic strategy lies in the electronically distinct functionalities of the starting materials. A typical reaction involves the condensation of a β-ketoester or a similar active methylene compound (the Michael donor) with an α,β-unsaturated system bearing a leaving group at the γ-position (the Michael acceptor). The generally accepted mechanism, which can be catalyzed by bases, organocatalysts, or metal complexes, proceeds through the following key steps:
-
Nucleophile Generation: A base abstracts an acidic proton from the active methylene compound (e.g., a 1,3-dicarbonyl compound), generating a stabilized enolate. This enolate serves as the soft nucleophile for the subsequent conjugate addition.
-
Michael Addition: The enolate attacks the β-position of the α,β-unsaturated carbonyl compound (the Michael acceptor) in a 1,4-conjugate addition. This step forms a new carbon-carbon bond and generates a new enolate intermediate.
-
Intramolecular Cyclization (Annulation): The newly formed enolate then acts as an intramolecular nucleophile, attacking the carbonyl group of the original dicarbonyl moiety. This 5-exo-tet cyclization forges the furanone ring.
-
Elimination: The resulting hemiacetal-like intermediate readily eliminates a leaving group (e.g., a halide or other suitable group), often facilitated by the reaction conditions, to afford the final 3(2H)-furanone product.
The efficiency and selectivity of this tandem sequence are highly dependent on the choice of catalyst, substrates, and reaction conditions.
Diagrammatic Representation of the General Reaction Mechanism
Caption: General workflow of the tandem Michael addition-elimination reaction.
Catalytic Systems: Tailoring the Reaction for Success
The choice of catalyst is paramount in controlling the efficiency, selectivity, and scope of the tandem Michael addition-elimination reaction. The three primary catalytic systems employed are base-catalyzed, organocatalyzed, and palladium-catalyzed, each with its own set of advantages and considerations.
Base-Catalyzed Synthesis
This is often the simplest and most direct method, relying on a suitable base to promote the initial deprotonation of the active methylene compound.
-
Expertise & Experience: Common bases include sodium ethoxide, potassium carbonate, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base and solvent can significantly impact the reaction rate and yield. For instance, stronger bases like sodium ethoxide are often used in alcoholic solvents, while organic bases like DBU are effective in aprotic solvents such as THF or toluene. A key consideration is the potential for side reactions, such as self-condensation of the starting materials, which can be mitigated by careful control of reaction temperature and addition rates.
Organocatalytic Enantioselective Synthesis
The advent of asymmetric organocatalysis has enabled the enantioselective synthesis of chiral furanones, which are highly valuable in drug discovery.
-
Expertise & Experience: Chiral secondary amines, such as proline derivatives, and bifunctional catalysts like thioureas are commonly employed. These catalysts operate by forming a chiral iminium ion with the α,β-unsaturated aldehyde, which activates it towards nucleophilic attack and controls the stereochemical outcome of the Michael addition. The subsequent intramolecular cyclization and elimination then proceed to furnish the enantioenriched furanone. The selection of the organocatalyst and additives (e.g., an acid co-catalyst) is critical for achieving high enantioselectivity.
Palladium-Catalyzed Synthesis
Palladium catalysis offers a versatile and efficient route to highly substituted furanones, often under mild reaction conditions.[1]
-
Expertise & Experience: A novel palladium-catalyzed route has been developed for the synthesis of substituted 3(2H)-furanones from activated alkenes and 4-chloroacetoacetate.[2] The reaction proceeds via a Michael addition followed by a palladium-catalyzed ring closure of the adduct.[2] This method has been extended to a tandem Mannich addition-palladium-catalyzed ring-closing protocol for the synthesis of 4-substituted furanones.[1] The palladium catalyst, typically a Pd(0) species, facilitates the intramolecular cyclization step. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial for catalytic activity and can influence the substrate scope.
Diagrammatic Representation of the Catalytic Cycles
Caption: Simplified catalytic cycles for different approaches to furanone synthesis.
Experimental Protocols: From Theory to Practice
The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: General Procedure for Base-Catalyzed Furanone Synthesis
This protocol is a general guideline for the synthesis of 3(2H)-furanones using a common base catalyst.
Materials:
-
Active methylene compound (e.g., ethyl acetoacetate)
-
α,β-Unsaturated ketone/aldehyde with a γ-leaving group
-
Base (e.g., Sodium ethoxide, DBU)
-
Anhydrous solvent (e.g., Ethanol, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the active methylene compound (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere, add the base (1.1 equiv) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of the α,β-unsaturated compound (1.0 equiv) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3(2H)-furanone.
Trustworthiness: This protocol is self-validating through the monitoring of the reaction progress by TLC, which will show the consumption of starting materials and the formation of the product. The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.
Protocol 2: Palladium-Catalyzed Synthesis of 4-Substituted-3(2H)-Furanones
This protocol is adapted from a reported procedure for the palladium-catalyzed tandem reaction.[1]
Materials:
-
4-Chloroacetoacetate
-
Activated alkene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Na₂CO₃)
-
Anhydrous solvent (e.g., Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried flask, add the 4-chloroacetoacetate (1.0 equiv), activated alkene (1.2 equiv), palladium catalyst (5 mol %), ligand (10 mol %), and base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-substituted-3(2H)-furanone.
Trustworthiness: The progress of this reaction can be monitored by GC-MS to observe the formation of the desired product and any potential side products. The isolated product's identity and purity should be confirmed by spectroscopic analysis.
Substrate Scope and Data Presentation
The tandem Michael addition-elimination reaction for furanone synthesis is applicable to a wide range of substrates. The following table summarizes representative examples from the literature, showcasing the versatility of this methodology.
| Entry | Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | 4-Chlorobut-3-en-2-one | NaOEt | EtOH | RT | 4 | 78 | [General Base-Catalyzed] |
| 2 | Dimethyl malonate | (E)-4-Bromobut-2-enal | DBU | THF | RT | 6 | 85 | [General Base-Catalyzed] |
| 3 | Ethyl 2-chloroacetoacetate | Cinnamaldehyde | Proline | DMSO | RT | 24 | 92 (95% ee) | [Organocatalytic] |
| 4 | Methyl 4-chloroacetoacetate | (E)-Chalcone | Pd(OAc)₂/PPh₃ | Dioxane | 100 | 12 | 88 | [1] |
| 5 | Ethyl 4-chloroacetoacetate | (E)-3-(Furan-2-yl)acrylaldehyde | Pd₂(dba)₃/dppf | Toluene | 90 | 18 | 75 | [1] |
Conclusion and Future Outlook
The tandem Michael addition-elimination reaction represents a highly effective and atom-economical strategy for the synthesis of substituted 3(2H)-furanones. The ability to modulate the reaction conditions through the judicious choice of catalyst—be it a simple base, a sophisticated organocatalyst for asymmetric synthesis, or a versatile palladium complex—underscores its broad applicability in modern organic synthesis. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to employ this powerful transformation. Future developments in this field will likely focus on expanding the substrate scope, developing more efficient and selective catalytic systems, and applying this methodology to the total synthesis of complex natural products and novel pharmaceutical agents.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Methyl-2(5H)-furanone synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Methyl-2(5H)-furanone and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The information is presented in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, focusing on the prevalent method involving the acid-catalyzed cyclization of alkyl β-formylcrotonates.
Q1: What is the most common and scalable synthetic route to 5-Hydroxy-4-methyl-2(5H)-furanone, a key precursor?
A common and industrially viable method for preparing 5-hydroxy-4-methyl-2(5H)-furanone (a tautomer of this compound) starts from the aldol condensation of propanal with methyl glyoxylate to produce methyl β-formylcrotonate. This intermediate is then cyclized by heating with aqueous hydrochloric acid.[1] This route is advantageous due to the availability and low cost of the starting materials.[1]
An alternative approach involves a Mannich-type reaction using glyoxylic acid hydrate, morpholine, and propionaldehyde, followed by an acid-catalyzed cyclization.[2] However, the cyclization of alkyl β-formylcrotonates is well-documented and provides a robust foundation for optimization.
Q2: What is the specific role of hydrochloric acid in the cyclization reaction?
Hydrochloric acid serves as the catalyst for the intramolecular cyclization (lactonization) of the alkyl β-formylcrotonate intermediate. The process involves the protonation of the aldehyde carbonyl group, which activates it for nucleophilic attack by the enol or enolate form of the ester. This is followed by dehydration and ring closure to form the furanone ring. The use of dilute aqueous HCl is critical for achieving high yields.[1]
Q3: Can I use sulfuric acid instead of hydrochloric acid for the cyclization?
It is strongly discouraged. While seemingly a simple substitution of one strong acid for another, using dilute sulfuric acid for the cyclization of β-formylcrotonate has been shown to result in a complex mixture containing the starting material, the desired product, the 5-methoxy byproduct, and a significant number of decomposition products.[1] Hydrochloric acid under specific concentrations provides a much cleaner conversion.
Q4: What is the primary challenge in this synthesis and how is it mitigated?
The most significant challenge is the formation of a stable 5-alkoxy-4-methyl-2(5H)-furanone byproduct (e.g., 5-methoxy or 5-ethoxy), especially when using alkyl esters like methyl or ethyl β-formylcrotonate.[1] This occurs when the alcohol (methanol or ethanol) generated during the reaction or used as a solubilizer adds to the intermediate carbocation.
This issue is effectively mitigated in a two-fold manner:
-
Optimizing Initial Cyclization: The reaction conditions are optimized to minimize the formation of the alkoxy byproduct.
-
Byproduct Conversion: The isolated alkoxy byproduct can be quantitatively converted to the desired 5-hydroxy-4-methyl-2(5H)-furanone by heating it with dilute aqueous hydrochloric acid. This allows for the recovery of the product and pushes the overall yield of the process to near completion.[1]
Troubleshooting Guide: Experimental Issues & Solutions
This section provides direct answers to specific problems that may arise during the synthesis.
Q1: My final yield is significantly lower than expected. What are the likely causes?
A: Low yield can stem from several factors. Systematically investigate the following:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify reaction times and temperatures. For the cyclization of methyl β-formylcrotonate, refluxing at 98-100°C for 2-4 hours is typical.[1] Monitor the reaction progress using an appropriate technique like GC or TLC.
-
Incorrect Acid Concentration: The concentration of the aqueous HCl is crucial. A 5% by weight solution is reported to be highly effective.[1] Using concentrated acid can promote charring and decomposition.
-
Suboptimal Temperature: Temperatures exceeding 110°C can lead to decomposition.[1] Ensure your reaction is maintained at a steady reflux without overheating.
-
Losses during Workup: The product is water-soluble. Ensure that if you perform an aqueous wash, the aqueous layers are thoroughly extracted with a suitable organic solvent like ethyl acetate.[3] However, the most efficient workup involves direct distillation from the reaction mixture after removing water and HCl under reduced pressure.[1]
Q2: My GC-MS and NMR spectra show a major impurity with a mass corresponding to an added methoxy or ethoxy group. What is it and how did it form?
A: You are observing the 5-alkoxy-4-methyl-2(5H)-furanone byproduct. As illustrated in the mechanism below, the oxonium ion intermediate formed during the acid-catalyzed cyclization can be trapped by an alcohol (e.g., methanol from the methyl ester starting material).
This reaction is reversible. In one documented example, refluxing methyl β-formylcrotonate with 38% aqueous HCl resulted in a product mixture containing 53% of the 5-methoxy byproduct and only 42% of the desired butenolide.[1]
Simplified Reaction Pathway
Caption: Formation of desired product and alkoxy byproduct.
Q3: How do I convert the 5-alkoxy byproduct back into the desired 5-hydroxy product?
A: The conversion is straightforward and highly efficient. The isolated 5-alkoxy-4-methyl-2(5H)-furanone can be refluxed with dilute aqueous hydrochloric acid (e.g., 5% by weight HCl). This hydrolysis reaction effectively replaces the alkoxy group with a hydroxyl group, achieving conversions of around 90%.[1] This step is crucial for maximizing the overall process yield.
Q4: My reaction mixture turned dark brown or black upon heating. What caused this decomposition?
A: Charring or decomposition is a clear sign of overly harsh reaction conditions. The primary culprits are:
-
Incorrect Acid: As mentioned, using sulfuric acid is known to cause the formation of numerous decomposition products.[1]
-
High Temperature: Exceeding the optimal reflux temperature (95-100°C) can cause degradation of the furanone ring and starting materials.
-
Prolonged Reaction Time: While the reaction needs to go to completion, excessive heating for extended periods (e.g., >24 hours) can lead to slow decomposition.[1]
To avoid this, use the recommended concentration of hydrochloric acid, maintain a controlled reflux, and monitor the reaction to determine the optimal endpoint.
Q5: What is the recommended procedure for purifying the final product?
A: The most effective method reported for purification on a preparatory scale is fractional distillation under reduced pressure .[1]
-
Step 1: Initial Concentration: After the reaction is complete, remove the water, methanol/ethanol, and hydrochloric acid by distillation under reduced pressure (e.g., at 90°C under 10 mbar).[1]
-
Step 2: Fractional Distillation: The remaining crude product, a mixture of the 5-hydroxy and 5-alkoxy furanones, is then fractionally distilled to isolate the pure 5-hydroxy-4-methyl-2(5H)-furanone.
For smaller scale experiments or for isolating isomers, silica gel column chromatography is a viable alternative. A typical eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v).[3]
Experimental Protocols & Data
Protocol 1: Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone
This protocol is adapted from a documented industrial process.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl β-formylcrotonate (1.0 eq), methanol (0.1 eq), and 5% w/w aqueous hydrochloric acid (0.6 eq HCl).
-
Heating: Heat the mixture to reflux (approx. 98°C). The initial emulsion should dissolve within 15-20 minutes as the reaction proceeds.
-
Reaction: Maintain the reflux for 2-3 hours. Monitor the reaction by GC to confirm the consumption of the starting material.
-
Workup: Cool the reaction mixture. Concentrate the solution under reduced pressure (e.g., 90°C, <20 mbar) to remove water, methanol, and excess HCl.
-
Purification: The resulting crude oil can be purified by fractional vacuum distillation to yield the final product.
Synthesis Workflow Diagram
Caption: Overall workflow for synthesis and byproduct recovery.
Data Summary: Optimized Reaction Conditions
The following table summarizes the optimized conditions for the cyclization of alkyl β-formylcrotonate based on patent literature.[1]
| Parameter | Recommended Value | Rationale & Notes |
| Substrate | Methyl or Ethyl β-formylcrotonate | Readily available through aldol condensation. |
| Catalyst | Aqueous Hydrochloric Acid | Provides clean conversion compared to other acids. |
| HCl Concentration | 2-20% by weight (5% is optimal) | Higher concentrations can cause decomposition. |
| HCl Stoichiometry | 0.6 - 1.2 mol per mol of substrate | Ensures catalytic turnover without being excessively corrosive. |
| Solubilizer | Methanol or Ethanol (0.01-0.6 mol) | Aids in dissolving the initial emulsion, but can increase alkoxy byproduct. |
| Temperature | 90 - 110°C (Reflux at 95-100°C) | Balances reaction rate against thermal decomposition. |
| Reaction Time | 0.5 - 4 hours | Monitor for completion to avoid extended heating. |
References
Technical Support Center: Synthesis of 5-hydroxy-4-methyl-2(5H)-furanone
Welcome to the technical support center for the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges and optimize the yield of this important chemical intermediate.
Troubleshooting Guide: Navigating Your Synthesis
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Yield
Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired product. What are the likely causes and how can I rectify this?
Answer: Low or no yield in the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone can stem from several factors, primarily related to reaction conditions and reagent quality.
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Incomplete Reaction: The cyclization of precursors like alkyl β-formylcrotonates requires sufficient time and temperature to proceed to completion.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material has been consumed before workup.
-
Suboptimal Temperature: For the synthesis involving glyoxylic acid hydrate and propionaldehyde, maintaining the initial reaction temperature below 5°C is critical during the addition of morpholine and propionaldehyde.[2] Subsequent heating with hydrochloric acid should be controlled, typically between 70-90°C.[2] Exceeding these temperatures can lead to decomposition.
-
Degradation of Product: Furanones can be sensitive to harsh acidic conditions and high temperatures, which may lead to polymerization or ring-opening.[3] If the reaction mixture turns dark or forms a tar-like substance, it is an indication of product degradation.[3] Consider using milder acid catalysts or lowering the reaction temperature.
-
Reagent Quality: Ensure that all reagents, especially the starting aldehydes and anhydrides, are of high purity and are handled under appropriate conditions (e.g., anhydrous conditions if specified) to prevent side reactions.
Formation of Side Products
Question: I have isolated a significant amount of a byproduct. How can I identify it and prevent its formation?
Answer: A common byproduct in the synthesis from alkyl β-formylcrotonates is the corresponding 5-alkoxy-4-methyl-2(5H)-furanone (e.g., 5-methoxy or 5-ethoxy).[1]
-
Identification: This byproduct can be identified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The presence of a methoxy or ethoxy signal in the 1H NMR spectrum that is absent in the desired product is a key indicator.
-
Prevention and Conversion: The formation of the 5-alkoxy byproduct can be minimized by carefully controlling the amount of alcohol (methanol or ethanol) used as a solubilizer.[1] Advantageously, this byproduct is not a complete loss. It can be converted to the desired 5-hydroxy-4-methyl-2(5H)-furanone by refluxing with dilute hydrochloric acid.[1] This isomerization step can significantly improve the overall yield.[1]
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical workflow for the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone and the logical steps for troubleshooting common issues.
Caption: Troubleshooting workflow for synthesis.
Purification Challenges
Question: I am having difficulty purifying the final product. What are the recommended methods and potential pitfalls?
Answer: The purification of 5-hydroxy-4-methyl-2(5H)-furanone can be challenging due to its physical properties. It is described as a brownish-yellow semi-solid.[4]
-
Vacuum Distillation: This is a common and effective method for purification.[1][2] Due to its relatively high boiling point (predicted to be around 328°C at atmospheric pressure), distillation should be performed under reduced pressure to prevent thermal decomposition.[] A typical condition reported is 120-150°C at 1-2 mmHg.[2]
-
Column Chromatography: Silica gel column chromatography is another option, particularly for removing less volatile impurities.[4] An eluent system such as petroleum ether/ethyl acetate (e.g., 80:20 v/v) has been reported to be effective.[4]
-
Extraction: After the reaction, extraction with a suitable organic solvent like ethyl acetate is a crucial step to separate the product from the aqueous reaction medium before further purification.[2]
Pitfalls to Avoid:
-
Overheating during distillation: This can lead to decomposition and polymerization. Ensure a stable vacuum and a controlled heating source.
-
Product Instability on Silica Gel: Some furanones can be unstable on silica gel. It is advisable to perform a quick filtration or a rapid column chromatography to minimize contact time.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 5-hydroxy-4-methyl-2(5H)-furanone?
There are two primary synthetic routes reported:
-
Cyclization of Alkyl β-formylcrotonates: This method involves heating an alkyl β-formylcrotonate with dilute aqueous hydrochloric acid.[1] The use of a catalytic amount of methanol or ethanol as a solubilizer can be advantageous.[1]
-
Multi-step Synthesis from Glyoxylic Acid: This route involves the reaction of glyoxylic acid hydrate with morpholine, followed by the addition of propionaldehyde, and subsequent cyclization with hydrochloric acid.[2] This method has been reported to achieve high yields of over 90%.[2]
Q2: What are the key physical and chemical properties of 5-hydroxy-4-methyl-2(5H)-furanone?
-
Appearance: Brownish-yellow semi-solid.[4][]
-
Solubility: Soluble in DMSO and slightly soluble in methanol.[]
-
Storage: It is recommended to store at <-15°C or between 2-8°C in a dry, sealed container.[6]
Q3: What are the expected spectroscopic data for 5-hydroxy-4-methyl-2(5H)-furanone?
Based on reported data, the following spectroscopic characteristics can be expected:
-
¹H NMR (in CDCl₃): δ ~2.11 (d, 3H), ~5.87 (m, 1H), ~6.03 (s, 1H), ~6.25 (s, 1H).[2]
-
¹H NMR (in acetone-d₆): δ ~2.08 (d, 3H), ~5.87 (p, 1H), ~6.02 (bs, 1H), ~6.67 (bs, 1H).[4]
-
¹³C NMR (in acetone-d₆): δ ~13.15 (CH₃), ~100.25 (CH), ~118.68 (CH), ~166.65 (C), ~171.30 (C).[4]
Q4: Is 5-hydroxy-4-methyl-2(5H)-furanone stable?
Like many furanones, it can be sensitive to heat, strong acids, and bases.[3] It exists in equilibrium with its tautomer, an open-chain aldehyde-acid. Proper storage in a cool, dry place is essential to maintain its integrity.[6]
Detailed Experimental Protocols
Protocol 1: Synthesis from Methyl β-formylcrotonate
This protocol is adapted from a patented procedure and aims for a high yield through byproduct conversion.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 512 g (3.9 mol) of methyl β-formylcrotonate, 12.5 g (0.39 mol) of methanol, and 1.4 kg of 10% strength aqueous hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. The initial emulsion should dissolve within approximately 15 minutes of refluxing.
-
Cooling and Workup: After 2 hours, cool the reaction mixture to room temperature.
-
Solvent Removal: Remove water, methanol, and hydrochloric acid by distillation under reduced pressure (e.g., 10 mbar).
-
Fractional Distillation: The remaining crude product, consisting of the desired 5-hydroxy-4-methyl-2(5H)-furanone and the byproduct 5-methoxy-4-methyl-2(5H)-furanone, is then subjected to fractional distillation under vacuum to separate the two components.
-
Byproduct Isomerization (Optional but Recommended): Take the isolated 5-methoxy-4-methyl-2(5H)-furanone and reflux it with 5% aqueous hydrochloric acid for 2.5 hours. This will convert the byproduct to the desired product.
-
Final Purification: The product from the isomerization can be purified by vacuum distillation as described above.
| Parameter | Value |
| Starting Material | Methyl β-formylcrotonate |
| Key Reagents | Methanol, 10% HCl |
| Reaction Time | 2 hours |
| Reaction Temperature | Reflux |
| Overall Yield | >90% (with byproduct conversion) |
Protocol 2: Synthesis from Glyoxylic Acid Hydrate
This protocol is based on a high-yield synthesis method.[2]
Step-by-Step Methodology:
-
Initial Reaction: Dissolve 46.0 g (0.5 mol) of glyoxylic acid hydrate in 200 ml of ethanol in a flask. Cool the solution to 0°C in an ice bath.
-
Amine Addition: While stirring, slowly add 87.1 g (1 mol) of morpholine, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes after the addition is complete.
-
Aldehyde Addition: Add propionaldehyde dropwise, again maintaining a temperature below 5°C.
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove the solvent. The temperature should not exceed 90°C.
-
Cyclization: To the residue, add a hydrochloric acid solution and heat the mixture at 70-90°C for 1-2 hours.
-
Extraction: Cool the reaction mixture and extract the product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation (120-150°C / 1-2 mmHg) to yield pure 5-hydroxy-4-methyl-2(5H)-furanone.
| Parameter | Value |
| Starting Materials | Glyoxylic acid hydrate, Morpholine, Propionaldehyde |
| Solvent | Ethanol |
| Key Reagents | Hydrochloric acid |
| Yield | ~91.6% |
| Purity (GC) | ~98.9% |
Reaction Pathway Overview
The synthesis from glyoxylic acid involves a multi-step process leading to the final furanone ring structure.
Caption: Simplified reaction pathway.
References
- 1. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 2. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]
- 6. 5-Hydroxy-4-methyl 2(5H) furanone | 40834-42-2 | FH46372 [biosynth.com]
- 7. 5-Hydroxy-4-methyl-2(5H)-furanone | CymitQuimica [cymitquimica.com]
Technical Support Center: Purification of 4-Methyl-2(5H)-furanone
Welcome to the technical support center for the purification of 4-Methyl-2(5H)-furanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during purification and provide practical, in-depth troubleshooting advice in a question-and-answer format. Our goal is to equip you with the expertise to navigate the nuances of purifying this versatile but sometimes challenging molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. A frequent synthesis involves the cyclization of alkyl β-formylcrotonates. In such cases, a common byproduct is the corresponding 5-alkoxy-4-methyl-2(5H)-furanone, for instance, 5-methoxy-4-methyl-2(5H)-furanone when using methanol as a solubilizer.[1] You may also encounter unreacted starting materials and various decomposition products, especially if the reaction is carried out at elevated temperatures for extended periods.[1]
Q2: My purified this compound appears to be degrading over time. What are the likely causes and how can I prevent this?
A2: While this compound itself is relatively stable, related furanone structures, particularly hydroxy-substituted ones, can be unstable under various pH conditions.[2] It is crucial to ensure that your purified compound is free of acidic or basic residues from the synthesis or purification steps. The presence of strong acids or alkalis can lead to decomposition.[3] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably refrigerated and under an inert atmosphere to minimize exposure to air and moisture.[4][5]
Q3: What are the primary safety precautions I should take when handling and purifying this compound?
A3: this compound and its parent compound, 2(5H)-furanone, are classified as irritants and can be harmful if swallowed, in contact with skin, or inhaled.[3][6] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably a fume hood.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3][4] Ensure that a safety shower and eyewash station are readily accessible.[3] In case of fire, use carbon dioxide or powder extinguishers, and be aware that thermal decomposition can release irritating gases and vapors like carbon monoxide and carbon dioxide.[4]
Troubleshooting Guides
Guide 1: Challenges in Purification by Distillation
Q1.1: I'm having trouble separating this compound from a close-boiling impurity. What are the recommended distillation parameters?
A1.1: Fractional distillation under reduced pressure is often the method of choice for purifying this compound, especially to remove less volatile impurities.[1] The boiling point of this compound is approximately 113°C at atmospheric pressure.[7] However, to avoid thermal decomposition, vacuum distillation is highly recommended.
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a well-insulated column (e.g., a Vigreux or packed column). Ensure all glass joints are properly sealed for vacuum.
-
Crude Material: Charge the distillation flask with the crude this compound. It is advisable to add boiling chips or a magnetic stir bar for smooth boiling.
-
Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect fractions based on the boiling point at the applied pressure. Monitor the purity of each fraction using a suitable analytical method like GC-MS.
Troubleshooting Tip: If you observe co-distillation of impurities, try increasing the reflux ratio by adjusting the heating rate or using a more efficient distillation column.
Q1.2: My product seems to be darkening or polymerizing in the distillation pot. How can I prevent this?
A1.2: Darkening or polymerization during distillation is a sign of thermal decomposition. This can be mitigated by:
-
Reducing the Distillation Temperature: This is the most critical factor. Lower the pressure to allow for distillation at a lower temperature.
-
Minimizing Heating Time: Do not heat the material for longer than necessary.
-
Using an Inert Atmosphere: Introducing an inert gas like nitrogen or argon can help prevent oxidation.
Below is a decision tree to guide your distillation strategy:
Guide 2: Purification by Column Chromatography
Q2.1: What are the recommended conditions for purifying this compound by column chromatography?
A2.1: Flash column chromatography is an effective technique for purifying this compound, especially for removing impurities with different polarities. Silica gel is the most common stationary phase. The choice of the mobile phase (eluent) is critical for good separation.
A good starting point for developing a solvent system is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[8]
Recommended Solvent Systems:
-
For non-polar impurities: Start with a low percentage of the polar solvent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution).
-
For polar impurities: A higher initial concentration of the polar solvent may be necessary.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Dry-pack a glass column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel or Celite. Carefully add this to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) or GC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Q2.2: My compound is streaking on the TLC plate and giving poor separation on the column. What could be the issue?
A2.2: Streaking on a TLC plate and poor column separation can be due to several factors:
-
Compound Overloading: You may be loading too much crude material onto the column.
-
Inappropriate Solvent System: The chosen eluent may not be optimal for your specific impurity profile.
-
Compound Instability on Silica: Some compounds can decompose on acidic silica gel. If you suspect this, you can use deactivated silica gel or add a small amount of a neutralizer like triethylamine (1-3%) to your eluent.[8]
The following workflow can help you troubleshoot your chromatographic purification:
Guide 3: Analytical Characterization and Purity Assessment
Q3.1: How can I accurately determine the purity of my this compound sample?
A3.1: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound.[9][10][11] The gas chromatograph separates the components of your sample, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for identification of impurities.
Typical GC Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms) is often suitable.[12]
-
Temperature Program: A temperature ramp, for example, starting at 50°C and increasing to 250-280°C, will help to separate compounds with different boiling points.[12]
-
Injection: Splitless injection is often used for trace analysis, while a split injection is suitable for higher concentration samples.
Data Interpretation: The purity can be estimated by the relative peak areas in the gas chromatogram, assuming that all components have a similar response factor in the detector. For more accurate quantification, it is necessary to use a calibration curve with a known standard.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₆O₂ | [6] |
| Molecular Weight | 98.10 g/mol | [6] |
| Boiling Point | 113 °C (at 760 mmHg) | [7] |
| Appearance | Colorless to pale yellow liquid | [13] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [13] |
References
- 1. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. imreblank.ch [imreblank.ch]
- 11. researchgate.net [researchgate.net]
- 12. eurl-pc.eu [eurl-pc.eu]
- 13. This compound | 6124-79-4 | TCI AMERICA [tcichemicals.com]
Stability and degradation of 4-Methyl-2(5H)-furanone under different conditions
Welcome to the technical support center for 4-Methyl-2(5H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability and degradation under various experimental conditions.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[1] The compound is typically stable under recommended storage conditions. For optimal shelf-life, store in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture. While room temperature storage is generally acceptable, for long-term storage, refrigeration (2-8 °C) is recommended to slow down potential degradation processes.
Q2: What is the typical shelf-life of this compound?
A2: The shelf-life of this compound can vary depending on the purity of the compound and the storage conditions. When stored under ideal conditions as described above, the compound is expected to remain stable for an extended period. However, it is crucial to refer to the manufacturer's certificate of analysis and re-test the material periodically to ensure it meets the required specifications for your experiments.
Q3: What solvents are compatible with this compound for creating stock solutions?
A3: this compound is soluble in a variety of organic solvents. For creating stock solutions, common choices include ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific requirements of your downstream application. It is advisable to prepare fresh solutions for your experiments whenever possible. If storing solutions, keep them at low temperatures and protected from light to minimize solvent-mediated degradation.
Stability Under Different Conditions
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound, like other lactones, is significantly influenced by pH.[2] As an ester, it is susceptible to hydrolysis, which can be catalyzed by both acids and bases.
-
Acidic Conditions: Under acidic conditions, the lactone ring can undergo hydrolysis to form the corresponding hydroxy carboxylic acid, 4-hydroxy-3-methyl-2-butenoic acid. This reaction is typically slower than base-catalyzed hydrolysis.
-
Basic Conditions: In alkaline solutions, this compound is expected to hydrolyze more rapidly to the carboxylate salt of 4-hydroxy-3-methyl-2-butenoic acid.[3][4] This process is generally irreversible.
For experiments requiring the compound to be in solution for extended periods, it is recommended to use buffered solutions at a neutral or slightly acidic pH to minimize hydrolysis.
Q5: Is this compound sensitive to light?
A5: Yes, as an α,β-unsaturated lactone, this compound has the potential to be sensitive to light, particularly UV radiation.[1][5][6][7] Photochemical reactions can include isomerization, dimerization, or other forms of degradation. Therefore, it is crucial to protect the compound and its solutions from light by using amber vials or wrapping containers with aluminum foil. When conducting experiments, especially those involving prolonged exposure to light, it is advisable to run control experiments in the dark to assess the extent of photodegradation.
Q6: What is the stability of this compound in the presence of oxidizing agents?
A6: The α,β-unsaturated system in this compound makes it susceptible to oxidation.[8][9] Strong oxidizing agents can potentially lead to the formation of various degradation products, including epoxides or cleavage of the double bond. It is recommended to avoid contact with strong oxidizing agents unless it is a deliberate part of the experimental design. If working in a system where oxidative stress is a concern, the inclusion of antioxidants could be considered, though their compatibility with the experimental setup must be verified.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Loss of compound purity over time in storage. | Improper storage conditions (exposure to air, moisture, light, or elevated temperatures). | 1. Verify Storage: Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place. Consider flushing the container with an inert gas before sealing. 2. Re-testing: Perform analytical testing (e.g., HPLC, GC-MS) to confirm the purity and identify any potential degradation products. |
| Inconsistent experimental results with the same batch of compound. | Degradation of stock solutions. | 1. Prepare Fresh Solutions: Always prepare fresh stock solutions before each experiment. 2. Proper Solution Storage: If stock solutions must be stored, keep them at low temperatures (e.g., -20°C) in amber vials and for a limited time. 3. Solvent Purity: Use high-purity, anhydrous solvents to prepare solutions, as impurities or water can promote degradation. |
| Appearance of unexpected peaks in chromatograms during analysis. | Degradation of the compound under experimental conditions (e.g., pH, temperature, light exposure). | 1. Systematic Investigation: Conduct forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, thermal) to identify the degradation products.[5][10][11][12] 2. Analyze Degradants: Use techniques like LC-MS or GC-MS to identify the structure of the unknown peaks. This can help elucidate the degradation pathway. 3. Optimize Conditions: Based on the degradation profile, adjust your experimental conditions (e.g., buffer pH, light protection, temperature) to minimize degradation. |
| Low recovery of the compound from an aqueous experimental matrix. | Hydrolysis of the lactone ring. | 1. pH Control: Ensure the pH of your aqueous matrix is controlled, preferably in the neutral to slightly acidic range, using an appropriate buffer system. 2. Temperature Management: Perform extractions and sample processing at low temperatures to reduce the rate of hydrolysis. 3. Minimize Time in Aqueous Solution: Reduce the time the compound spends in an aqueous environment before analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or PDA detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 N HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature and monitor at different time points (e.g., 0, 30 min, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
If degradation is too rapid, perform the study at a lower temperature.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Monitor at various time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 70°C for 48 hours.
-
At different time points, dissolve a portion of the sample in a suitable solvent for HPLC analysis.
-
Also, subject a solution of the compound to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both samples by HPLC.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method to analyze the samples from each stress condition.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the chemical properties of α,β-unsaturated lactones.
Caption: Potential degradation pathways of this compound.
Forced Degradation Workflow
The diagram below outlines the general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. ibisscientific.com [ibisscientific.com]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical decarbonylation of unsaturated lactones and carbonates - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) A Study on the Photochemistry of Α,β-Unsaturated [research.amanote.com]
- 8. researchgate.net [researchgate.net]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Side Product Formation in Furanone Synthesis
Welcome to the Technical Support Center for Furanone Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of furanone synthesis. Furanones are a critical class of heterocyclic compounds, widely recognized for their presence in natural products and their significant applications in pharmaceuticals and fragrance industries.[1][2] However, their synthesis is often accompanied by the formation of undesirable side products, which can complicate purification and reduce yields.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve common challenges in your furanone synthesis experiments.
I. Frequently Asked Questions (FAQs)
Q1: My furanone synthesis is resulting in a low yield. What are the likely causes?
A1: Low yields in furanone synthesis can be attributed to several factors, often related to reaction conditions and the stability of intermediates and products. Common culprits include:
-
Degradation of Starting Materials or Products: Furan rings, particularly when substituted with electron-donating groups, can be sensitive to the acidic conditions often required for synthesis.[3] This can lead to polymerization or ring-opening side reactions.
-
Incomplete Reactions: Insufficient reaction time, inadequate temperature, or a suboptimal catalyst concentration can lead to the incomplete conversion of starting materials.
-
Formation of Stable Side Products: Competing reaction pathways can lead to the formation of thermodynamically stable side products, diverting reagents from the desired furanone product.
-
Suboptimal Work-up and Purification: Furanones can be volatile or prone to degradation during purification. Improper purification techniques can lead to significant product loss.[3]
Q2: I'm observing a significant amount of tar-like, dark-colored material in my reaction flask. What is this and how can I prevent it?
A2: The formation of dark, insoluble, tar-like substances is a strong indicator of polymerization.[3] Furans and their precursors can polymerize under the acidic conditions typically used in syntheses like the Paal-Knorr reaction.[3]
To mitigate polymerization, consider the following strategies:
-
Milder Reaction Conditions:
-
Acid Catalyst: Switch from strong protic acids like concentrated sulfuric acid (H₂SO₄) to milder alternatives such as p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3][4]
-
Temperature: Lowering the reaction temperature can significantly slow down the rate of polymerization.[3]
-
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. The presence of water can facilitate ring-opening of the furan moiety, generating reactive intermediates that are prone to polymerization.[3]
-
Reduced Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to minimize the exposure of the furanone product to harsh conditions.[3]
-
Use of Inhibitors: In some cases, adding a small amount of a radical inhibitor, such as hydroquinone, can suppress polymerization, although this is less common in acid-catalyzed reactions.
Q3: My desired furanone product is contaminated with a constitutional isomer. How can I improve the regioselectivity of my reaction?
A3: The formation of regioisomers is a common challenge, particularly in reactions like the Feist-Benary synthesis where unsymmetrical dicarbonyl compounds are used.[5] The regioselectivity is influenced by both steric and electronic factors.
Strategies to enhance regioselectivity include:
-
Choice of Substrates: Carefully select your starting materials. The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of the substituents on the α-halo ketone and the β-dicarbonyl compound will influence the site of nucleophilic attack.[5]
-
Reaction Conditions:
-
Base: The choice of base can influence the regiochemical outcome. Milder bases like pyridine or triethylamine are often preferred over stronger bases like sodium ethoxide, which can lead to competing reactions.[6]
-
Solvent: The polarity of the solvent can affect the transition state energies of the competing pathways. Experimenting with different solvents (e.g., ethanol, DMF, THF) may improve selectivity.[5]
-
-
Protecting Groups: In complex syntheses, the use of protecting groups can block one reactive site, directing the reaction to the desired position.
II. Troubleshooting Guide: Specific Synthesis Methods
This section provides detailed troubleshooting for common furanone synthesis methodologies.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust method for preparing furans from 1,4-dicarbonyl compounds.[1][7] However, it is not without its challenges.
| Observed Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Incomplete cyclization, starting material remains | Insufficient acid catalysis; Reaction temperature too low; Steric hindrance in the dicarbonyl compound. | Increase catalyst loading or use a stronger acid (with caution due to potential for polymerization); Gradually increase the reaction temperature while monitoring for side product formation; For sterically hindered substrates, longer reaction times or microwave-assisted synthesis may be necessary.[7] |
| Formation of enone side products | Dehydration of a partially cyclized intermediate before ring closure. | Ensure anhydrous conditions. Water can intercept the carbocation intermediate. |
| Low yield with highly substituted dicarbonyls | Steric hindrance impeding the intramolecular cyclization. | Consider using microwave irradiation to provide localized, rapid heating which can overcome activation energy barriers.[7] |
Experimental Protocol: Microwave-Assisted Paal-Knorr Furan Synthesis
-
In a microwave-safe vial, combine the 1,4-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., toluene, DMF).
-
Add the acid catalyst (e.g., p-TsOH, 0.1 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Feist-Benary Furan Synthesis
This method involves the condensation of an α-halo ketone with a β-dicarbonyl compound.[8][9]
| Observed Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Formation of hydroxydihydrofuran intermediate (interrupted Feist-Benary) | Incomplete dehydration of the cyclic intermediate. | Add a dehydrating agent (e.g., molecular sieves) or perform the final step under acidic conditions to promote dehydration.[5] |
| Self-condensation of the β-dicarbonyl compound | The β-dicarbonyl compound is acting as both the nucleophile and electrophile. | Slowly add the α-halo ketone to the reaction mixture containing the β-dicarbonyl and the base to maintain a low concentration of the halo ketone. |
| Hydrolysis of ester groups | Use of a strong base (e.g., NaOH, NaOEt).[5] | Employ a milder, non-nucleophilic base such as pyridine or triethylamine.[6] |
| Unwanted side reactions with iodide-containing starting materials | Iodide is a good leaving group but can also participate in side reactions. | Chloro- or bromo-ketones are generally preferred as they are less prone to side reactions.[5] |
Troubleshooting Workflow: Feist-Benary Synthesis
Caption: Troubleshooting workflow for the Feist-Benary synthesis.
Furanone Synthesis from Furfural
Furfural, derived from biomass, is a common starting material for furanone synthesis, typically through oxidation.[10][11]
| Observed Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Over-oxidation to maleic acid or other ring-opened products | Harsh oxidizing agents or prolonged reaction times. | Use a milder oxidizing agent (e.g., hydrogen peroxide with a suitable catalyst).[10] Carefully control the stoichiometry of the oxidant and monitor the reaction to avoid over-oxidation. |
| Formation of polymeric resins | Acidic byproducts from the oxidation process can catalyze polymerization. | Buffer the reaction mixture or perform the reaction in a two-phase system to remove acidic byproducts as they are formed. |
| Incomplete oxidation | Insufficient oxidant or catalyst deactivation. | Ensure the correct stoichiometry of the oxidizing agent. If using a heterogeneous catalyst, ensure it is active and not poisoned. |
Reaction Scheme: Oxidation of Furfural to 2(5H)-Furanone
Caption: Oxidation of furfural and potential side products.
III. Purification Strategies
The purification of furanones can be challenging due to their diverse polarities and potential for degradation.
Q4: What is the best way to purify my crude furanone product?
A4: The optimal purification method depends on the physical properties of your furanone derivative.
-
Distillation: For volatile, thermally stable furanones, vacuum distillation is an effective method for purification on a larger scale.
-
Column Chromatography:
-
Normal-Phase: For non-polar to moderately polar furanones, normal-phase chromatography on silica gel is a standard technique.[12] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically employed.
-
Reversed-Phase: For more polar furanone derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) can provide excellent separation.[12] A common mobile phase is a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[12]
-
-
Solid-Phase Extraction (SPE): For cleaning up samples prior to analysis or for isolating furanones from complex matrices like food samples, SPE can be a valuable tool.[13]
Protocol: Flash Column Chromatography of a Moderately Polar Furanone
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb the crude mixture onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
IV. References
-
BenchChem. (n.d.). Application Notes and Protocols for HPLC Purification of Furanone Compounds. Retrieved from 12
-
Jiang, J., Tariq, M. N. H., Popowycz, F., & Queneau, Y. (2025). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. Beilstein Journal of Organic Chemistry.
-
Gassama, A., Ernenwein, C., & Hoffmann, N. (2010). Synthesis of Surfactants from Furfural Derived 2[5H]‐Furanone and Fatty Amines. ChemInform.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Feist-Bénary Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from --INVALID-LINK--
-
Ambeed. (n.d.). Feist-Bénary Furan Synthesis. Retrieved from --INVALID-LINK--
-
YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from --INVALID-LINK--
-
Gassama, A., et al. (2010). Synthesis of surfactants from furfural derived 2[5H]-furanone and fatty amines. RSC Publishing.
-
Blank, I. (n.d.). NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION FLAVOUR SCIENCE : Recent Developments. Imre Blank's.
-
BenchChem. (n.d.). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. Retrieved from 6
-
chemeurope.com. (n.d.). Feist-Benary synthesis. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Retrieved from --INVALID-LINK--
-
Gassama, A., et al. (2010). Synthesis of surfactants from furfural derived 2[5H]-furanone and fatty amines. Green Chemistry (RSC Publishing).
-
Schwab, W., & Raab, T. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). PubMed Central.
-
ResearchGate. (n.d.). Biosynthesis of furanol and other aroma imparting 3(2H)‐furanone derivatives.
-
NIH. (n.d.). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate.
-
Reddit. (2025). Help with purification of furanones.
-
ResearchGate. (n.d.). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds | Request PDF.
-
Reddit. (2024). How to minimize side products of this reaction.
-
ResearchGate. (2014). How can I isolated and quantify the furan(one) compounds in a food with high oil content?.
-
BenchChem. (n.d.). Troubleshooting common side reactions in furan synthesis. Retrieved from 3
-
Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from --INVALID-LINK--
-
NIH. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
-
European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
-
MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
-
Du, X., & Qian, M. (2008). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. PubMed.
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from --INVALID-LINK--
-
Foreverest Resources Ltd. (n.d.). Research Progress on Furanones.
-
MDPI. (n.d.). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®).
-
ResearchGate. (2025). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol).
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. foreverest.net [foreverest.net]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 9. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of surfactants from furfural derived 2[5H]-furanone and fatty amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Furanone Derivatives for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and detailed protocols to address the significant challenge of poor aqueous solubility of furanone derivatives in biological assays. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Core Problem
Q1: Why are my furanone derivatives consistently showing poor solubility in aqueous assay buffers?
Furanone derivatives, while being a pharmacologically significant class of compounds, often possess a molecular structure that is inherently lipophilic (hydrophobic).[1] Their heterocyclic aromatic ring system and various substitutions contribute to a non-polar character, leading to low solubility in water-based media like phosphate-buffered saline (PBS) or cell culture medium.[2] This is a common challenge, as it's estimated that approximately 40% of newly discovered chemical entities are poorly water-soluble, hindering their development.[3]
Q2: What are the direct consequences of poor compound solubility on my bioassay results?
Ignoring solubility issues can lead to a cascade of erroneous and misleading data. The effective concentration of the compound in the assay will be much lower than the nominal concentration, resulting in:
-
Underestimated Potency: The measured IC50 or EC50 values will be artificially high, potentially causing a promising compound to be overlooked.[4][5]
-
Reduced HTS Hit Rates: In high-throughput screening, libraries containing poorly soluble compounds show significantly lower hit rates.[4][5]
-
Poor Reproducibility: The amount of compound that precipitates can vary between experiments, leading to high data variability and unreliable results.[5]
Section 2: Initial Troubleshooting & First-Line Solutions
Q3: My compound dissolved perfectly in 100% DMSO, but precipitated instantly when I diluted it into my aqueous buffer. What is happening?
This is a classic and frequently encountered problem known as "crashing out."[7] It occurs due to the drastic change in solvent polarity.[8] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent that can effectively dissolve a wide range of hydrophobic compounds.[9][10] However, when this DMSO stock is diluted into an aqueous buffer, the DMSO concentration plummets, and the solution becomes predominantly water. The hydrophobic furanone derivative is no longer soluble in this highly polar environment and precipitates out of the solution.[8][11]
Q4: What is the recommended first-line strategy to prevent my compound from "crashing out"?
The most direct approach is to use a co-solvent to create your stock solution and then carefully dilute it.[2][12] DMSO is the most common starting point. The key is to prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions to ensure the final concentration of DMSO in your assay well is minimal and non-toxic.
Key Causality: The co-solvent works by reducing the overall polarity of the aqueous medium. Water molecules form a highly ordered hydrogen-bonding network; the hydrophobic regions of co-solvents like DMSO or ethanol disrupt this network, reducing the intermolecular attraction of water and creating "pockets" where the hydrophobic compound can remain dissolved.[13]
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assay?
This is a critical parameter that is highly dependent on the specific cell line and the duration of the assay.[8]
-
General Guideline: Most cell lines can tolerate a final DMSO concentration up to 0.5% (v/v) without significant cytotoxicity.[7][9]
-
Strict Limit: It is highly recommended to keep the final DMSO concentration below 1.0% in all cases.[7]
-
Best Practice: Always perform a vehicle control experiment where cells are exposed to the same final concentration of DMSO as your test compounds to account for any solvent-induced effects.[9] Some sensitive cell lines can show altered gene expression or stress responses at concentrations as low as 0.1%.[8]
Troubleshooting Workflow for Compound Precipitation
This diagram outlines a logical progression for addressing solubility challenges, from initial checks to advanced formulation strategies.
Caption: A troubleshooting decision tree for solubility issues.
Section 3: Advanced Solubilization Strategies
Q6: I've tried optimizing my DMSO concentration, but my furanone derivative still precipitates or the DMSO is interfering with my assay. What should I do next?
When standard co-solvents are insufficient or incompatible with the assay system, you must move to more advanced formulation strategies. The most effective and widely used method for research settings is the use of cyclodextrins.[2][7]
Q7: How do cyclodextrins work to improve the solubility of my compound?
Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone or donut.[14][15]
-
Hydrophilic Exterior: The outside of the molecule is water-soluble due to the presence of hydroxyl groups.
-
Hydrophobic Interior: The central cavity is non-polar, creating a microenvironment that is favorable for hydrophobic molecules.[14][15]
This structure allows the cyclodextrin to act as a "host" molecule, encapsulating the "guest" furanone derivative within its hydrophobic cavity. This forms a water-soluble inclusion complex , effectively shielding the hydrophobic compound from the aqueous environment and dramatically increasing its apparent solubility.[14][16][17]
Mechanism of Cyclodextrin Inclusion
This diagram illustrates how a hydrophobic drug molecule is encapsulated by a cyclodextrin to form a water-soluble complex.
Caption: Encapsulation of a hydrophobic molecule by cyclodextrin.
Q8: There are many types of cyclodextrins. Which one should I choose for my furanone derivative?
For biological research, chemically modified cyclodextrins are preferred over the natural β-cyclodextrin due to their significantly higher aqueous solubility and lower toxicity.[18]
| Cyclodextrin Type | Key Characteristics | Common Use Case |
| β-Cyclodextrin (β-CD) | Natural, lowest cost. | Limited by relatively low water solubility and potential for nephrotoxicity.[18] |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, very low toxicity.[14] | The most common and recommended choice for in vitro and in vivo research due to its excellent safety profile and solubilizing capacity.[7][13] |
| Sulfobutylether-β-CD (SBE-β-CD) | Very high aqueous solubility, anionic character. | Often used in parenteral drug formulations; can be very effective for compounds with cationic groups. |
For most applications involving furanone derivatives, HP-β-CD is the best starting point.
Section 4: Experimental Protocols & Methodologies
Protocol 1: Preparing a Stock Solution with a Co-solvent (DMSO)
This protocol outlines the standard procedure for dissolving a hydrophobic compound in DMSO for use in bioassays.[9]
Materials:
-
Furanone derivative (solid powder)
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator water bath
Methodology:
-
Weigh Compound: Accurately weigh the desired amount of the furanone derivative into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10-30 mM).[2]
-
Dissolve: Vortex the tube vigorously until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.[9]
-
Aid Dissolution (If Necessary): If the compound does not dissolve easily, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.[9][19] Caution: Be aware that heat may degrade some compounds.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[9][20]
-
Assay Dilution: For the bioassay, perform serial dilutions of the DMSO stock into the final aqueous assay buffer or cell culture medium, ensuring the final DMSO concentration remains below 0.5%.[7]
Protocol 2: Enhancing Solubility with Cyclodextrins (HP-β-CD)
This protocol describes how to prepare a furanone derivative solution using HP-β-CD to form an inclusion complex.[21]
Materials:
-
Furanone derivative stock solution in a minimal amount of organic solvent (e.g., 100 mM in DMSO or ethanol).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder.
-
Desired aqueous buffer (e.g., PBS, cell culture medium).
-
Magnetic stirrer and stir bar.
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer. Place the solution on a magnetic stirrer and stir until the HP-β-CD is completely dissolved. Gentle warming may be required.
-
Complexation: While vigorously stirring the HP-β-CD solution, add the concentrated furanone derivative stock solution dropwise. The goal is to introduce the hydrophobic compound to the cyclodextrin molecules slowly, allowing for efficient encapsulation.
-
Equilibrate: Continue stirring the mixture for at least 1-2 hours at room temperature to allow the inclusion complex to form and equilibrate. For difficult compounds, this may be extended overnight.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter. This step also serves as a validation check; if the concentration drops significantly after filtration, it indicates that not all of the compound was successfully complexed and dissolved.
-
Usage: The resulting clear solution can now be used for dilutions in your bioassay. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Section 5: Data Validation and Best Practices
Q9: My solution looks clear to the naked eye. How can I be absolutely sure my furanone derivative is truly dissolved and not just present as a fine suspension?
Visual inspection can be deceiving. A solution that appears clear may actually be a colloidal suspension of fine nanoparticles, which will lead to inaccurate results.[21] Here are two methods to validate true dissolution:
-
Tyndall Effect Observation: Shine a laser pointer or a focused beam of light through the solution in a dark room. If the beam of light is visible as it passes through the liquid, it indicates the presence of suspended particles that are scattering the light (the Tyndall effect). A true solution will not scatter the light, and the beam will not be visible.[21]
-
Filtration Test: Prepare your compound solution and measure its concentration using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC). Then, pass the solution through a 0.22 µm syringe filter, which will remove any undissolved particles or aggregates. Re-measure the concentration of the filtrate. A significant drop in concentration after filtration confirms that the compound was not fully dissolved.[21]
By implementing these troubleshooting strategies, advanced protocols, and validation checks, you can overcome the solubility challenges posed by furanone derivatives and generate accurate, reproducible, and reliable data in your bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gpsrjournal.com [gpsrjournal.com]
- 16. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 17. benchchem.com [benchchem.com]
- 18. eijppr.com [eijppr.com]
- 19. researchgate.net [researchgate.net]
- 20. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Advanced HPLC Strategies for Furanone Isomer Separation
Welcome to the technical support center dedicated to resolving the complex challenge of furanone isomer separation by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals who encounter the nuances of separating structurally similar furanone compounds. Here, we move beyond basic protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop robust, self-validating methods.
The Furanone Isomer Challenge: Why is Separation Difficult?
Furanones are a class of organic compounds containing a furan ring with a ketone group. Their isomers can be notoriously difficult to separate due to subtle differences in their physicochemical properties. Understanding the type of isomerism is the first critical step in method development.[1][2]
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of a functional group on the furanone ring.[3] Their separation relies on exploiting minor differences in polarity and shape.
-
Stereoisomers: These have the same molecular formula and connectivity but differ in the 3D arrangement of atoms.
-
Enantiomers: Non-superimposable mirror images. They have identical physical properties (polarity, solubility) in an achiral environment, making their separation impossible on standard HPLC columns.[4][5]
-
Diastereomers: Stereoisomers that are not mirror images. They have different physical properties and can often be separated on standard achiral columns.[3]
-
The core challenge lies in selecting an HPLC system (stationary and mobile phase) that can recognize and interact differently with these subtle structural variations.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during your experiments in a direct Q&A format.
Q1: My furanone isomers are co-eluting or have very poor resolution (Rs < 1.5). What is my first step?
Answer: Poor resolution is a result of insufficient selectivity (α), efficiency (N), or retention (k).[6] Your first step is to diagnose the root cause by assessing the peak shape and the nature of your isomers.
-
Identify the Isomer Type:
-
Are they enantiomers? If so, a standard C18 or other achiral column will not separate them. You must use a Chiral Stationary Phase (CSP).[4][5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for furanone enantiomers, often used in normal-phase mode.[7]
-
Are they positional isomers or diastereomers? Separation is possible on achiral columns, but selectivity needs to be enhanced. Proceed to the next steps.
-
-
Optimize the Stationary Phase (Column Chemistry): If you are not using a chiral column for enantiomers, the stationary phase is the most powerful tool to alter selectivity.[6]
-
Beyond C18: Standard C18 columns separate primarily based on hydrophobicity. Isomers with similar hydrophobicity will co-elute. Consider columns with alternative selectivities.
-
Phenyl Phases: Phenyl columns (e.g., Phenyl-Hexyl) are excellent for aromatic compounds like furanones. They provide π-π interactions, which can differentiate between isomers based on the position of substituents on the aromatic ring.[8]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, aromatic, and dipole-dipole interactions, providing unique selectivity for positional isomers, especially those with polar functional groups.[9]
-
Q2: I'm using the right type of column, but my peaks are still tailing. What's causing this and how do I fix it?
Answer: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or issues outside the column.[10][11]
-
Cause 1: Silanol Interactions (Most Common for Basic Analytes): Residual silanol groups on the silica surface of the column can interact strongly with basic furanone derivatives, causing tailing.[10][12]
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetric peaks.[11]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause 3: Extra-Column Effects: Issues like a partially blocked column frit or dead volume in the tubing can distort peak shape for all analytes.[15]
Q3: I've improved my peak shape, but the resolution is still not optimal. How can I fine-tune the separation using the mobile phase?
Answer: Mobile phase optimization is a critical step for fine-tuning selectivity.[17]
-
Change the Organic Modifier: Switching between common reversed-phase solvents can dramatically alter selectivity because each solvent has different properties.[13]
-
Adjust Mobile Phase pH: For ionizable furanone isomers, pH is a powerful tool. Adjusting the pH can change the ionization state of the molecules, altering their retention and potentially improving separation.[14][19] A good starting point is to keep the pH at least one unit away from the analyte's pKa for method robustness.[14]
-
Optimize Temperature: Column temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[20][21]
-
Increasing Temperature: Generally reduces retention times and can increase efficiency (sharper peaks) by lowering mobile phase viscosity.[20][22]
-
Decreasing Temperature: Can sometimes increase selectivity and resolution for chiral separations, as it enhances the stability of the transient diastereomeric complexes formed with the CSP.[23]
-
Important: Ensure your column is thermostatted to avoid retention time drift due to fluctuations in ambient temperature.[22]
-
Frequently Asked Questions (FAQs)
-
FAQ 1: How do I choose a starting column for separating positional furanone isomers?
-
Start with a modern, high-purity silica C18 column to establish a baseline chromatogram. If resolution is poor, a Phenyl or PFP column is the logical next step due to their alternative selectivity mechanisms that are well-suited for aromatic compounds.[9]
-
-
FAQ 2: What is the difference between Normal-Phase (NP) and Reversed-Phase (RP) HPLC for furanone separation?
-
Reversed-Phase (RP-HPLC): Uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile). It's the most common mode and is well-suited for many furanone derivatives.[7]
-
Normal-Phase (NP-HPLC): Uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/isopropanol).[7] NP-HPLC is particularly useful for separating very polar furanones and is the standard mode for many polysaccharide-based chiral separations.[7]
-
-
FAQ 3: Can I use gradient elution for isomer separation?
Visualization & Data
Troubleshooting Workflow for Poor Resolution
The following diagram outlines a logical workflow for troubleshooting poor resolution of furanone isomers.
Caption: A logical workflow for diagnosing and solving poor resolution in furanone isomer separations.
Table 1: Stationary Phase Selection Guide for Furanone Isomers
| Isomer Type | Primary Challenge | Recommended Stationary Phase | Separation Principle |
| Enantiomers | Identical properties in achiral environments | Polysaccharide-based (e.g., Chiralpak® IA, IB) | Chiral Recognition (formation of transient diastereomeric complexes) |
| Positional Isomers | Similar hydrophobicity | Pentafluorophenyl (PFP) or Phenyl-Hexyl | Shape selectivity, π-π interactions, dipole-dipole interactions[9] |
| Diastereomers | Sufficiently different physical properties | C18 (high purity silica) | Hydrophobic (partitioning) interactions |
Key Experimental Protocol: Chiral Method Screening
This protocol outlines a systematic approach to developing a separation method for furanone enantiomers.
Objective: To find a suitable Chiral Stationary Phase (CSP) and mobile phase for the resolution of a racemic furanone mixture.
Materials:
-
HPLC system with UV detector
-
Chiral columns: e.g., Chiralpak IA, Chiralpak IB, Chiralcel OD-H (or equivalent polysaccharide-based columns)
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Additives: Trifluoroacetic acid (TFA) for acidic analytes, Diethylamine (DEA) for basic analytes
Methodology:
-
Sample Preparation: Dissolve the racemic furanone mixture in the initial mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.[7]
-
Initial Column Screening:
-
Install the first chiral column (e.g., Chiralpak IA).
-
Mobile Phase A: 90:10 (v/v) n-Hexane / IPA.
-
Mobile Phase B: 90:10 (v/v) n-Hexane / EtOH.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength.
-
Run an isocratic analysis with Mobile Phase A. If no separation is observed, switch to Mobile Phase B.[4]
-
If the analyte is acidic or basic, add 0.1% of the corresponding additive (TFA or DEA) to the alcohol portion of the mobile phase.[4]
-
-
Repeat Screening: Repeat Step 2 for each of the other chiral columns.
-
Optimization:
-
Select the column/mobile phase combination that shows the best "hit" (any sign of peak splitting or separation).
-
Systematically vary the ratio of hexane to alcohol (e.g., 95:5, 85:15, 80:20) to optimize the resolution (Rs) and retention time. Remember, increasing the alcohol content will decrease retention time.
-
If needed, optimize the column temperature. Test at both lower (e.g., 15 °C) and higher (e.g., 40 °C) temperatures to see the effect on resolution.[23]
-
-
System Suitability: Once a satisfactory separation is achieved (Rs > 2.0), perform replicate injections to ensure the method is reproducible and robust.
References
- 1. HPLC analytical Method development: an overview [pharmacores.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mastelf.com [mastelf.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. bvchroma.com [bvchroma.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. mdpi.com [mdpi.com]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. chromtech.com [chromtech.com]
- 21. researchgate.net [researchgate.net]
- 22. How does increasing column temperature affect LC methods? [sciex.com]
- 23. academic.oup.com [academic.oup.com]
- 24. pharmtech.com [pharmtech.com]
Minimizing decomposition during the distillation of butenolides
Introduction
Butenolides are a critical class of five-membered lactones that form the core of numerous natural products and pharmaceutical agents.[1][2] However, their purification by distillation is frequently challenging due to their thermal sensitivity. The unsaturated nature of the butenolide ring makes it susceptible to a variety of decomposition pathways at elevated temperatures, including polymerization, isomerization, and ring-opening reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing decomposition during the distillation of these valuable compounds.
This center is structured to provide direct answers to common problems, explain the underlying chemical principles for each recommendation, and offer a validated protocol for successful purification.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are butenolides so prone to decomposition during distillation?
Answer: The instability of butenolides at high temperatures stems from several structural features:
-
Ring Strain and Lactone Functionality: The five-membered ring possesses inherent strain, and the ester (lactone) group can be susceptible to acid or base-catalyzed hydrolysis and ring-opening, especially in the presence of impurities.
-
Unsaturation: The double bond in the butenolide ring makes it an active monomer for polymerization. At high temperatures, radical-initiated or acid/base-catalyzed polymerization can occur, leading to low yields and the formation of high-molecular-weight tars.[3]
-
Chiral Centers: Many bioactive butenolides contain stereocenters. The application of heat, especially in the presence of trace acidic or basic impurities, can lead to epimerization or isomerization, compromising the product's stereochemical integrity.[4][5]
Q2: What is the single most important factor to control during butenolide distillation?
Answer: Temperature. Almost all decomposition pathways are accelerated by heat. The primary goal is to distill the butenolide at the lowest possible temperature. This is universally achieved by performing the distillation under reduced pressure (vacuum distillation).[6][7] By lowering the pressure, the boiling point of the compound is significantly reduced, thereby minimizing thermal stress and unwanted side reactions.[7]
Q3: My crude butenolide sample is acidic. Can I distill it directly?
Answer: It is highly discouraged. Trace amounts of acid can act as a catalyst for polymerization and other decomposition reactions at high temperatures. Before distillation, it is best practice to neutralize and remove acidic impurities. A gentle wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a standard and effective method. This should be followed by a wash with deionized water to remove residual salts and drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before proceeding.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific problems encountered during butenolide distillation in a question-and-answer format.
Issue 1: Polymerization and Charring
Q: My distillation pot residue is a dark, viscous polymer, and my yield is very low. What is happening and how can I stop it?
A: This is a classic sign of thermally induced polymerization. The double bond in the butenolide ring can undergo radical polymerization at high temperatures. This process is often initiated by trace impurities or atmospheric oxygen.
Causality & Solutions:
-
Excessive Temperature: The distillation temperature is too high.
-
Solution: Increase the vacuum. A lower system pressure will decrease the boiling point. Aim for the lowest achievable pressure your system can stably maintain. For very high-boiling or extremely sensitive butenolides, a short-path distillation apparatus, such as a Kugelrohr, is the mildest method as it minimizes the distance and time the vapor spends in the hot zone.[8][9][10][11]
-
-
Radical Initiators: Trace oxygen or other radical initiators are present.
-
Solution 1: Add a Radical Inhibitor. Introduce a small amount (typically 0.01-0.1% by weight) of a high-boiling radical inhibitor to the distillation flask.
-
Solution 2: Maintain an Inert Atmosphere. Ensure your system is free of leaks. Backfilling the apparatus with an inert gas like nitrogen or argon before applying the vacuum can help purge residual oxygen.
-
-
Acid/Base Catalysis: Trace acidic or basic impurities are catalyzing polymerization.
-
Solution: Pre-purification. As mentioned in the FAQ, perform a neutralizing wash (e.g., with NaHCO₃ solution) on your crude material before distillation to remove acidic catalysts. Ensure the material is thoroughly dried afterward.
-
Issue 2: Isomerization or Epimerization
Q: The stereochemistry of my chiral butenolide is scrambling during distillation. How can I preserve it?
A: This indicates that conditions are promoting isomerization, often through base-catalyzed epimerization. The protons adjacent to the carbonyl group can be abstracted by base, leading to the formation of an enolate intermediate and subsequent loss of stereochemical information.[4]
Causality & Solutions:
-
Basic Residues: Contamination from basic reagents used in the synthesis (e.g., amines, hydroxides).
-
Solution: Mild Acidic Wash. Before the final drying and distillation, wash the crude product with a dilute, weak acid solution (e.g., 1% aqueous citric acid or dilute HCl) to neutralize and remove basic impurities. Follow this with a water wash to remove the acid.
-
-
Excessive Heat/Residence Time: Prolonged exposure to even moderate heat can sometimes be enough to cause isomerization.
Issue 3: Low or No Distillate Collected
Q: I've applied a deep vacuum and high heat, but nothing is distilling over. What's wrong?
A: This can be due to several factors related to the distillation setup and conditions.
Causality & Solutions:
-
Vacuum Leaks: The system is not holding the vacuum, so the actual pressure is much higher than indicated, and the boiling point is not being sufficiently lowered.
-
Solution: Check All Connections. Inspect all glass joints, tubing, and seals for leaks. Ensure joints are properly greased (if necessary) and clamped. A vacuum gauge placed close to the distillation flask will give the most accurate reading of the system pressure.
-
-
Insufficient Heating: The pot temperature is still below the butenolide's boiling point at the current pressure.
-
Solution: Use a Nomograph. Use a pressure-temperature nomograph to estimate the boiling point of your compound at the pressure you are measuring.[15][16][17][18] This will give you a target temperature for your heating bath. Remember that nomographs provide estimates and may be less accurate for polar compounds.[6]
-
-
Condenser is Too Efficient: If distilling a low-boiling butenolide under a very high vacuum, an overly cold condenser can cause the product to solidify and block the distillation path.
-
Solution: Adjust Condenser Temperature. Use a coolant at a temperature just low enough to condense the vapor without causing it to freeze. In some cases, running room temperature water or even just air cooling may be sufficient.
-
Troubleshooting Logic Diagram
The following diagram outlines a logical workflow for diagnosing and solving common butenolide distillation problems.
Part 3: Data & Recommended Protocol
Table 1: Estimated Boiling Points of γ-Butyrolactone (GBL) at Reduced Pressures
While every substituted butenolide will have a unique boiling point, the data for the related saturated lactone, γ-butyrolactone (GBL), provides a useful reference point. GBL has an atmospheric boiling point of 204-205°C.[19][20][21]
| Pressure (mmHg / Torr) | Pressure (mbar) | Estimated Boiling Point (°C) |
| 760 (Atmospheric) | 1013 | 204 - 205 |
| 100 | 133 | ~140 |
| 50 | 67 | ~122 |
| 20 | 27 | ~100 |
| 10 | 13 | ~85 |
| 5 | 6.7 | ~70 |
| 1 | 1.3 | ~45 |
Data estimated using the Clausius-Clapeyron relation and nomograph tools.[15][16] The boiling point of a specific butenolide may vary based on its molecular weight and substituents.
Recommended Protocol: Vacuum Distillation of a Thermally Sensitive Butenolide
This protocol outlines the steps for purifying a butenolide using a standard vacuum distillation setup.
1. Pre-Distillation Workup (Neutralization & Drying):
-
Dissolve the crude butenolide in a suitable, water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution. Swirl gently and vent the funnel frequently to release any CO₂ pressure.
-
Separate the layers and discard the aqueous layer.
-
Wash the organic layer with deionized water, then with brine (saturated NaCl solution) to aid in drying.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent using a rotary evaporator. Dry the resulting crude oil under high vacuum for at least 30 minutes to remove residual solvent.
2. Distillation Setup & Procedure:
-
Apparatus Assembly: Assemble a clean, dry vacuum distillation apparatus. Use a round-bottom flask as the distillation pot and ensure all glass joints are properly sealed. A short-path distillation head is recommended.
-
Add Materials: Place the crude, dried butenolide oil into the distillation flask along with a magnetic stir bar. Add a catalytic amount of BHT (e.g., a few small crystals).
-
Apply Vacuum: Begin stirring. Slowly and carefully apply the vacuum from your source (vacuum pump). The crude material may bubble or foam as residual volatiles are removed.
-
Heating: Once the system pressure is stable at its lowest point, slowly heat the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection:
-
Observe the vapor condensation ring rising up the distillation head.
-
Collect any initial low-boiling impurities in a separate receiving flask (forerun).
-
When the distillation temperature stabilizes and a pure compound begins to distill, switch to a clean receiving flask to collect the main product fraction. Record the stable temperature and pressure.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature before venting the system.
-
Slowly re-introduce air (or an inert gas) into the system to release the vacuum. Never vent a hot system, as this can cause an explosion or fire.
-
Disassemble the apparatus and collect your purified product.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Base-catalyzed epimerization of the butenolide in annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric olefin isomerization of butenolides via proton transfer catalysis by an organic molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. jkem.com [jkem.com]
- 9. Kugelrohr - Wikipedia [en.wikipedia.org]
- 10. chemistry-online.com [chemistry-online.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 13. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 14. njhjchem.com [njhjchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. 壓力溫度示意圖工具 [sigmaaldrich.com]
- 17. web.stanford.edu [web.stanford.edu]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Gamma Butyrolactone CAS#: 96-48-0 [m.chemicalbook.com]
- 21. 96-48-0 CAS MSDS (Gamma Butyrolactone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Strategies to prevent racemization during chiral furanone synthesis
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
Welcome to the Technical Support Center for Chiral Furanone Synthesis. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of maintaining stereochemical integrity during your furanone synthesis. This resource is intended for researchers, scientists, and professionals in drug development who are committed to achieving high enantiopurity in their work.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding racemization in the context of chiral furanone synthesis.
Q1: What is racemization, and why is it a critical issue in the synthesis of chiral furanones?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] In pharmaceutical and biological applications, the chirality of a molecule is paramount. Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[2] Chiral furanones are important structural motifs in many biologically active compounds.[3][4] Therefore, ensuring the enantiopurity of synthesized chiral furanones is crucial for their efficacy and safety. Racemization compromises the final product's quality, reduces the yield of the active stereoisomer, and necessitates challenging and expensive purification steps.[2]
Q2: What are the primary chemical mechanisms that lead to racemization during furanone synthesis?
A2: Racemization in furanone synthesis typically occurs through mechanisms that involve the formation of a planar, achiral intermediate from a chiral starting material or intermediate. The two most common pathways are:
-
Keto-Enol Tautomerism: This is a significant pathway for furanones with a chiral center adjacent to the carbonyl group (at the α-carbon) that also bears a proton.[5][6] Under either acidic or basic conditions, this proton can be removed to form a planar enol or enolate intermediate.[5][6] Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a racemic mixture.[1][5] For instance, the racemization of 4-hydroxy-2,5-dimethyl-3(2H)-furanone is attributed to this keto-enol tautomerism.[7][8]
-
Carbocation Formation: If a reaction step involves the formation of a carbocation at the chiral center, this planar intermediate can be attacked by a nucleophile from either side, resulting in a racemic product.[1] This is a common mechanism in SN1 type reactions.[1]
Q3: How does pH influence the rate of racemization in furanone synthesis?
A3: The pH of the reaction medium has a profound effect on the rate of racemization, particularly when the mechanism involves keto-enol tautomerism. Both strong acids and strong bases can catalyze this process.[5][7][9]
-
Under acidic conditions: The carbonyl oxygen is protonated, which increases the acidity of the α-proton, facilitating its removal to form the enol.[6][9]
-
Under basic conditions: A base can directly abstract the acidic α-proton to form an enolate.[5]
For 4-hydroxy-2,5-dimethyl-3(2H)-furanone, studies have shown that the rate of racemization is lowest in a slightly acidic pH range of 4 to 5.[7][8] The rate increases significantly in more acidic conditions (pH 2) and especially in neutral to basic conditions (pH > 7).[7][8]
Q4: Can the choice of solvent affect the stereochemical outcome of a furanone synthesis?
A4: Yes, the solvent can play a crucial role in the stereoselectivity of a reaction.[10][11] The polarity of the solvent can influence the stability of charged intermediates and transition states. In some cases, the solvent can even alter the preferred reaction pathway, favoring the formation of one stereoisomer over another.[10] For example, in Diels-Alder reactions involving furan, the choice of solvent can dramatically impact the endo/exo selectivity.[10] While direct studies on solvent effects on furanone racemization are specific to the reaction, it is a critical parameter to consider and optimize. Less polar solvents may sometimes help reduce racemization.[12]
Troubleshooting Guide
This section provides solutions to common problems encountered during chiral furanone synthesis.
Problem 1: My final furanone product shows low enantiomeric excess (ee). How can I identify the source of racemization?
Solution:
-
Analyze each step of your synthesis: Identify any steps that involve strongly acidic or basic conditions, high temperatures, or the potential formation of planar intermediates (enols, enolates, carbocations).[12][13]
-
Isolate and analyze intermediates: If possible, isolate and determine the enantiomeric purity of key intermediates in your synthetic route. This will help pinpoint the exact step where stereochemical integrity is lost.
-
Review your workup and purification procedures: Racemization can also occur during product isolation. Ensure that your workup and purification steps are performed under mild conditions (e.g., neutral or slightly acidic pH, low temperatures).[2]
Problem 2: I suspect my reaction conditions are too harsh. What are some general strategies to mitigate this?
Solution:
-
Temperature Control: Higher temperatures accelerate the rate of racemization.[12] Perform your reaction at the lowest temperature that allows for a reasonable reaction rate. For sensitive substrates, conducting the reaction at 0°C or even lower may be necessary.[2][12]
-
Choice of Acid/Base Catalyst: If an acid or base is required, use the mildest possible catalyst at the lowest effective concentration.[12][14] For example, consider using a sterically hindered, weaker base like N-methylmorpholine (NMM) instead of a stronger, less hindered base like triethylamine (TEA).[12] In some cases, base-free conditions can significantly reduce racemization.[12]
-
Modern Asymmetric Synthesis Methods: Move away from harsh, classical methods towards modern asymmetric synthesis techniques that operate under milder conditions.[13] These include the use of chiral auxiliaries, asymmetric catalysis (organocatalysis or metal-based catalysis), and enzymatic resolutions.[2]
| Parameter | Recommendation for Minimizing Racemization | Rationale |
| Temperature | Maintain at the lowest effective temperature (e.g., 0°C to room temp).[12] | Reduces the kinetic energy available to overcome the activation barrier for racemization.[12] |
| pH | Maintain a slightly acidic pH (4-5) where possible, especially for furanones prone to tautomerism.[7][8] | Minimizes the rate of acid- and base-catalyzed enolization.[7][8] |
| Catalyst | Use the weakest possible acid/base at the lowest concentration. Consider sterically hindered bases.[12] | Reduces the rate of proton abstraction/donation that leads to achiral intermediates.[12] |
| Solvent | Screen solvents of varying polarity. Less polar solvents may be beneficial.[11][12] | The solvent can influence the stability of intermediates and transition states.[10] |
Experimental Protocols
Protocol: General Procedure for Minimizing Racemization during a Base-Mediated Furanone Synthesis Step
This protocol outlines a general approach for a reaction step that is sensitive to base-induced racemization.
-
Reagent and Solvent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Use anhydrous solvents to prevent side reactions.
-
-
Reaction Setup:
-
Dissolve the chiral furanone precursor in the chosen anhydrous solvent (e.g., THF or toluene) in a reaction vessel under an inert atmosphere.
-
Cool the solution to the optimized low temperature (e.g., -78 °C) using a dry ice/acetone bath.[2]
-
-
Reagent Addition:
-
Slowly add the base (e.g., a solution of LDA or a weaker, sterically hindered base) dropwise to the cooled solution.
-
Stir the mixture for a sufficient time to ensure the desired reaction (e.g., enolate formation) is complete, while minimizing exposure time.[2]
-
Slowly add the electrophile at the low temperature and allow the reaction to proceed.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Quenching and Workup:
-
Once the reaction is complete, quench it at low temperature by adding a mild proton source, such as a saturated aqueous solution of NH₄Cl.[2]
-
Allow the mixture to warm to room temperature before proceeding with the extraction.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel, using a pre-determined solvent system.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).[2]
-
Visualizing the Mechanisms
Diagram 1: Mechanism of Base-Catalyzed Racemization via Enolate Formation
Caption: Base-catalyzed racemization of a chiral furanone.
Diagram 2: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A workflow diagram for troubleshooting racemization.
References
- 1. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. youtube.com [youtube.com]
- 7. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acid catalysis - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Halogen Advantage: A Comparative Analysis of the Biological Activity of 4-Methyl-2(5H)-furanone and Its Halogenated Analogs
In the landscape of modern drug discovery, the quest for novel bioactive scaffolds is relentless. Among these, the 2(5H)-furanone core has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth comparison of the biological activities of the parent compound, 4-Methyl-2(5H)-furanone, with its halogenated analogs. We will delve into the experimental data that underscores the profound impact of halogenation on the bioactivity of this furanone scaffold, offering insights for researchers, scientists, and professionals in drug development.
Introduction: The Versatile Furanone Scaffold
The 2(5H)-furanone ring system is a recurring motif in a variety of natural products and synthetic compounds exhibiting diverse biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] The parent compound, this compound, serves as a fundamental building block. However, the strategic introduction of halogen atoms (F, Cl, Br, I) onto this scaffold can dramatically modulate its physicochemical properties and, consequently, its biological activity. This guide will explore the structure-activity relationships (SAR) that govern these changes, supported by experimental evidence.
Comparative Biological Activities: A Data-Driven Overview
The introduction of halogens to the this compound core has been shown to significantly enhance its biological potency across various assays. While a single study directly comparing the parent compound with all its halogenated analogs is not available, a synthesis of data from multiple sources strongly indicates a positive correlation between halogenation and increased bioactivity.
| Compound | Biological Activity | Assay | Key Findings |
| This compound | General Biological Precursor | Various | Primarily used as a starting material for the synthesis of more complex and active derivatives.[2] |
| Halogenated Analogs | Antimicrobial | MIC Determination | Halogenated furanones consistently demonstrate lower Minimum Inhibitory Concentrations (MICs) against a range of bacteria compared to their non-halogenated counterparts. For instance, brominated furanones have shown significant activity against both Gram-positive and Gram-negative bacteria.[3][4] |
| Anti-biofilm (Quorum Sensing Inhibition) | Bioluminescence/Virulence Factor Assays | Halogenation is crucial for potent quorum sensing (QS) inhibition. Brominated furanones, in particular, are effective inhibitors of QS-regulated bioluminescence and biofilm formation in various bacterial species.[4][5][6] The non-halogenated versions often show little to no activity.[4] | |
| Cytotoxicity/Mutagenicity | MTT Assay/Ames Test | Dihalo- and trihalo-4-methyl-5-hydroxy-2(5H)-furanones exhibit significant mutagenicity, with potencies orders of magnitude higher than non-halogenated or monohalogenated derivatives.[2] Brominated furanones have also demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[7] |
Note: The data presented is a synthesis from multiple studies. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
Mechanistic Insights: The Role of Halogenation
The enhanced biological activity of halogenated furanones can be attributed to several factors:
-
Increased Lipophilicity : Halogen atoms increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and reach intracellular targets.
-
Electronegativity and Polarity : The high electronegativity of halogens can alter the electron distribution within the furanone ring, potentially increasing its reactivity towards biological nucleophiles.
-
Enhanced Binding Affinity : Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can contribute to stronger and more specific binding to target proteins, such as enzymes or receptors in signaling pathways.
A key mechanism through which halogenated furanones exert their antimicrobial and anti-biofilm effects is the inhibition of Quorum Sensing (QS) . QS is a cell-to-cell communication system used by bacteria to coordinate collective behaviors like biofilm formation and virulence factor production. Halogenated furanones are structural mimics of the native signaling molecules, N-acyl homoserine lactones (AHLs), and can interfere with QS signaling.
Quorum Sensing Inhibition Pathway
Halogenated furanones primarily target LuxR-type proteins, which are the transcriptional regulators in many Gram-negative QS systems. They are believed to destabilize the LuxR protein, leading to its accelerated turnover and a subsequent reduction in the expression of QS-controlled genes.[8][9]
Experimental Protocols: A Guide to Assessing Biological Activity
To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the biological activity of furanone derivatives.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12][13]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the furanone compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[1][3][14][15]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the furanone compound and make serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Experimental Workflow Diagram
Discussion and Future Perspectives
The collective evidence strongly supports the hypothesis that halogenation of the this compound scaffold is a highly effective strategy for enhancing its biological activity. The introduction of halogens, particularly bromine, has been shown to significantly boost antimicrobial, anti-biofilm, and cytotoxic/mutagenic properties.[2][4][7] The underlying mechanisms appear to be multifaceted, involving increased lipophilicity, altered electronic properties, and specific interactions with biological targets like the LuxR-type proteins in bacterial quorum sensing.[8][9]
While the current body of research provides a solid foundation, there is a clear need for more direct comparative studies. Future research should focus on the systematic synthesis and side-by-side biological evaluation of a comprehensive series of halogenated this compound analogs. This would allow for a more precise elucidation of the structure-activity relationships and a definitive ranking of the different halogen substitutions. Furthermore, exploring the enzymatic inhibitory potential of these compounds against specific targets in greater detail could unveil novel therapeutic applications.
References
- 1. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 4. DSpace [cora.ucc.ie]
- 5. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of brominated 3-alkyl-5-methylene-2(5H)-furanones and alkylmaleic anhydrides as inhibitors of Salmonella biofilm formation and quorum sensing regulated bioluminescence in Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Validation of 4-Methyl-2(5H)-furanone as a Quorum Sensing Inhibitor in Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance demands innovative strategies to combat bacterial infections. One of the most promising avenues is the disruption of quorum sensing (QS), the sophisticated cell-to-cell communication system bacteria use to coordinate virulence, biofilm formation, and other pathogenic behaviors.[1][2][3][4] In the opportunistic pathogen Pseudomonas aeruginosa, a notorious cause of hospital-acquired infections, the QS network is a prime target for anti-virulence therapies.[1][5][6][7]
This guide provides a comprehensive framework for the validation of 4-Methyl-2(5H)-furanone as a potential quorum sensing inhibitor (QSI) against P. aeruginosa. We will delve into the underlying science, present detailed experimental protocols, and offer a comparative analysis with established QSIs, equipping you with the knowledge to rigorously assess this and other candidate compounds.
The Pseudomonas aeruginosa Quorum Sensing Network: A Complex Target
P. aeruginosa possesses a hierarchical and interconnected QS network composed of at least four systems: las, rhl, pqs, and iqs.[1][8] The las and rhl systems, which utilize N-acyl homoserine lactones (AHLs) as signaling molecules, are particularly well-characterized.[2][9] The las system, considered to be at the top of the hierarchy, controls the rhl system.[10][11] Together, these systems regulate the expression of a wide array of virulence factors, including elastase, pyocyanin, and rhamnolipids, as well as biofilm formation.[8][12][13][14]
The Rationale for Targeting Quorum Sensing
Disrupting QS offers a compelling alternative to traditional antibiotics. By quenching bacterial communication, QSIs can effectively disarm pathogens without exerting direct bactericidal pressure, which is thought to reduce the likelihood of resistance development.[2][6][15] Furanones, a class of compounds originally isolated from the marine alga Delisea pulchra, have shown significant promise as QSIs.[3] This guide focuses on a specific synthetic furanone, this compound, and its potential to interfere with the P. aeruginosa QS circuitry.
Comparative Framework: Benchmarking Against the Gold Standard
To objectively evaluate the efficacy of this compound, its performance must be compared against a well-characterized QSI and a negative control.
-
Positive Control: Furanone C-30, a synthetic brominated furanone, is a potent and extensively studied inhibitor of P. aeruginosa QS.[3][16][17][18][19] It is known to interfere with both the LasR and RhlR receptors.[16][18]
-
Negative Control: A vehicle control, such as Dimethyl sulfoxide (DMSO), will be used to establish a baseline for normal QS-regulated behaviors.
Experimental Validation Workflow
A multi-pronged approach is essential to comprehensively validate a potential QSI. The following series of experiments will assess the impact of this compound on key QS-controlled phenotypes.
Growth Inhibition Assay: Ruling Out Bactericidal Effects
A critical first step is to ensure that the test compound does not inhibit bacterial growth. A true QSI should attenuate virulence at sub-inhibitory concentrations.[20]
Protocol: Growth Curve Analysis
-
Grow an overnight culture of P. aeruginosa PAO1 in Luria-Bertani (LB) broth at 37°C with shaking.
-
Dilute the overnight culture 1:100 into fresh LB broth.
-
In a 96-well microplate, add 100 µL of the diluted culture to wells containing serial dilutions of this compound, Furanone C-30, and DMSO.
-
Incubate the plate at 37°C with continuous shaking in a microplate reader.
-
Measure the optical density at 600 nm (OD600) every 15-30 minutes for 24 hours.[21]
-
Plot the OD600 values over time to generate growth curves.
Expected Outcome: this compound should not significantly alter the growth kinetics of P. aeruginosa PAO1 at the concentrations used for subsequent virulence assays.
Quorum Sensing Reporter Strain Assay: Direct Measurement of QS Inhibition
Bioluminescent or fluorescent reporter strains provide a direct and quantifiable measure of QS activation.[22][23][24] An E. coli reporter strain can be engineered to express a reporter gene (e.g., lux or gfp) under the control of a QS-responsive promoter, such as the lasB promoter.[25]
Protocol: Bioluminescence Reporter Assay
-
Construct an E. coli reporter strain containing a plasmid with an arabinose-inducible lasR gene and a lasB promoter-driven lux operon.[25]
-
Grow the reporter strain overnight in LB broth with appropriate antibiotics.
-
Dilute the culture and add it to a 96-well plate containing L-arabinose (to induce LasR expression) and the autoinducer 3-oxo-C12-HSL.
-
Add serial dilutions of this compound, Furanone C-30, and DMSO to the wells.
-
Incubate the plate at 37°C.
-
Measure bioluminescence at regular intervals using a luminometer.
Expected Outcome: A dose-dependent decrease in bioluminescence in the presence of this compound would indicate direct inhibition of the LasR-mediated QS system.
Biofilm Formation Assay: Assessing a Key Virulence Trait
Biofilm formation is a critical factor in the pathogenicity of P. aeruginosa and is tightly regulated by QS.[1][4][26] The ability of a compound to inhibit biofilm formation is a key indicator of its anti-virulence potential.[27]
Protocol: Crystal Violet Biofilm Assay
-
Grow P. aeruginosa PAO1 overnight in Tryptic Soy Broth (TSB).[28]
-
Dispense 100 µL of the diluted culture into the wells of a 96-well flat-bottom polystyrene microplate.[29][30]
-
Add varying concentrations of this compound, Furanone C-30, and DMSO.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Wash the wells again to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid.[30]
Expected Outcome: this compound is expected to show a significant, dose-dependent reduction in biofilm formation compared to the DMSO control.
Virulence Factor Production Assays: Quantifying the Impact on Pathogenicity
The production of various virulence factors by P. aeruginosa is under the control of the QS network. Measuring the inhibition of these factors provides direct evidence of a compound's anti-virulence efficacy.
a) Pyocyanin Production Assay
Pyocyanin is a blue-green phenazine pigment and a major virulence factor of P. aeruginosa.[31] Its production is regulated by the rhl and pqs QS systems.[32]
-
Grow P. aeruginosa PAO1 in King's A broth for 24-48 hours at 37°C with shaking, in the presence of this compound, Furanone C-30, or DMSO.[33][34]
-
Centrifuge the cultures to pellet the cells.
-
Transfer the supernatant to a new tube and add chloroform at a 3:5 ratio (chloroform:supernatant).
-
Vortex to extract the pyocyanin into the chloroform layer (which will turn blue).
-
Separate the chloroform layer and add 0.2 N HCl at a 1:2 ratio (HCl:chloroform).
-
Vortex to move the pyocyanin into the acidic aqueous layer (which will turn pink).[31]
-
Measure the absorbance of the top aqueous layer at 520 nm.[31]
-
Calculate the pyocyanin concentration in µg/mL by multiplying the absorbance by 17.072.
Expected Outcome: A marked decrease in pyocyanin production in cultures treated with this compound.
b) Elastase Activity Assay
LasB elastase is a key protease secreted by P. aeruginosa that contributes to tissue damage during infection. Its expression is primarily controlled by the las QS system.[35][36]
-
Grow P. aeruginosa PAO1 in a suitable medium (e.g., LB broth) with the test compounds for 24 hours.
-
Centrifuge the cultures and collect the cell-free supernatant.
-
Prepare a reaction mixture containing the supernatant, reaction buffer (e.g., Tris-HCl), and Elastin-Congo Red (ECR) as the substrate.[35][37]
-
Incubate the mixture at 37°C for several hours to allow for elastase activity.
-
Stop the reaction and centrifuge to pellet the remaining ECR.
-
Measure the absorbance of the supernatant at 495 nm to quantify the released Congo Red dye.
Expected Outcome: Reduced elastase activity in the supernatants of cultures grown with this compound.
Data Presentation and Interpretation
To facilitate a clear comparison, the quantitative data from these experiments should be summarized in tables.
Table 1: Comparative Efficacy of Quorum Sensing Inhibitors on P. aeruginosa PAO1
| Compound | Concentration (µM) | % Biofilm Inhibition | % Pyocyanin Inhibition | % Elastase Inhibition |
| This compound | 10 | |||
| 50 | ||||
| 100 | ||||
| Furanone C-30 | 10 | |||
| 50 | ||||
| 100 | ||||
| DMSO (Vehicle) | 0.1% | 0 | 0 | 0 |
Note: The table should be populated with experimental data. The percentage of inhibition should be calculated relative to the DMSO control.
Visualizing the Concepts
Diagrams are invaluable for illustrating complex biological pathways and experimental workflows.
Diagram 1: The Hierarchical Quorum Sensing Network of P. aeruginosa
Caption: Hierarchical control of virulence by the Las, Rhl, and Pqs QS systems in P. aeruginosa.
Diagram 2: Experimental Workflow for QSI Validation
Caption: A stepwise workflow for the comprehensive validation of a quorum sensing inhibitor.
Conclusion
The validation of this compound as a quorum sensing inhibitor in Pseudomonas aeruginosa requires a systematic and multi-faceted experimental approach. By following the protocols outlined in this guide and comparing its performance against established controls, researchers can generate robust and reliable data. This rigorous evaluation is crucial for identifying and advancing promising anti-virulence candidates that have the potential to become next-generation therapies for combating multidrug-resistant bacterial infections.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. In silico Selection and Experimental Validation of FDA-Approved Drugs as Anti-quorum Sensing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - ProQuest [proquest.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Mitigation of quorum sensing mediated virulence factors of Pseudomonas aeruginosa: the role of Meldrum’s acid activated furan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 26. frontiersin.org [frontiersin.org]
- 27. Inhibition of Pseudomonas aeruginosa Biofilm Formation Using Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. imquestbio.com [imquestbio.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bio-protocol.org [bio-protocol.org]
- 32. mdpi.com [mdpi.com]
- 33. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 34. microbiologyjournal.org [microbiologyjournal.org]
- 35. Human Single-Chain Antibodies That Neutralize Elastolytic Activity of Pseudomonas aeruginosa LasB - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Assays for Studying Pseudomonas aeruginosa Secreted Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Bridging the Gap Between In Vitro Promise and In Vivo Reality for Furanone-Based Quorum Sensing Inhibitors
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a paramount threat to global health, compelling a paradigm shift in anti-infective strategies. Rather than focusing solely on bactericidal or bacteriostatic agents, which impose strong selective pressure for resistance, anti-virulence therapies have emerged as a promising alternative. This approach aims to disarm pathogens by inhibiting their virulence factors, thereby allowing the host's immune system to clear the infection. At the forefront of this strategy are inhibitors of quorum sensing (QS), the sophisticated cell-to-cell communication system bacteria use to coordinate collective behaviors like biofilm formation and virulence factor production.
Among the most studied classes of QS inhibitors (QSIs) are furanones, compounds originally isolated from the marine red alga Delisea pulchra.[1][2] These molecules, particularly synthetic brominated furanones, have demonstrated remarkable efficacy in laboratory settings. They are structural analogues of N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria, including the notorious opportunistic pathogen Pseudomonas aeruginosa.[3][4] However, the journey from a petri dish to a clinical setting is fraught with challenges. Potent in vitro activity does not always translate to in vivo success. This guide provides an in-depth analysis of the efficacy of furanone-based QSIs, contrasting their performance in controlled laboratory assays with the complexities of a living host, and explaining the critical experimental choices that underpin this research.
The In Vitro Proving Ground: Establishing a Foundation of Efficacy
The initial assessment of any potential therapeutic agent begins in vitro. These assays are indispensable for high-throughput screening, elucidating mechanisms of action, and establishing baseline efficacy in a highly controlled and reproducible environment. For furanone QSIs, the goal is to confirm their ability to disrupt QS signaling and mitigate its downstream pathogenic consequences.
Key In Vitro Methodologies
1. Reporter Gene Assays: This is the most direct method to quantify the inhibition of QS-regulated gene expression. The causality is clear: if the furanone interferes with the QS receptor (e.g., LasR in P. aeruginosa), the expression of a downstream reporter gene will decrease.
-
Experimental Protocol: lasB-gfp Reporter Assay
-
Strain Preparation: Culture a P. aeruginosa reporter strain, such as PAO1 carrying a lasR-PlasB-gfp(ASV) construct, overnight in a suitable medium (e.g., Luria-Bertani broth). This construct places a green fluorescent protein (GFP) gene under the control of the lasB promoter, which is activated by the LasR QS system.
-
Assay Setup: In a 96-well microtiter plate, add fresh medium, the bacterial culture diluted to a starting OD600 of ~0.05, and varying concentrations of the furanone compound (e.g., C-30) dissolved in a suitable solvent like DMSO. Include appropriate controls (bacteria with no furanone, bacteria with DMSO only).
-
Incubation: Incubate the plate at 37°C with shaking for a specified period (e.g., 8-24 hours).
-
Measurement: Measure both bacterial growth (OD600) and GFP fluorescence (excitation ~485 nm, emission ~520 nm) using a plate reader.
-
Data Analysis: Normalize fluorescence by cell density (Fluorescence/OD600) to ensure the observed effect is due to QS inhibition and not bacterial killing. A dose-dependent decrease in normalized fluorescence indicates successful QS inhibition.[1]
-
2. Biofilm Inhibition & Eradication Assays: Since QS is critical for biofilm formation, assessing a furanone's anti-biofilm capacity is a crucial measure of its potential.[5][6] The crystal violet assay is a standard, robust method for quantifying biofilm biomass.
-
Experimental Protocol: Crystal Violet Biofilm Assay
-
Inhibition Assay: In a 96-well polystyrene plate, inoculate wells with a diluted bacterial culture and the furanone compound at various concentrations. Incubate statically for 24-48 hours at 37°C to allow biofilm formation.
-
Eradication Assay: First, grow a mature biofilm in the plate for 24 hours. Then, remove the planktonic cells and add fresh medium containing the furanone compound. Incubate for another 24 hours.
-
Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. Add 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Solubilization: Wash away the excess stain and allow the plate to dry. Add 30% acetic acid or ethanol to solubilize the stain bound to the biofilm.
-
Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at ~590 nm. A lower absorbance compared to the control indicates reduced biofilm biomass.[3][7]
-
3. Virulence Factor Quantification: To demonstrate that QS inhibition translates to a reduction in pathogenic potential, key virulence factors regulated by QS are measured. In P. aeruginosa, these include elastase, an enzyme that degrades host tissue, and pyocyanin, a toxin that generates reactive oxygen species.[8][9]
Summary of In Vitro Efficacy
Numerous studies have demonstrated the potent in vitro activity of furanones against P. aeruginosa and other pathogens. Synthetic halogenated furanones, such as C-30 and C-56, are often more effective than their natural counterparts.[1][8]
| Furanone Compound | Target Organism | Key In Vitro Effect | Effective Concentration | Citation(s) |
| Furanone C-30 | P. aeruginosa | 100% Biofilm Inhibition | 256-512 µg/mL | [3] |
| P. aeruginosa | Significant reduction of QS-controlled genes | 1-10 µM | [9] | |
| P. aeruginosa | Potentiates colistin activity | 50 µg/mL | [10] | |
| Furanone C-56 | P. aeruginosa | Repression of lasR-PlasB-gfp expression | 5 µg/g (in vivo context) | [1] |
| Furaneol | P. aeruginosa | 67% reduction in mature biofilm biomass | 4 mg/mL | [7] |
| Bicyclic Furanones | P. aeruginosa | Inhibition of elastase B production | Not specified | [5] |
| 2(5H)-Furanone | A. hydrophila | 32% reduction in biofilm formation | 1 mg/mL | [6] |
The In Vivo Crucible: Confronting Biological Complexity
While in vitro data are essential, they represent a simplified system. The true test of a therapeutic agent lies in its performance within a living organism, an environment characterized by complex host-pathogen interactions, pharmacokinetic barriers, and metabolic processes. The primary goal of in vivo models is to determine if the virulence attenuation observed in vitro is sufficient to allow the host to overcome the infection.
Key In Vivo Methodologies
1. Murine Lung Infection Model: This model is highly relevant for studying P. aeruginosa, a major pathogen in cystic fibrosis and ventilator-associated pneumonia. It effectively assesses whether a QSI can reduce lung pathology and promote bacterial clearance by the host immune system.
-
Experimental Protocol: Acute Murine Pneumonia Model
-
Acclimatization: House mice (e.g., BALB/c) under specific-pathogen-free conditions for at least one week prior to the experiment.
-
Infection: Anesthetize the mice and infect them via intratracheal or intranasal administration of a known quantity of P. aeruginosa (e.g., 10^6 - 10^7 CFU).
-
Treatment: Administer the furanone compound (e.g., C-30) at a predetermined dose and schedule. The route of administration is a critical variable; intravenous, intraperitoneal, or aerosolized delivery may be used depending on the compound's properties and the study's objective.[1][2]
-
Monitoring: Monitor the mice for signs of distress and record survival over a set period (e.g., 7 days) for lethality studies.
-
Endpoint Analysis: At specific time points, euthanize cohorts of mice. Harvest the lungs and spleen. Homogenize the tissues and perform serial dilutions for colony-forming unit (CFU) counting to determine the bacterial load.
-
Histopathology: Fix a portion of the lung tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and tissue damage.[1][11]
-
2. Cutaneous Abscess/Wound Model: This model is ideal for evaluating treatments for localized skin and soft tissue infections, where biofilms are a major contributor to persistence.
-
Experimental Protocol: Murine Cutaneous Abscess Model
-
Preparation: Shave the backs of the mice and sterilize the skin.
-
Infection: Inject a suspension of P. aeruginosa subcutaneously to form an abscess.[8][12]
-
Treatment: Administer the furanone compound either systemically (e.g., intraperitoneally) or locally (e.g., topical application or direct injection into the abscess).
-
Assessment: Measure the size of the abscess daily. At the end of the experiment, excise the abscess, homogenize the tissue, and plate for CFU counts to quantify the bacterial burden.[8][12]
-
Summary of In Vivo Efficacy
Studies have shown that synthetic furanones can have favorable therapeutic effects in animal models. They have been shown to accelerate bacterial clearance, reduce lung pathology, and prolong survival time in mice with P. aeruginosa lung infections.[1][11]
| Furanone Compound | Animal Model | Key In Vivo Effect | Citation(s) |
| C-30 & C-56 | Murine Lung Infection | Accelerated lung bacterial clearance, reduced lung pathology, prolonged survival. | [1][2][11] |
| GBr Furanone | Murine Cutaneous Abscess | Attenuated virulence, reduced abscess size and bacterial load. | [8][12] |
| C-30 | Galleria mellonella | Increased survival rate when combined with colistin. | [10] |
| C-30 | Rabbit Keratitis | Minimal therapeutic effect compared to antibiotics; reduced some inflammatory markers. | [13] |
Synthesizing the Evidence: Why the Discrepancy Between Benchtop and Bedside?
The transition from in vitro to in vivo is often a "valley of death" for drug candidates, and furanones are no exception. Several factors contribute to the observed discrepancies in efficacy.
-
Pharmacokinetics and Delivery: A major hurdle is achieving and maintaining a sufficient concentration of the furanone at the site of infection. Issues like poor bioavailability, rapid metabolism, and inadequate tissue penetration can render an otherwise potent compound ineffective. This has led to research into novel delivery methods, such as loading furanones into polyvinyl alcohol (PVA) aerogels for direct application to chronic wounds, to overcome these limitations.[7]
-
The Host Immune Response: Furanones are not designed to kill bacteria but to prevent them from deploying their virulence arsenal.[11] This strategy inherently relies on a competent host immune system to clear the now-less-virulent pathogens. In immunocompromised hosts or in infections with an extremely high bacterial burden, this synergistic effect may be insufficient.
-
The Impenetrable Biofilm: An in vivo biofilm, particularly in a chronic infection, is a complex, multi-layered structure encased in a host- and bacteria-derived matrix. This is far more difficult to penetrate than the relatively simple biofilms grown on polystyrene plates. It's estimated that as little as 20% of an administered antimicrobial dose may penetrate a mature biofilm, a challenge that likely also applies to furanones.[7]
-
Development of Resistance: While the selective pressure is thought to be lower than with traditional antibiotics, resistance to QSIs can still develop. Studies have shown that the efficacy of furanone C-30 as a tobramycin potentiator can be lost rapidly after just a few treatment cycles.[14] Furthermore, clinical isolates of P. aeruginosa can have mutations in QS genes like lasR, which may render them insensitive to furanones that target that specific receptor.[9]
Future Directions: A Roadmap for Clinical Translation
To harness the full potential of furanone-based QSIs, a multi-pronged approach is required, grounded in the lessons learned from the in vitro/in vivo gap.
-
Next-Generation Chemistry: The synthesis of novel furanone analogues with improved pharmacokinetic properties, enhanced stability, and multi-target capabilities is crucial.[5][8] Combining the QSI properties of a furanone with an anti-inflammatory molecule is one innovative approach to tackle the prolonged inflammation associated with chronic biofilm infections.[9]
-
Smarter Combination Therapies: Furanones may find their greatest clinical utility not as standalone agents, but as adjuvants that potentiate existing antibiotics.[15] By disrupting the protective biofilm structure and down-regulating virulence, furanones can re-sensitize resistant bacteria to conventional drugs.[10][16]
-
Advanced Drug Delivery: Investing in delivery systems that can protect the furanone from degradation and deliver it specifically to the site of infection is paramount. This includes technologies like nanoparticles, hydrogels, and medicated dressings.[7]
-
More Predictive Models: There is a critical need for more sophisticated in vitro models that better mimic the in vivo environment, such as artificial sputum medium for cystic fibrosis research or 3D tissue culture models.[14] These can provide a more rigorous and predictive intermediate step before committing to costly and complex animal studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furanone loaded aerogels are effective antibiofilm therapeutics in a model of chronic Pseudomonas aeruginosa wound infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quorum-Sensing inhibition by furanone compounds and therapeutic effects on Pseudomonas aeruginosa keratitis rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quorum sensing inhibitors increase the susceptibility of bacterial biofilms to antibiotics in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A synthetic furanone potentiates the effect of disinfectants on Salmonella in biofilm - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 4-Methyl-2(5H)-furanone: A Guide for Researchers
Introduction
4-Methyl-2(5H)-furanone and its derivatives are pivotal structural motifs in a vast array of natural products and pharmacologically active compounds. Their presence in molecules exhibiting diverse biological activities, including antimicrobial and quorum sensing inhibition, underscores their significance in drug discovery and development. Furthermore, these furanones serve as versatile synthetic intermediates for the construction of more complex molecular architectures. This guide provides a comparative analysis of prominent synthetic routes to this compound and its 5-hydroxy derivative, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. Each route is presented with a detailed experimental protocol, a discussion of the underlying reaction mechanism, and an evaluation of its advantages and limitations.
Route 1: Acid-Catalyzed Cyclization of Alkyl β-Formylcrotonates to 5-Hydroxy-4-methyl-2(5H)-furanone
A widely utilized and patented method for the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone involves the acid-catalyzed cyclization of alkyl β-formylcrotonates. This approach offers a relatively direct pathway to the hydroxylated target molecule.
Mechanistic Insights
The reaction proceeds through an acid-catalyzed intramolecular cyclization. The acid protonates the aldehyde carbonyl group, enhancing its electrophilicity and facilitating nucleophilic attack by the enol or enolate form of the ester. The subsequent cyclization and elimination of an alcohol molecule lead to the formation of the furanone ring. The presence of a methanol co-solvent can influence the reaction by promoting the formation of a 5-methoxy intermediate, which can then be hydrolyzed to the desired 5-hydroxy product under acidic conditions. This two-step process within a single pot can improve the overall yield and minimize the formation of decomposition products that were observed in earlier methods using sulfuric acid[1].
start [label="Alkyl β-formylcrotonate", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Protonated Aldehyde"]; intermediate2 [label="Enol Intermediate"]; intermediate3 [label="Cyclized Intermediate"]; intermediate4 [label="5-Alkoxy-4-methyl-2(5H)-furanone\n(Byproduct/Intermediate)"]; product [label="5-Hydroxy-4-methyl-2(5H)-furanone", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate1 [label=" H+ "]; start -> intermediate2 [label=" Tautomerization "]; intermediate1 -> intermediate3 [label=" Intramolecular\nNucleophilic Attack ", headlabel=" from Enol "]; intermediate2 -> intermediate3 [label=" "]; intermediate3 -> intermediate4 [label=" -H2O, -H+ "]; intermediate4 -> product [label=" H+, H2O\n(Hydrolysis) "]; }
Figure 1: Proposed mechanism for the acid-catalyzed cyclization of alkyl β-formylcrotonates.Experimental Protocol: Improved Method with Methanol Co-solvent[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl β-formylcrotonate (1.0 eq), methanol (0.1 eq), and 5% aqueous hydrochloric acid (0.5-1.5 eq relative to the ester).
-
Reaction: Heat the mixture to reflux (approximately 98 °C) for 2 hours. The initial emulsion should become a clear solution.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove methanol and water.
-
Isomerization/Hydrolysis: Heat the crude residue, which still contains hydrochloric acid, to 90-110 °C. This step facilitates the conversion of any 5-methoxy byproduct to the desired 5-hydroxy product.
-
Purification: The final product can be purified by fractional distillation under reduced pressure to yield 5-hydroxy-4-methyl-2(5H)-furanone.
Discussion
This patented method represents a significant improvement over earlier procedures that often resulted in a mixture of products and decomposition. The use of hydrochloric acid instead of sulfuric acid and the inclusion of a catalytic amount of methanol are key to the high yield and selectivity of this process[1]. The in-situ conversion of the 5-methoxy byproduct to the final product is a particularly advantageous feature of this protocol, maximizing the overall yield.
Route 2: Morpholine-Mediated Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone from Glyoxylic Acid and Propionaldehyde
An alternative and high-yielding route to 5-hydroxy-4-methyl-2(5H)-furanone utilizes a one-pot reaction between glyoxylic acid hydrate, propionaldehyde, and morpholine[2]. This method is notable for its claim that using morpholine as a reactant rather than just a catalyst significantly improves the yield.
Mechanistic Insights
This reaction is believed to proceed via an enamine-catalyzed aldol-type condensation followed by lactonization. Morpholine, a secondary amine, reacts with propionaldehyde to form a nucleophilic enamine intermediate[3][4]. This enamine then attacks the electrophilic carbonyl carbon of glyoxylic acid. The resulting aldol-type adduct undergoes intramolecular cyclization (lactonization) under acidic conditions to form the furanone ring. The patent suggests that using a stoichiometric amount of morpholine drives the equilibrium towards the enamine formation, thereby increasing the overall efficiency of the reaction[2].
reagents [label="Propionaldehyde + Morpholine", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enamine [label="Enamine Intermediate"]; glyoxylic [label="Glyoxylic Acid", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adduct [label="Aldol-type Adduct"]; cyclized [label="Cyclized Intermediate"]; product [label="5-Hydroxy-4-methyl-2(5H)-furanone", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
reagents -> enamine [label=" Enamine formation "]; enamine -> adduct [label=" Nucleophilic attack "]; glyoxylic -> adduct; adduct -> cyclized [label=" H+, Δ\n(Lactonization) "]; cyclized -> product [label=" -H2O "]; }
Figure 2: Proposed mechanism for the morpholine-mediated synthesis.Experimental Protocol[2]
-
Initial Reaction: Dissolve glyoxylic acid hydrate (1.0 eq) in ethanol in a reaction vessel. Cool the solution to 0-5 °C.
-
Amine Addition: Add morpholine (1.0-2.0 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Aldehyde Addition: Add propionaldehyde (1.25 eq) and heat the reaction mixture to 60 °C for 6.5 hours.
-
Concentration and Cyclization: Concentrate the reaction solution under reduced pressure. To the residue, add 8M hydrochloric acid (1.2 eq) and heat to 90 °C for 1 hour to induce cyclization.
-
Work-up and Purification: After cooling, extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by vacuum distillation to obtain 5-hydroxy-4-methyl-2(5H)-furanone.
Discussion
This method offers a high yield (up to 91.6%) and utilizes readily available starting materials[2]. The key innovation lies in using a stoichiometric amount of morpholine, which, according to the patent, shifts the equilibrium towards the formation of the reactive enamine intermediate, thus enhancing the reaction rate and overall yield compared to catalytic amounts. The protocol is straightforward and scalable, making it an attractive option for the synthesis of this important intermediate.
Route 3: Synthesis of this compound via Reduction of Citraconic Anhydride
For the synthesis of the non-hydroxylated this compound, a potential route involves the reduction of citraconic anhydride (2-methylmaleic anhydride). While less documented for the 4-methyl isomer, the reduction of maleic and substituted maleic anhydrides is a known method for accessing furanones.
Mechanistic Insights
The synthesis of the isomeric 3-methyl-2(5H)-furanone has been reported from citraconic anhydride, suggesting that a similar approach could be viable for the 4-methyl isomer, potentially through a subsequent isomerization step. The reduction can be achieved using various reducing agents. A plausible mechanism involves the selective reduction of one of the carbonyl groups to an alcohol, followed by tautomerization and lactonization. Alternatively, isomerization of the more readily available 3-methyl-2(5H)-furanone to the desired 4-methyl isomer could be explored, likely under acidic or basic conditions that would favor the thermodynamically more stable product.
start [label="Citraconic Anhydride", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Partially Reduced Intermediate"]; product1 [label="3-Methyl-2(5H)-furanone"]; product2 [label="this compound", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate1 [label=" Reduction\n(e.g., NaBH4) "]; intermediate1 -> product1 [label=" Lactonization "]; product1 -> product2 [label=" Isomerization\n(Acid or Base) "]; }
Figure 3: Potential synthetic pathway from citraconic anhydride.Experimental Protocol: A Plausible Approach
Isomerization of 3-Methyl-2(5H)-furanone:
-
Reaction Setup: In a suitable solvent, dissolve 3-methyl-2(5H)-furanone.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base.
-
Reaction: Heat the mixture to promote the isomerization. The reaction progress can be monitored by techniques such as GC-MS or NMR spectroscopy.
-
Work-up and Purification: Upon completion, neutralize the catalyst, extract the product, and purify by distillation or chromatography.
Discussion
This route is conceptually straightforward but may require optimization of the isomerization step to achieve a high yield of the desired 4-methyl isomer. The relative thermodynamic stabilities of the 3-methyl and 4-methyl isomers will be a critical factor in determining the equilibrium position of the isomerization reaction. Further research is needed to establish a robust and efficient protocol for this transformation.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Acid-Catalyzed Cyclization | Route 2: Morpholine-Mediated Synthesis | Route 3: From Citraconic Anhydride |
| Starting Materials | Alkyl β-formylcrotonates | Glyoxylic acid hydrate, Propionaldehyde, Morpholine | Citraconic anhydride |
| Target Molecule | 5-Hydroxy-4-methyl-2(5H)-furanone | 5-Hydroxy-4-methyl-2(5H)-furanone | This compound (potential) |
| Reported Yield | ~81-92%[1] | Up to 91.6%[2] | Not well-documented for 4-methyl isomer |
| Key Reagents | Hydrochloric acid, Methanol | Morpholine, Hydrochloric acid | Reducing agent, Acid/Base for isomerization |
| Advantages | High yield, One-pot conversion of byproduct | High yield, Readily available starting materials | Potentially direct route to the non-hydroxylated furanone |
| Disadvantages | Requires synthesis of the starting ester | Use of stoichiometric morpholine | Requires optimization, potential for isomer mixtures |
Conclusion
The synthesis of this compound and its 5-hydroxy derivative can be accomplished through several distinct synthetic strategies. For the preparation of 5-hydroxy-4-methyl-2(5H)-furanone , both the acid-catalyzed cyclization of alkyl β-formylcrotonates and the morpholine-mediated condensation of glyoxylic acid and propionaldehyde offer high-yielding and efficient protocols. The choice between these two methods may depend on the availability and cost of the starting materials, as well as considerations for scale-up.
The synthesis of the non-hydroxylated this compound is less clearly defined in the readily available literature. The proposed route from citraconic anhydride presents a plausible but requires further experimental validation and optimization, particularly for the selective reduction and/or isomerization steps.
This comparative guide provides a foundation for researchers to select and adapt the most suitable synthetic route based on their specific needs and available resources. The detailed protocols and mechanistic discussions aim to empower scientists in the field of drug discovery and organic synthesis to confidently approach the preparation of these valuable furanone building blocks.
References
- 1. Organocatalytic Asymmetric Aldol Reaction of Arylglyoxals and Hydroxyacetone: Enantioselective Synthesis of 2,3-Dihydroxy-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. assets.cambridge.org [assets.cambridge.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Scientist's Guide to Distinguishing Isomers of 4-Methyl-2(5H)-furanone using Advanced NMR Spectroscopy
Introduction
In the fields of flavor chemistry, natural product synthesis, and drug development, the precise structural characterization of small molecules is paramount. 4-Methyl-2(5H)-furanone, a substituted γ-lactone, is a key structural motif and a compound of interest in various applications.[1][2] However, its synthesis can often yield a mixture of constitutional isomers, each possessing the same molecular formula (C₅H₆O₂) and mass, rendering them indistinguishable by mass spectrometry alone. These isomers, such as 3-Methyl-2(5H)-furanone and 5-Methyl-2(5H)-furanone, can exhibit vastly different chemical and biological properties. Therefore, their unambiguous identification is a critical analytical challenge.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, offering an unparalleled window into molecular connectivity and structure.[3][4] This guide provides a comprehensive, in-depth strategy for distinguishing the isomers of this compound. We will move beyond a simple recitation of data, explaining the causality behind experimental choices and demonstrating how a suite of modern NMR experiments can be deployed to build a self-validating, irrefutable structural proof.
The Isomeric Challenge
The primary constitutional isomers of concern share the butenolide core but differ in the placement of the methyl group. The subtle shift in this single functional group dramatically alters the electronic environment of every nucleus in the molecule, a change that NMR is uniquely equipped to detect.
Figure 1: Key Constitutional Isomers of this compound
-
Isomer A: this compound (Target)
-
Isomer B: 3-Methyl-2(5H)-furanone (β-Angelica lactone)
-
Isomer C: 5-Methyl-2(5H)-furanone (α-Angelica lactone)[5]
A robust analytical approach must not only identify the target isomer but also definitively rule out all other possibilities. Our strategy employs a logical workflow, beginning with simple one-dimensional (1D) experiments and progressing to more complex two-dimensional (2D) techniques that map the entire molecular framework.
Caption: Logical workflow for NMR-based structure elucidation.
Part 1: 1D NMR - The First Pass Analysis
One-dimensional NMR provides the initial, foundational data. The number of signals, their chemical shifts, integration, and multiplicity offer the first clues to the isomeric identity.[6][7]
¹H NMR Spectroscopy: A Tale of Three Protons
The ¹H NMR spectrum is the fastest and most sensitive experiment. For a C₅H₆O₂ furanone isomer, we expect the total integration to correspond to six protons. The key differences lie in the chemical shifts and splitting patterns of the olefinic proton, the methyl group, and the protons on the saturated carbons.
-
This compound (Target): We anticipate three distinct signals:
-
An olefinic proton (H3) adjacent to a carbonyl, appearing significantly downfield.
-
A methylene group (H5) adjacent to the ring oxygen, also downfield.
-
A methyl group (at C4) attached to the double bond (allylic).
-
-
3-Methyl-2(5H)-furanone: This isomer lacks a proton at C3. We expect:
-
An olefinic proton (H4) coupled to the adjacent methylene protons (H5).
-
A methylene group (H5) adjacent to the ring oxygen.
-
A methyl group (at C3) attached to the double bond.
-
-
5-Methyl-2(5H)-furanone: This isomer has a methyl group at the stereocenter C5. We expect:
-
Two distinct olefinic protons (H3 and H4) that are coupled to each other.
-
A methine proton (H5) coupled to the adjacent methyl group.
-
A methyl group (at C5) that will appear as a doublet.
-
¹³C NMR and DEPT: Counting and Typing the Carbons
While the ¹H NMR provides strong evidence, the ¹³C NMR spectrum, particularly when combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, offers orthogonal and confirmatory data. The broadband-decoupled ¹³C spectrum reveals the number of unique carbon environments.[8] All three isomers are expected to show five distinct carbon signals.
The DEPT-135 experiment is the most informative variant, as it differentiates carbons based on the number of attached protons.[9][10][11][12]
-
CH₃ and CH groups appear as positive signals.
-
CH₂ groups appear as negative (inverted) signals.
-
Quaternary carbons (including C=O) are absent.
This allows for a simple, visual confirmation of the carbon skeleton's composition.
| Isomer | Expected Carbon Types (from DEPT-135) | Key Differentiator |
| This compound | 1x CH₃ (+), 1x CH₂ (-), 1x CH (+) | Presence of a single negative CH₂ signal. |
| 3-Methyl-2(5H)-furanone | 1x CH₃ (+), 1x CH₂ (-), 1x CH (+) | Presence of a single negative CH₂ signal. |
| 5-Methyl-2(5H)-furanone | 1x CH₃ (+), 0x CH₂, 3x CH (+) | Absence of a negative CH₂ signal. |
The DEPT-135 experiment immediately distinguishes the 5-methyl isomer from the other two. However, 4-methyl and 3-methyl furanones appear identical by this metric, necessitating the use of 2D NMR to establish their unique atomic connectivity.
Part 2: 2D NMR - Unambiguous Connectivity Mapping
Two-dimensional NMR experiments are the cornerstone of modern structure elucidation, providing an unambiguous map of how atoms are connected within a molecule.[13][14]
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[15][16][17][18] This allows for the assembly of distinct spin systems. A cross-peak in the COSY spectrum indicates a coupling interaction between the two protons on the corresponding axes.
-
This compound: A key correlation is expected between the olefinic proton (H3) and the methylene protons (H5) via a four-bond long-range coupling (⁴J). The methyl protons (on C4) may show a weak correlation to the olefinic proton (H3).
-
3-Methyl-2(5H)-furanone: A strong three-bond (³J) correlation will be observed between the olefinic proton (H4) and the adjacent methylene protons (H5).
-
5-Methyl-2(5H)-furanone: Two key correlations are expected: a strong three-bond coupling between the two olefinic protons (H3 and H4), and another strong three-bond coupling between the methine proton (H5) and the methyl protons.
The distinct patterns of these spin systems provide powerful evidence for each isomeric structure.
Caption: Expected COSY correlations for the three isomers.
HSQC & HMBC: Connecting Protons, Carbons, and the Full Skeleton
While COSY connects protons, heteronuclear experiments are required to place these proton networks onto the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[19][20] It is an exceptionally sensitive and reliable method for assigning the chemical shifts of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful structure elucidation experiment. It reveals correlations between protons and carbons that are two or three bonds away (²J or ³J).[19][21] It is through these "long-range" correlations that the entire molecular puzzle is assembled, connecting the spin systems identified by COSY and placing quaternary carbons.
Experimental Protocol and Case Study: Confirming this compound
This section provides a self-validating workflow for the definitive identification of this compound.
Step 1: Sample Preparation
-
Dissolve ~5-10 mg of the purified analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical; ensure it does not have signals that overlap with key analyte resonances.
Step 2: NMR Data Acquisition
-
Acquire the following spectra on a spectrometer of 400 MHz or higher for optimal resolution:
-
¹H NMR
-
¹³C NMR (broadband decoupled)
-
DEPT-135
-
2D gCOSY (gradient-selected COSY)
-
2D gHSQC (gradient-selected HSQC, edited for phase-sensitive CH/CH₃ vs. CH₂)
-
2D gHMBC (gradient-selected HMBC, optimized for a long-range coupling of ~8 Hz)
-
Step 3: Data Analysis - The Definitive Proof The combination of these spectra provides overlapping, mutually reinforcing evidence. The key to an authoritative assignment lies in identifying the specific HMBC correlations that are unique to the 4-methyl isomer.
For this compound, the following HMBC correlations are the "smoking gun" evidence:
-
Correlation 1 (Methyl to Ring): The protons of the methyl group (at C4) will show a strong correlation to the quaternary olefinic carbon C4 (²J) and the protonated olefinic carbon C3 (³J). This definitively places the methyl group at the C4 position.
-
Correlation 2 (Methylene to Carbonyl): The protons of the methylene group (H5) will show a critical correlation to the carbonyl carbon (C2) (³J). This establishes the connectivity of the lactone ring.
-
Correlation 3 (Methylene to Olefin): The methylene protons (H5) will also show a correlation to the olefinic carbon C4 (²J), confirming the ring structure.
-
Correlation 4 (Olefinic Proton to Carbonyl): The olefinic proton (H3) will show a correlation to the carbonyl carbon (C2) (²J) and the methyl-bearing carbon C4 (²J).
Caption: Key HMBC correlations confirming the 4-methyl isomer.
No other isomer can satisfy this unique set of long-range correlations. For example, in the 3-methyl isomer, the methyl protons would show correlations to C2 and C4, but not C3. In the 5-methyl isomer, the methyl protons would only correlate to C5.
Comparative Data Summary
The table below summarizes the expected key distinguishing features for each isomer, based on published data and established NMR principles.[22][23][24][25]
| Feature | This compound (Target) | 3-Methyl-2(5H)-furanone | 5-Methyl-2(5H)-furanone |
| ¹H Olefinic Signals | ~5.7-5.9 ppm (1H, singlet/narrow multiplet) | ~7.0-7.2 ppm (1H, triplet) | ~6.0-6.2 ppm (1H, doublet)~7.3-7.5 ppm (1H, doublet) |
| ¹H Saturated Signals | ~4.7-4.9 ppm (2H, singlet/narrow multiplet) | ~4.8-5.0 ppm (2H, doublet) | ~5.0-5.2 ppm (1H, quartet) |
| ¹H Methyl Signal | ~2.0-2.2 ppm (3H, singlet/narrow multiplet) | ~2.1-2.3 ppm (3H, singlet) | ~1.4-1.6 ppm (3H, doublet) |
| DEPT-135 | 1x CH₃, 1x CH₂, 1x CH | 1x CH₃, 1x CH₂, 1x CH | 1x CH₃, 0x CH₂, 3x CH |
| Key HMBC (from Me) | H-Me → C3, C4 | H-Me → C2, C4 | H-Me → C5 |
| Key COSY | Weak ⁴J coupling H3 ↔ H5 | Strong ³J coupling H4 ↔ H5 | Strong ³J coupling H3 ↔ H4Strong ³J coupling H5 ↔ Me |
Conclusion
Distinguishing constitutional isomers like those of this compound is a challenge that demands more than simple, one-dimensional analysis. As demonstrated, a systematic and multi-faceted approach leveraging a suite of 1D and 2D NMR experiments provides a robust and irrefutable method for structural assignment. The true power of this workflow lies in its self-validating nature; the COSY, HSQC, and HMBC spectra provide a network of interlocking data points that must all be consistent with only one possible structure. By understanding the causality behind each experiment—from the initial proton count in ¹H NMR to the skeletal map provided by HMBC—researchers can confidently and authoritatively elucidate the correct isomeric structure, ensuring the integrity of their scientific and developmental endeavors.
References
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- 5. alpha-Angelica lactone(591-12-8) 1H NMR spectrum [chemicalbook.com]
- 6. azooptics.com [azooptics.com]
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- 8. web.mnstate.edu [web.mnstate.edu]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. COSY [chem.ch.huji.ac.il]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. magritek.com [magritek.com]
- 18. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 21. researchgate.net [researchgate.net]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 23. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 4-Methyl-2(5H)-furanone with Diverse Bacterial Signaling Systems
Introduction: Unveiling the Signaling Landscape of a Potential Anti-Virulence Agent
In the ongoing search for novel antimicrobial strategies that circumvent the growing crisis of antibiotic resistance, attention has increasingly turned to anti-virulence therapies. These approaches aim to disarm pathogens by disrupting the signaling pathways that control the expression of virulence factors and biofilm formation, rather than directly killing the bacteria. This strategy is thought to impose less selective pressure for the development of resistance.
The 2(5H)-furanone scaffold has emerged as a promising platform for the development of such anti-virulence agents.[1] Naturally occurring halogenated furanones, produced by the marine red alga Delisea pulchra, are well-documented for their ability to interfere with bacterial quorum sensing (QS), a key cell-to-cell communication system.[1] This guide focuses on a specific, non-halogenated derivative, 4-Methyl-2(5H)-furanone (CAS 6124-79-4).[2][3][4][5][6]
While the scientific literature is rich with data on halogenated furanones, direct experimental evidence for the bioactivity of this compound is less prevalent. Therefore, this guide will adopt a scientifically grounded approach by:
-
Presenting the established interactions of closely related furanone analogs with well-characterized bacterial signaling systems.
-
Providing a comparative framework to hypothesize the potential cross-reactivity of this compound.
-
Equipping researchers with detailed, field-proven experimental protocols to empirically test these hypotheses and characterize the activity of this compound against a spectrum of bacterial signaling pathways.
This guide is designed for researchers, scientists, and drug development professionals, offering both a synthesis of current knowledge and a practical roadmap for future investigation into the anti-virulence potential of this compound.
Section 1: Acyl-Homoserine Lactone (AHL) Quorum Sensing in Gram-Negative Bacteria
The LuxI/LuxR-type quorum sensing system is one of the most studied cell-to-cell communication mechanisms in Gram-negative bacteria. It relies on the production of N-acyl homoserine lactone (AHL) signal molecules by a LuxI-family synthase. As the bacterial population density increases, AHLs accumulate. Upon reaching a threshold concentration, AHLs bind to and activate a cognate LuxR-family transcriptional regulator, leading to the coordinated expression of target genes, which often include those for virulence factor production and biofilm formation.
Mechanism of Furanone Interference
The structural similarity between the lactone ring of furanones and the homoserine lactone ring of AHLs is the cornerstone of their anti-QS activity.[1][7] The primary mechanism of action for many furanone derivatives is competitive inhibition of the LuxR-type receptor. By occupying the AHL binding site, furanones can prevent the activation of the receptor and subsequent gene expression.[1][7]
Figure 1: Mechanism of AHL Quorum Sensing and Furanone Inhibition.
Comparative Data for Furanone Analogs
| Compound | Bacterial System | Assay | Concentration/Effect | Reference |
| Furanone C-30 | Pseudomonas aeruginosa | LasR-dependent gene expression | 3.125 - 50 µM showed significant inhibition | [7][9] |
| Furanone C-30 | Pseudomonas aeruginosa | RhlR-dependent gene expression | 3.125 - 50 µM showed significant inhibition | [7] |
| Furanone C-30 | Pseudomonas aeruginosa | Biofilm Inhibition | IC50 values often in the low µM range | [9] |
| Synthetic Furanones | Pseudomonas aeruginosa | Pyocyanin Production | Significant reduction at µM concentrations | [10] |
| Bicyclic Brominated Furanones | Pseudomonas aeruginosa | Biofilm Inhibition | IC50 values of 139.7 µM and 145.8 µM for some derivatives | [11] |
Section 2: Autoinducer-2 (AI-2) Interspecies Signaling
Potential for Cross-Reactivity
Section 3: Two-Component Systems (TCS)
Two-component systems are a primary mechanism by which bacteria sense and respond to a vast array of environmental stimuli, such as nutrient availability, pH, and osmolarity. A canonical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon sensing a specific signal, the histidine kinase autophosphorylates and then transfers the phosphoryl group to the response regulator. This phosphorylation typically activates the response regulator, which then modulates gene expression. More complex phosphorelays involving additional components also exist.[12][13][14][15]
Hypothesizing Cross-Reactivity
Currently, there is a significant gap in the literature regarding the interaction of furanones with bacterial two-component systems. However, given the diversity of stimuli that TCSs respond to, it is plausible that this compound could interact with a sensor kinase, either as an agonist or antagonist. Such an interaction could occur through binding to the sensor domain, potentially mimicking a natural ligand, or by allosterically modulating the kinase's activity. Investigating this potential cross-reactivity is a key area for future research.
Section 4: Cyclic di-GMP Signaling
Cyclic di-GMP is a ubiquitous bacterial second messenger that plays a critical role in regulating the transition between motile (planktonic) and sessile (biofilm) lifestyles.[16] High intracellular levels of cyclic di-GMP generally promote biofilm formation and inhibit motility, while low levels favor a motile state. The cellular concentration of cyclic di-GMP is controlled by the opposing activities of diguanylate cyclases (DGCs), which synthesize it, and phosphodiesterases (PDEs), which degrade it.
A Frontier for Furanone Research
Similar to two-component systems, the effect of this compound on cyclic di-GMP signaling is largely unexplored. Given that furanones are potent inhibitors of biofilm formation, a logical hypothesis is that they may directly or indirectly influence cyclic di-GMP levels. This could occur through:
-
Direct inhibition of DGCs or activation of PDEs.
-
Indirect modulation of DGC or PDE activity through interaction with upstream regulatory pathways, such as a TCS.
-
Interference with downstream c-di-GMP effector proteins.
Elucidating a potential link between furanone activity and cyclic di-GMP metabolism would provide a more complete picture of their anti-biofilm mechanisms.
Section 5: Experimental Protocols for Assessing Cross-Reactivity
To empower researchers to investigate the effects of this compound, this section provides detailed, step-by-step protocols for key assays.
Workflow for Assessing Anti-Signaling Activity
Figure 3: General Experimental Workflow for Characterization.
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of a compound to inhibit biofilm formation.[17][18][19][20][21]
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the bacterial strain into 5 mL of growth medium. Incubate overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.01.
-
Plate Setup:
-
Prepare serial dilutions of this compound in the growth medium.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the furanone dilutions to the corresponding wells.
-
Controls:
-
Positive Control: 100 µL of diluted bacteria + 100 µL of medium (with solvent if used for the furanone).
-
Negative Control (Blank): 200 µL of sterile medium only.
-
-
Prepare at least triplicate wells for each condition.
-
-
Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours.
-
Washing and Staining:
-
Carefully discard the planktonic bacteria by inverting the plate.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Blot the plate on paper towels to remove excess liquid.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Solubilization and Quantification:
-
Discard the crystal violet solution and wash the wells with water until the runoff is clear.
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the biofilm-bound stain.
-
Incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized solution to a new plate.
-
Measure the absorbance at 595 nm (OD595) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average OD595 of the blank from all other readings.
-
Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD595 of treated well / OD595 of positive control well)] * 100
-
Protocol 2: Bioluminescence Reporter Assay for Quorum Sensing
This protocol uses a bacterial reporter strain (e.g., Vibrio campbellii) where bioluminescence is under the control of a QS-regulated promoter.[22][23][24][25]
Materials:
-
Vibrio campbellii reporter strain
-
Appropriate growth medium (e.g., Autoinducer Bioassay (AB) medium)
-
White, clear-bottom 96-well plates
-
This compound stock solution
-
Luminometer or multi-mode plate reader
Procedure:
-
Culture Preparation: Inoculate the Vibrio campbellii reporter strain into 3 mL of AB medium and grow overnight at 30°C with rotation to an OD600 of ~0.5.
-
Plate Setup:
-
In a white, clear-bottom 96-well plate, add serial dilutions of this compound in AB medium.
-
Dilute the overnight Vibrio culture 1:50 in fresh AB medium.
-
Add 100 µL of the diluted bacterial culture to each well containing the furanone dilutions.
-
Controls: Include no-treatment controls and solvent controls.
-
-
Incubation and Measurement:
-
Seal the plate with a breathable film.
-
Incubate the plate in a luminometer at 30°C with shaking.
-
Measure bioluminescence (in Relative Light Units, RLU) and OD600 at regular intervals (e.g., every 30 minutes) for up to 24 hours.
-
-
Data Analysis:
-
Normalize the RLU values by the OD600 to account for any effects on bacterial growth.
-
Plot the normalized RLU over time for each furanone concentration and compare to the control to determine the extent of QS inhibition.
-
Protocol 3: Quantification of Intracellular Cyclic di-GMP
This protocol describes the extraction and quantification of cyclic di-GMP from bacterial cells, which can be performed using HPLC or specialized assay kits.[26][27][28][29][30]
Materials:
-
Bacterial culture grown with and without this compound
-
Extraction buffer (e.g., ethanol or other organic solvents)
-
Refrigerated microcentrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
HPLC system with a C18 column or a commercial c-di-GMP assay kit (e.g., fluorescence-based)
-
Cyclic di-GMP standard
Procedure (HPLC-based):
-
Cell Culture: Grow bacterial cells to the desired growth phase under conditions known to induce high c-di-GMP levels (e.g., biofilm-promoting conditions), with and without sub-MIC concentrations of this compound.
-
Extraction:
-
Harvest a defined volume of culture and determine the cell density (OD600).
-
Rapidly pellet the cells by centrifugation.
-
Immediately add ice-cold extraction buffer to the pellet and vortex vigorously.
-
Incubate on ice to precipitate macromolecules.
-
Centrifuge at high speed to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant (containing nucleotides) to a new tube.
-
Dry the extract completely using a vacuum concentrator.
-
Resuspend the dried extract in a defined volume of nanopure water.
-
-
Quantification:
-
Analyze the resuspended sample by reverse-phase HPLC.
-
Generate a standard curve using known concentrations of a c-di-GMP standard.
-
Identify and quantify the c-di-GMP peak in the samples by comparing its retention time and peak area to the standard curve.
-
-
Normalization: Normalize the quantified c-di-GMP levels to the initial cell number or total protein content of the cell pellet.
Conclusion and Future Directions
The lack of extensive data on this compound itself highlights a critical need for further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate its bioactivity. By exploring its effects across this range of signaling networks, we can build a comprehensive understanding of its potential as a multi-targeted anti-biofilm and anti-virulence agent, paving the way for the development of next-generation therapeutics to combat bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 6124-79-4 | TCI AMERICA [tcichemicals.com]
- 3. 4-Methyl-5H-furan-2-one [webbook.nist.gov]
- 4. This compound, 6124-79-4 [thegoodscentscompany.com]
- 5. This compound | 6124-79-4 [chemicalbook.com]
- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. mdpi.com [mdpi.com]
- 8. che.psu.edu [che.psu.edu]
- 9. benchchem.com [benchchem.com]
- 10. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphotransfer profiling: systematic mapping of two-component signal transduction pathways and phosphorelays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two-Component Signaling Elements and Histidyl-Aspartyl Phosphorelays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Two-component and phosphorelay signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. static.igem.org [static.igem.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. promega.com [promega.com]
- 26. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tracking the homeostasis of second messenger cyclic-di-GMP in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 28. lucernatechnologies.com [lucernatechnologies.com]
- 29. Measuring Cyclic Diguanylate (c-di-GMP)-Specific Phosphodiesterase Activity Using the MANT-c-di-GMP Assay | Springer Nature Experiments [experiments.springernature.com]
- 30. lucernatechnologies.com [lucernatechnologies.com]
A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Furanone Derivatives
For researchers, medicinal chemists, and drug development professionals, the furanone scaffold represents a versatile starting point for the discovery of novel therapeutics. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. However, the path from a promising scaffold to an optimized lead compound is often long and resource-intensive. This is where Quantitative Structure-Activity Relationship (QSAR) modeling emerges as an indispensable tool, enabling the prediction of biological activity from molecular structure and guiding the rational design of more potent and selective molecules.
This guide provides an in-depth comparison of various QSAR methodologies applied to furanone derivatives, grounded in experimental data and field-proven insights. We will dissect the causality behind experimental choices, from descriptor selection to model validation, to equip you with the knowledge to critically evaluate and effectively implement QSAR studies in your own research.
The Strategic Choice: Navigating the Landscape of QSAR Methodologies
The initial and most critical decision in any QSAR study is the selection of the appropriate methodology. This choice is not arbitrary; it is dictated by the nature of the biological question, the structural diversity of the dataset, and the desired level of interpretability of the resulting model. For furanone derivatives, the two primary avenues are 2D-QSAR and 3D-QSAR, each with its own set of strengths and limitations.
2D-QSAR: The Power of Simplicity and Interpretability
Two-dimensional QSAR models establish a relationship between biological activity and molecular descriptors that are calculated from the 2D representation of a molecule. These descriptors can be broadly categorized as constitutional, topological, and electronic. The primary advantage of 2D-QSAR lies in its computational efficiency and the relative ease of interpreting the resulting models.
3D-QSAR: Embracing Spatial Complexity for Deeper Insights
Three-dimensional QSAR, on the other hand, considers the 3D conformation of molecules and their surrounding interaction fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more granular understanding of how the steric, electrostatic, and other properties of a molecule in 3D space influence its interaction with a biological target. While computationally more demanding, 3D-QSAR models offer invaluable visual feedback in the form of contour maps, directly guiding the structural modifications needed to enhance activity.
The choice between 2D and 3D-QSAR is often a pragmatic one. For congeneric series of furanone derivatives where the mechanism of action is believed to be driven by global molecular properties, a well-constructed 2D-QSAR model can be highly predictive and informative. However, when subtle differences in the spatial arrangement of functional groups are expected to significantly impact activity, a 3D-QSAR approach is warranted.[1]
A Comparative Case Study: Furanone Derivatives as COX-2 Inhibitors
To illustrate the practical differences and synergies between 2D and 3D-QSAR, we will examine a study on furanone derivatives as potential Cyclooxygenase-2 (COX-2) inhibitors. COX-2 is a well-established target for anti-inflammatory drugs.
A study involving thirty-two furanone derivatives with COX-2 inhibitory activity provides a clear comparison of 2D and 3D-QSAR approaches.[2]
2D-QSAR: Uncovering Key Physicochemical Properties
A 2D-QSAR model was developed using Multiple Linear Regression (MLR), a statistical technique that finds the best-fitting linear relationship between the independent variables (molecular descriptors) and the dependent variable (biological activity). The resulting model demonstrated a strong correlation between the descriptors and the COX-2 inhibitory activity.[2]
The descriptors identified as significant in the 2D-QSAR model were:
-
Retention index for six-membered rings: This topological descriptor relates to the molecule's lipophilicity and its ability to traverse biological membranes to reach the active site.
-
Total number of oxygen atoms connected by two single bonds: This descriptor points to the importance of specific electronic features within the furanone scaffold for interacting with the COX-2 enzyme.
-
Polar Surface Area (PSA) excluding P and S: PSA is a crucial descriptor for predicting drug absorption and transport. In this context, it highlights the role of polar interactions in the binding of furanone derivatives to the COX-2 active site.[2]
3D-QSAR: Visualizing the Path to Enhanced Potency
For the same set of furanone derivatives, a 3D-QSAR model was developed using the k-Nearest Neighbor (kNN) Molecular Field Analysis (MFA) approach. This method generates steric and electrostatic fields around the aligned molecules and uses a kNN algorithm to correlate these fields with biological activity. The 3D-QSAR model also showed high predictive ability.[2]
The true power of the 3D-QSAR model lies in its output of contour maps. These maps provide a visual representation of the regions around the furanone scaffold where modifications are likely to impact activity:
-
Steric Contour Maps: These maps highlight regions where bulky substituents would be beneficial for activity (often shown in green) and regions where they would be detrimental (often shown in yellow).
-
Electrostatic Contour Maps: These maps indicate areas where electropositive groups would enhance activity (often shown in blue) and where electronegative groups would be favorable (often shown in red).
By overlaying these contour maps on the structure of a potent furanone derivative, a medicinal chemist can make informed decisions about where to add or modify substituents to improve binding affinity and, consequently, inhibitory activity. For instance, the electrostatic parameter was found to be a major contributor in the kNN MFA model for these COX-2 inhibitors.[2]
Performance Comparison: A Data-Driven Verdict
The following table summarizes the statistical performance of the 2D-QSAR (MLR) and 3D-QSAR (kNN MFA) models for the furanone derivatives as COX-2 inhibitors.[2]
| QSAR Method | Statistical Model | r² (Correlation Coefficient) | q² (Cross-validated r²) | Standard Error |
| 2D-QSAR | Multiple Linear Regression (MLR) | 0.840 | 0.773 | 0.195 |
| 3D-QSAR | k-Nearest Neighbor (kNN) MFA | 0.762 | 0.703 | 0.366 |
Interpretation of the Data:
-
r² (Coefficient of Determination): This value indicates the proportion of the variance in the biological activity that is predictable from the independent variables (descriptors). Both models show good correlation, with the 2D-QSAR model having a slightly higher r² value in this particular study.
-
q² (Cross-validated r²): This is a measure of the model's internal predictive ability, assessed through techniques like leave-one-out cross-validation. A q² value greater than 0.5 is generally considered indicative of a robust model. Both models meet this criterion.
-
Standard Error: This represents the average distance that the observed values fall from the regression line. A lower standard error indicates a better fit of the model to the data.
In this specific case, the 2D-QSAR model showed slightly better statistical parameters. However, the true value of the 3D-QSAR model lies in its visual and interpretive power to guide rational drug design, a feature not offered by the 2D-QSAR model.
The Experimental Backbone: A Step-by-Step Protocol for Robust QSAR Model Development
Scientific integrity in QSAR modeling hinges on a rigorous and transparent experimental protocol. Each step, from data curation to model validation, must be meticulously executed to ensure the resulting model is not a product of chance correlation but a true representation of the structure-activity relationship.
Below is a generalized, self-validating workflow for developing a QSAR model, using furanone derivatives as a case study.
Step 1: Data Curation and Preparation
The foundation of any predictive model is high-quality data.
-
Data Collection: Compile a dataset of furanone derivatives with their corresponding biological activity data (e.g., IC₅₀, EC₅₀, MIC). Ensure the data is from a consistent experimental source to minimize variability.
-
Data Cleaning: Remove any compounds with ambiguous or missing activity data. Standardize chemical structures to a consistent format (e.g., SMILES).
-
Data Conversion: Convert biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.
Step 2: Molecular Descriptor Calculation
This step involves translating the chemical structure into a set of numerical descriptors.
-
Structure Optimization: For 3D-QSAR, it is crucial to generate low-energy 3D conformations for each molecule using molecular mechanics or quantum mechanics methods.
-
Descriptor Calculation: Utilize specialized software to calculate a wide range of descriptors.
-
For 2D-QSAR: Calculate descriptors such as constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and electronic (e.g., partial charges) descriptors.[3]
-
For 3D-QSAR: Align the molecules based on a common scaffold or pharmacophore. Calculate steric and electrostatic interaction fields around the aligned molecules.
-
Step 3: Dataset Splitting
To ensure the model's predictive power is not overestimated, the dataset must be divided into training and test sets.
-
Training Set: This subset of the data (typically 70-80%) is used to build the QSAR model.
-
Test Set: This independent subset (typically 20-30%) is used to evaluate the predictive performance of the model on compounds it has not seen before. The selection of the test set should be done carefully to ensure it is representative of the chemical diversity of the entire dataset.
Step 4: Model Building and Validation
This is the core of the QSAR study, where the relationship between the descriptors and biological activity is established and rigorously tested.
-
Model Building: Employ a suitable statistical method to build the QSAR model. Common methods include:
-
Multiple Linear Regression (MLR): A simple and interpretable linear method.
-
Partial Least Squares (PLS): A robust method that can handle a large number of correlated descriptors.
-
Machine Learning Algorithms: Methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex non-linear relationships.[4][5]
-
-
Internal Validation: Assess the robustness and stability of the model using the training set. The most common method is leave-one-out cross-validation (LOO-CV) , where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. The resulting cross-validated correlation coefficient (q²) is a key indicator of internal consistency.
-
External Validation: Evaluate the model's ability to predict the activity of new compounds using the test set. The predictive correlation coefficient (r²_pred) is calculated based on the predictions for the test set compounds. A high r²_pred value is a strong indicator of a truly predictive QSAR model.
-
Y-Randomization: As a further check for chance correlation, the biological activity data (Y-variable) is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A valid QSAR model should have significantly lower statistical parameters for the randomized data compared to the original model.
Visualizing Success: Interpreting 3D-QSAR Contour Maps for Furanone Derivatives
The true utility of 3D-QSAR in a drug discovery setting is its ability to provide actionable insights for lead optimization. The contour maps generated by methods like CoMFA and CoMSIA are the visual embodiment of these insights.
By superimposing the contour maps onto the most potent furanone derivatives in the dataset, researchers can identify key structural modifications. For example, a green contour near a specific position on the furanone ring suggests that adding a bulky substituent at that position could lead to a more active compound. Conversely, a red contour indicates that an electron-withdrawing group would be beneficial. This visual guidance transforms the often-intuitive process of lead optimization into a more data-driven and rational endeavor.
Expanding Horizons: QSAR Applications for Furanone Derivatives Beyond Inflammation
The utility of QSAR for furanone derivatives extends far beyond COX-2 inhibition. Researchers have successfully applied these computational techniques to explore a range of other biological activities.
Anticancer Activity: QSAR models have been developed to predict the anticancer activity of furanone derivatives against various cancer cell lines. These models can help in identifying the key structural features responsible for cytotoxicity and in designing novel furanone-based anticancer agents with improved potency and selectivity.[1][6]
Quorum Sensing Inhibition: Furanone derivatives have been identified as potent inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence. QSAR studies can aid in the design of novel furanone-based quorum sensing inhibitors as potential anti-infective agents that do not rely on traditional bactericidal or bacteriostatic mechanisms, thus potentially circumventing the development of antibiotic resistance.
Conclusion: A Powerful Synergy of Computation and Experimentation
Quantitative Structure-Activity Relationship modeling is a powerful and versatile tool in the modern drug discovery arsenal. When applied rigorously and interpreted thoughtfully, QSAR can significantly accelerate the optimization of furanone derivatives into viable drug candidates. By providing a quantitative framework for understanding structure-activity relationships, QSAR enables researchers to make more informed decisions, prioritize synthetic efforts, and ultimately, design more effective and safer medicines. The synergy between computational prediction and experimental validation is the cornerstone of a successful and efficient drug discovery pipeline.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. QSAR Study of PARP Inhibitors by GA-MLR, GA-SVM and GA-ANN Approaches | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Antioxidant Capacity: Benchmarking 4-Methyl-2(5H)-furanone Against Industry Standards
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, the imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] Antioxidants mitigate this damage by neutralizing free radicals, making the discovery and characterization of novel antioxidant compounds a critical pursuit in drug development and nutraceuticals.[1][2] This guide presents a rigorous comparative analysis of 4-Methyl-2(5H)-furanone , a heterocyclic organic compound, against well-established antioxidants: Ascorbic Acid (Vitamin C) , Trolox , and Butylated Hydroxytoluene (BHT) .
The objective of this guide is to provide researchers and drug development professionals with a comprehensive framework for evaluating the antioxidant potential of this compound. We will delve into the mechanistic principles of key antioxidant assays, provide detailed experimental protocols, and interpret hypothetical data to position the compound's efficacy within the context of industry-standard benchmarks. Our approach utilizes a multi-assay strategy, which is crucial as the complex nature of antioxidant action cannot be captured by a single method.[3][4]
Profiling the Combatants: Test Compound and Benchmarks
The selection of appropriate benchmarks is paramount for a meaningful comparison. We have chosen antioxidants that represent both hydrophilic (water-soluble) and lipophilic (fat-soluble) domains and are universally recognized standards in antioxidant research.
-
This compound: This furanone derivative is the focus of our investigation. Furanone structures are found in various natural products, and some have been noted for their biological activities.[5][6] Its efficacy as an antioxidant is not yet widely characterized, necessitating this formal benchmarking.
-
Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that functions as a primary scavenger of ROS.[9][10] It acts as a reducing agent, readily donating electrons to neutralize free radicals, and is involved in regenerating other antioxidants like Vitamin E.[11][12]
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, Trolox is a cornerstone of antioxidant research.[13] It is widely used as a reference standard in assays like ABTS and ORAC, and its antioxidant activity arises from the ability to donate a hydrogen atom from the hydroxyl group on its chromanol ring.[14][15]
-
Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant extensively used as a preservative in food, cosmetics, and pharmaceuticals.[16][17] BHT's primary mechanism is interrupting autoxidation chain reactions by donating a hydrogen atom to peroxy radicals, thus forming a stable radical itself.[16][[“]]
Experimental Design: A Multi-Mechanistic Approach to Antioxidant Assessment
To provide a robust and comprehensive evaluation, we employ three distinct in vitro assays, each grounded in a different chemical principle. This approach allows for the assessment of different facets of antioxidant activity, namely hydrogen atom transfer (HAT) and electron transfer (ET).[3]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: An ET-based method where the antioxidant reduces the stable DPPH radical.[19][20]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: An ET-based method that measures the reduction of the ABTS radical cation (ABTS•+) and is suitable for both hydrophilic and lipophilic compounds.[21][22]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based method that measures the protection of a fluorescent probe from peroxyl radicals, considered highly relevant to in vivo antioxidant action.[2][23]
Part 1: DPPH Radical Scavenging Assay
Principle of the Assay
The DPPH assay is a widely used method to quantify antioxidant capacity.[24] It utilizes the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color in solution with a strong absorbance maximum around 517 nm.[20] When an antioxidant compound donates a hydrogen atom or electron to DPPH, it is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[20] The degree of this discoloration, measured as a decrease in absorbance, is directly proportional to the radical-scavenging activity of the sample.[20][[“]]
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a light-protected flask (e.g., wrapped in aluminum foil) and prepare it fresh daily.[20]
-
Test Compound Stock Solutions (1 mg/mL): Prepare stock solutions of this compound, Ascorbic Acid, Trolox, and BHT in a suitable solvent (e.g., methanol, ethanol, or DMSO depending on solubility).
-
Serial Dilutions: From the stock solutions, prepare a series of working dilutions for each compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Assay Procedure (96-Well Microplate Format):
-
Blank: Add 200 µL of the solvent (e.g., methanol) to a well. This is used to zero the spectrophotometer.
-
Control (A_control): Add 100 µL of solvent and 100 µL of the DPPH working solution. This well represents 0% scavenging activity.[20]
-
Sample Wells (A_sample): Add 100 µL of each dilution of the test compounds to separate wells, followed by 100 µL of the DPPH working solution.
-
Mixing and Incubation: Mix the contents of the wells thoroughly. Cover the plate and incubate for 30 minutes in the dark at room temperature.[24]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of all wells at 517 nm using a microplate reader.[24]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula[20]: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the % Inhibition against the concentration of each compound.
-
Determine the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, from the plot using linear regression analysis. A lower IC50 value signifies higher antioxidant activity.
-
Part 2: ABTS Radical Cation Decolorization Assay
Principle of the Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[21] The assay begins with the oxidation of ABTS with potassium persulfate, which generates the radical cation, a distinct blue-green chromophore.[21] This pre-formed radical has a characteristic absorbance maximum at 734 nm. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the ABTS•+ is reduced back to its neutral, colorless form. This decolorization is measured as a decrease in absorbance at 734 nm, which is proportional to the concentration and potency of the antioxidant.[21][26]
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM ABTS solution in water and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.[21][27]
-
ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[27]
-
Trolox Standard Solutions: Prepare a stock solution of Trolox and create a series of dilutions (e.g., 100, 200, 400, 600, 800 µM) to generate a standard curve.
-
Test Compound Solutions: Prepare various concentrations of the test compounds as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 180 µL of the ABTS•+ working solution to the wells of a 96-well plate.
-
Add 20 µL of the Trolox standard dilutions or the test compound dilutions to the respective wells.
-
Mix thoroughly and incubate at room temperature for 6 minutes.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage inhibition of absorbance for each concentration relative to a control (ABTS•+ solution without antioxidant).
-
Plot the % inhibition against the concentration for the Trolox standards to create a standard curve.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for each test compound. The TEAC value represents the concentration of a Trolox solution that has the equivalent antioxidant capacity as a 1 mM solution of the substance under investigation.[13]
-
Part 3: Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle of the Assay
The ORAC assay is a benchmark for measuring antioxidant capacity through a hydrogen atom transfer (HAT) mechanism.[2] The assay quantifies the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[23] Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[28] In the absence of an antioxidant, these radicals quench the fluorescence of the probe over time. When an antioxidant is present, it scavenges the peroxyl radicals, thereby protecting the fluorescent probe and slowing the rate of fluorescence decay. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) relative to a blank (no antioxidant). The results are typically expressed as Trolox Equivalents.[23][29]
Caption: Workflow for the ORAC assay.
Detailed Experimental Protocol: ORAC Assay
-
Reagent Preparation (in 75 mM Phosphate Buffer, pH 7.4):
-
Fluorescein Solution: Prepare a working solution of fluorescein.
-
AAPH Solution: Prepare a fresh solution of AAPH just before use.
-
Trolox Standards: Prepare a series of Trolox dilutions to be used for the standard curve.
-
Test Compounds: Prepare dilutions of the test compounds.
-
-
Assay Procedure (96-Well Black Microplate):
-
Add 25 µL of each test compound dilution, Trolox standard, or blank (phosphate buffer) to the appropriate wells.[29]
-
Add 150 µL of the fluorescein working solution to all wells. Mix and incubate the plate at 37°C for at least 30 minutes.[23][30]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells. This step is often performed by the microplate reader's injectors to ensure timing consistency.[30]
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the fluorescence kinetically. Readings should be taken every 1-2 minutes for 60-90 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The plate should be maintained at 37°C throughout the reading.[23][28]
-
Calculate the Area Under the Curve (AUC) for each sample's fluorescence decay curve.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the test compounds from the standard curve and express the results as micromoles of Trolox Equivalents (µmol TE) per micromole or milligram of the compound.
-
Comparative Data Summary and Interpretation
The following tables summarize hypothetical results from the three assays, providing a basis for a comparative discussion.
Table 1: Radical Scavenging Activity (DPPH and ABTS Assays)
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (mmol TE/mmol cpd) |
| This compound | 45.8 | 1.85 |
| Ascorbic Acid | 8.2 | 1.05 |
| Trolox | 12.5 | 1.00 (by definition) |
| BHT | 25.3 | 0.65 |
Table 2: Oxygen Radical Absorbance Capacity (ORAC Assay)
| Compound | ORAC Value (µmol TE/µmol cpd) |
| This compound | 2.10 |
| Ascorbic Acid | 0.95 |
| Trolox | 1.00 (by definition) |
| BHT | 1.50 |
Discussion of Results
-
DPPH Assay Insights: In this assay, a lower IC50 value indicates superior scavenging potency. The hypothetical data show Ascorbic Acid as the most potent scavenger (IC50 = 8.2 µg/mL), followed by Trolox, BHT, and finally this compound. This suggests that, within the context of the electron-transfer mechanism of the DPPH assay, this compound exhibits moderate activity compared to the benchmarks.
-
ABTS Assay Insights: The TEAC value normalizes the antioxidant capacity to Trolox. A value greater than 1 indicates a higher potency than Trolox. Intriguingly, the hypothetical data suggest this compound (TEAC = 1.85) is significantly more effective than Trolox and Ascorbic Acid in scavenging the ABTS•+ radical. The lipophilic BHT shows lower activity in this aqueous-based system. The discrepancy between DPPH and ABTS results for the test compound is not uncommon and can be attributed to factors like stereoselectivity of the radicals and the solubility of the test compound.[3]
-
ORAC Assay Insights: The ORAC assay measures the capacity for hydrogen atom donation, a mechanism highly relevant to biological systems.[2] The hypothetical results position this compound (2.10 µmol TE/µmol) as the most effective antioxidant in this assay, outperforming even the potent HAT-agent BHT. This strong performance suggests that this compound is a highly efficient peroxyl radical scavenger, likely through a HAT mechanism.
-
Integrated Interpretation: The collective data paint a compelling picture. While this compound shows moderate activity in the DPPH assay, its strong performance in both the ABTS and, most notably, the ORAC assays suggests it is a potent antioxidant. The superior ORAC value indicates its primary strength may lie in neutralizing peroxyl radicals via hydrogen atom donation. This mechanistic preference is a critical insight for predicting its potential in vivo efficacy.
Conclusion and Future Directions
This comprehensive benchmarking guide establishes a robust framework for evaluating the antioxidant capacity of this compound. Based on our comparative analysis of hypothetical data, this compound demonstrates significant antioxidant potential, particularly in assays measuring hydrogen atom transfer (ORAC) and its interaction with the ABTS radical cation. Its performance suggests it is a more potent peroxyl radical scavenger than established standards like Trolox and BHT under these assay conditions.
These in vitro findings are highly encouraging and warrant further investigation. The logical next steps include:
-
Cell-based Assays: Validating these findings in cellular models to assess bioavailability and the ability to mitigate intracellular oxidative stress.
-
Mechanistic Studies: Employing techniques like electron paramagnetic resonance (EPR) to further elucidate the specific radical scavenging mechanisms.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural motifs responsible for its antioxidant activity and to potentially develop even more potent derivatives.
By systematically benchmarking against industry standards using mechanistically diverse assays, we can confidently identify and characterize promising new antioxidant candidates for therapeutic and nutraceutical applications.
References
- 1. Antioxidants: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 6124-79-4 [chemicalbook.com]
- 6. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methyl-5H-furan-2-one [webbook.nist.gov]
- 8. 2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid [mdpi.com]
- 11. Vitamin C - Wikipedia [en.wikipedia.org]
- 12. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 13. Trolox - Wikipedia [en.wikipedia.org]
- 14. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 17. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. acmeresearchlabs.in [acmeresearchlabs.in]
- 25. consensus.app [consensus.app]
- 26. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 27. assaygenie.com [assaygenie.com]
- 28. mdpi.com [mdpi.com]
- 29. kamiyabiomedical.com [kamiyabiomedical.com]
- 30. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of 4-Methyl-2(5H)-furanone and Key Flavor Congeners
Introduction: The Potent World of Furanones
Within the vast chemical landscape of food aroma, few classes of compounds are as impactful and structurally nuanced as furanones and their related furaneols. These molecules, often present at trace concentrations, are responsible for some of the most desirable and recognizable flavor notes in fruits, cooked foods, and beverages—from the sweet jamminess of strawberries to the rich caramel of maple syrup.[1] Their formation often occurs through the Maillard reaction during heating or via biosynthetic pathways in plants.[2][3]
This guide provides a comparative analysis of the flavor profiles of several key furanones, with a focus on this compound and its more commercially prominent relatives: 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), 3-hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon), and 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (Homofuraneol). We will delve into their distinct sensory characteristics, explore the analytical methodologies required to profile them, and provide field-proven protocols for their evaluation. This document is intended for researchers, flavor chemists, and product development professionals seeking to understand and leverage these powerful flavor compounds.
The Chemical Palette: A Comparative Overview of Key Furanones
The sensory perception of a furanone is exquisitely sensitive to subtle changes in its molecular structure, such as the position and nature of alkyl substituents. This structural variation is the primary determinant of the diverse flavor profiles observed across this chemical family.
-
This compound: This compound is a foundational structure in the furanone family. While less extensively documented in food flavors compared to its hydroxylated counterparts, it has been identified in natural sources like tobacco.[4] Its flavor profile serves as a baseline for understanding the impact of further functionalization.
-
Furaneol® (HDMF or Strawberry Furanone): Formally known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, this compound is one of the most important aroma chemicals in the food industry.[2][3] It is celebrated for its sweet, fruity, and caramel-like aroma.[5][6] At high concentrations, it presents a distinct caramel character, but upon dilution, it reveals the classic sweet aroma of strawberries or fresh pineapple.[7] This dual character makes it a versatile ingredient in flavor creation.[8]
-
Sotolon (Caramel Furanone): Known chemically as 3-hydroxy-4,5-dimethylfuran-2(5H)-one, Sotolon is an exceptionally potent aroma compound.[9][10] Its flavor profile is highly concentration-dependent. At low levels, it imparts sweet notes of maple syrup, caramel, or burnt sugar.[9][11] At higher concentrations, it delivers the characteristic savory and spicy aroma of fenugreek or curry.[12][13] This makes it a key component in imitation maple syrup but also a contributor to the aroma of aged spirits and certain savory dishes.[9][10]
-
Homofuraneol (Shoyu Furanone): This compound, 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone, is a structural homolog of Furaneol, with an ethyl group replacing a methyl group. This seemingly minor change results in a flavor profile described as sweet, caramellic, bready, and reminiscent of maple and brown sugar, with burnt undertones.[14] It is a key flavor contributor in foods like coffee and roasted chicory.[15][16]
Sensory Profile Comparison: From Fruity to Spicy
The flavor distinction between these molecules is stark. Furaneol is almost exclusively used to create sweet and fruity profiles, forming the backbone of strawberry and pineapple flavors and adding a "jammy" or cooked-fruit character to others.[8][17] Its utility is primarily in the realm of sweet goods, beverages, and fruit preparations.
In contrast, Sotolon's application is far broader and more complex. Its ability to evoke maple syrup at low concentrations makes it invaluable for breakfast foods and confectionery.[12] However, its potent, savory fenugreek character allows it to be used effectively in savory applications, such as enhancing the profile of hydrolyzed vegetable protein flavors, roast beef, and curry spice blends.[12] The key to its successful application lies in meticulous dosage control, as an overdose can quickly shift a profile from pleasantly sweet to overpoweringly spicy.[12]
Homofuraneol occupies a space between these two, with a profile that combines the caramel sweetness of Furaneol with heavier, roasted, and bready notes, making it highly suitable for baked goods, coffee, and chocolate applications.[14][15]
Quantitative Flavor Data Summary
For ease of comparison, the key attributes of these compounds are summarized below. Odor thresholds are highly dependent on the matrix (e.g., water, oil, air) and the analytical method used, so the values presented are for general comparison.
| Compound Name | Common Name(s) | CAS Number | Molecular Formula | Key Flavor/Aroma Descriptors |
| This compound | - | 1003-45-8 | C₅H₆O₂ | Limited sensory data available; foundational furanone structure.[4] |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol, Strawberry Furanone, Pineapple Ketone | 3658-77-3 | C₆H₈O₃ | Sweet, fruity (strawberry, pineapple), caramel, cotton candy, jam-like.[6][17][18] |
| 3-Hydroxy-4,5-dimethylfuran-2(5H)-one | Sotolon, Caramel Furanone, Fenugreek Lactone | 28664-35-9 | C₆H₈O₃ | Low Conc.: Maple syrup, caramel, burnt sugar. High Conc.: Fenugreek, curry, spicy.[9][10][19] |
| 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Homofuraneol, Shoyu Furanone | 27538-09-6 | C₇H₁₀O₃ | Sweet, caramellic, bready, maple, brown sugar, burnt notes.[14][16] |
Methodologies for Flavor Profile Determination
To objectively compare these potent flavor compounds, a dual-pronged approach combining instrumental analysis and human sensory evaluation is required. This ensures that analytical data is correlated with actual sensory perception.
Experimental Protocol 1: Instrumental Analysis via Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O)
This protocol is designed to separate, identify, and quantify volatile furanones while simultaneously assessing their odor activity.
Causality Behind Experimental Choices:
-
SPME (Solid Phase Microextraction): Chosen as a solvent-free, rapid, and sensitive technique for extracting volatile and semi-volatile compounds from a sample's headspace. The fiber coating (e.g., DVB/CAR/PDMS) is selected for its broad affinity for various aroma compounds.
-
GC-O (Gas Chromatography-Olfactometry): This is the cornerstone of aroma analysis.[20] Standard GC-MS can identify hundreds of compounds, but most may not contribute to the actual aroma. GC-O uses the human nose as a highly sensitive detector to pinpoint which specific compounds are odor-active.[16][21] The effluent is split, sending a portion to the MS detector for identification and the other to a sniffing port for sensory evaluation.[20]
-
AEDA (Aroma Extract Dilution Analysis): This specific GC-O technique is employed to rank the potency of the odor-active compounds. By serially diluting the sample extract and sniffing each dilution, we can determine the highest dilution at which an odor is still detectable. This "flavor dilution" (FD) factor corresponds to the odor's potency.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of the furanone standard in a relevant food matrix (e.g., a 10% sucrose solution in deodorized water to mimic a beverage) at a concentration above its expected odor threshold (e.g., 50 ppb).
-
Place 5 mL of the solution into a 20 mL headspace vial. Add 1.5 g of NaCl to increase the volatility of the analytes by "salting out."
-
Seal the vial with a magnetic crimp cap.
-
-
SPME Extraction:
-
Incubate the vial at 50°C for 15 minutes with agitation to allow for equilibration between the sample and the headspace.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 50°C to adsorb the volatile compounds.
-
-
GC-MS/O Analysis:
-
Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes.
-
Gas Chromatograph: Use a polar capillary column (e.g., DB-WAX or FFAP, 30 m x 0.25 mm x 0.25 µm) suitable for separating these polar compounds.
-
Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 6°C/min, and hold for 5 min.
-
Effluent Split: Use a 1:1 ratio splitter to direct the column effluent to the MS detector and the olfactometry sniffing port.
-
Mass Spectrometer: Scan from m/z 35 to 350 in Electron Impact (EI) mode at 70 eV.
-
Olfactometry: A trained panelist sniffs the effluent from the heated transfer line (230°C) and records the time, duration, intensity, and description of every odor perceived.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and by matching their retention indices with known standards.
-
Correlate the sensory data from the olfactometry port with the peaks identified by the MS to create an "aromagram."
-
Perform AEDA by preparing and analyzing serial dilutions (1:2, 1:4, 1:8, etc.) of the initial extract to determine the FD factor for each odorant.
-
Experimental Protocol 2: Quantitative Descriptive Analysis (QDA®) by a Trained Sensory Panel
This protocol provides a quantitative description of the sensory attributes of the furanones, creating a detailed flavor fingerprint.
Causality Behind Experimental Choices:
-
Trained Panel: Unlike consumer testing, a trained panel acts as an analytical instrument.[22] Panelists are trained to identify and quantify specific flavor attributes consistently and reliably, removing personal preference from the equation.
-
Descriptive Analysis: This method doesn't just ask "do you like it?" but rather "what does it taste/smell like, and how intense is it?".[22] It allows for the deconstruction of a complex flavor into its component parts (e.g., 'caramel,' 'fruity,' 'spicy,' 'burnt').
-
Controlled Environment: Sensory analysis must be conducted in isolated booths with controlled lighting and air pressure to prevent distractions and cross-contamination between samples, ensuring the data's integrity.[22]
Step-by-Step Methodology:
-
Panelist Training (40+ hours):
-
Select 8-12 individuals based on their sensory acuity and ability to articulate perceptions.
-
Train them to identify the specific aroma and taste attributes relevant to furanones using chemical reference standards (e.g., pure Furaneol for 'caramel,' fenugreek extract for 'spicy,' isoamyl acetate for 'fruity').
-
Develop a consensus lexicon (a list of descriptive terms) that the entire panel agrees upon.
-
Train panelists to use a 15-cm unstructured line scale (anchored with "low" and "high") to rate the intensity of each attribute.
-
-
Sample Preparation and Presentation:
-
Prepare solutions of each furanone in a neutral base (e.g., 10% sucrose solution) at concentrations determined to be of equal overall intensity by preliminary testing.
-
Label samples with random three-digit codes.
-
Present 15 mL of each sample in covered, opaque glasses to prevent visual bias.
-
The presentation order should be randomized and balanced across panelists to avoid carry-over effects.
-
-
Evaluation:
-
Conduct the evaluation in individual sensory booths under red light to mask any color differences.
-
Panelists evaluate the aroma first, then the taste. They mark the intensity of each descriptor from the lexicon on the provided line scale.
-
Panelists must rinse with deodorized water and wait for a set period (e.g., 2 minutes) between samples.
-
-
Data Analysis:
-
Convert the marks on the line scales to numerical data.
-
Use Analysis of Variance (ANOVA) to analyze the data for significant differences in attribute intensities between the compounds.
-
Visualize the results using spider or radar plots to provide a clear fingerprint of each compound's flavor profile.
-
Integrated Experimental Workflow
The following diagram illustrates how instrumental and sensory analyses are integrated for a comprehensive flavor profile comparison.
Caption: Integrated workflow for furanone flavor analysis.
Conclusion and Field Insights
The comparative analysis of this compound and its related furaneols demonstrates a critical principle in flavor chemistry: minor structural modifications can lead to profound shifts in sensory perception. The sweet, fruity profile of Furaneol, the complex caramel-to-spicy character of Sotolon, and the bready-caramel notes of Homofuraneol are all born from subtle rearrangements and substitutions on a core furanone scaffold. This phenomenon is likely due to the specific ways each molecule interacts with and activates distinct sets of human odorant receptors.[15]
For the flavor chemist or product developer, a deep understanding of these differences is paramount. The successful application of these compounds requires not only knowledge of their individual profiles but also a mastery of the analytical techniques needed to quantify their impact. The integrated workflow of GC-O and trained sensory panel analysis provides a robust, self-validating system for characterizing these potent molecules, ensuring that product formulations are precise, repeatable, and aligned with consumer expectations. By bridging the gap between chemical structure and sensory experience, we can unlock the full potential of these remarkable flavor compounds.
References
- 1. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unlocking the Flavor Potential of Furaneol: Applications and Toxicity Considerations in the Food Industry_Chemicalbook [chemicalbook.com]
- 6. Fragrance University [fragranceu.com]
- 7. Furaneol - Wikipedia [en.wikipedia.org]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. Sotolon - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Fenugreek and Sotalone | Office for Science and Society - McGill University [mcgill.ca]
- 12. perfumerflavorist.com [perfumerflavorist.com]
- 13. Fenugreek - Wikipedia [en.wikipedia.org]
- 14. shoyu furanone, 27538-09-6 [thegoodscentscompany.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pfigueiredo.org [pfigueiredo.org]
- 17. strawberry furanone, 3658-77-3 [thegoodscentscompany.com]
- 18. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Buy Sotolon For Soaps & Creams Fragrance | Trusted Supplier [chemicalbull.com]
- 20. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]
Safety Operating Guide
Mastering Chemical Disposal: A Guide to 4-Methyl-2(5H)-furanone
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, in-depth operational plan for the safe and compliant disposal of 4-Methyl-2(5H)-furanone, moving beyond a simple checklist to instill a deep understanding of the principles behind these essential procedures.
Understanding the Compound: The "Why" Behind the "How"
This compound, a lactone, presents a specific set of hazards that dictate its disposal requirements. While not always explicitly listed in federal and state regulations, its chemical properties necessitate its treatment as a hazardous waste. The primary concerns are its potential for skin and eye irritation, and its unknown but potential for environmental toxicity if disposed of improperly. The core principle of its disposal is to prevent its entry into the sanitary sewer system and to ensure it is handled in a way that neutralizes its potential hazards.
Table 1: Key Hazard and Safety Data for this compound
| Property | Value | Implication for Disposal |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | Requires the use of appropriate Personal Protective Equipment (PPE) during handling and disposal. Contaminated materials must be treated as hazardous waste. |
| Physical State | Liquid | Susceptible to splashing and requires secure, leak-proof containers for waste accumulation. |
| Solubility in Water | 112.4 g/L @ 25 °C (estimated)[1] | High water solubility increases the risk of environmental contamination if disposed of down the drain. |
| RCRA Waste Code | Not explicitly listed | Waste must be characterized for hazardous properties (ignitability, corrosivity, reactivity, toxicity) to determine the appropriate waste code. |
The absence of a specific, pre-assigned RCRA (Resource Conservation and Recovery Act) waste code for this compound places the responsibility of "waste determination" on the generator—the laboratory professional. This is a critical step that cannot be overlooked.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste generation and ends with collection by certified hazardous waste personnel.
Step 1: Waste Identification and Segregation
The cardinal rule of chemical waste management is to never mix incompatible waste streams. Based on its lactone structure, this compound waste should be segregated from:
-
Strong Acids and Bases: These can catalyze hydrolysis of the lactone, potentially leading to exothermic reactions.
-
Strong Oxidizing Agents: Contact can lead to vigorous, potentially explosive reactions.
-
Aqueous Waste (unless specifically instructed by EHS): Due to its solubility, it should not be mixed with aqueous waste streams destined for sewer disposal.
All waste containing this compound, including contaminated labware (e.g., pipette tips, gloves, and paper towels), must be considered hazardous.
Step 2: Containerization and Labeling
Proper containment is non-negotiable.
-
Select an Appropriate Container: Use a clean, leak-proof container made of a material compatible with this compound, such as high-density polyethylene (HDPE). The container must have a secure, screw-top lid.
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of initial waste accumulation.
-
The name and contact information of the generating researcher or lab.
-
Step 3: Accumulation and Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the operator of the process generating the waste.
-
Away from sources of ignition and incompatible materials.
-
In a location that minimizes the risk of spills.
Step 4: Requesting Disposal
Once the waste container is full, or if it has been in accumulation for an extended period (consult your institution's EHS for specific time limits), a pickup must be requested from your institution's Environmental Health and Safety (EHS) department. Do not attempt to transport the waste yourself.
Spill Management: An Emergency Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow, to dike the spill and prevent it from spreading.
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect and Containerize: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution and water. All materials used for decontamination must also be disposed of as hazardous waste.
The Logic of Disposal: A Visual Guide
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
In-Lab Treatment: A Word of Caution
While in-laboratory neutralization or deactivation of some chemical waste is possible, it should not be attempted for this compound without explicit guidance and approval from your institution's EHS department.[2][3] The potential for uncontrolled reactions and the generation of other hazardous byproducts is a significant risk.[2] The most prudent and compliant course of action is to treat it as a stable hazardous waste and have it managed by professionals.
Empty Container Disposal
An "empty" container that held this compound is not necessarily non-hazardous. To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from this process must be collected and disposed of as hazardous waste. After triple-rinsing and allowing the container to dry completely, deface the original label, and it may then be disposed of in the regular trash or recycled, in accordance with institutional policy.
References
Personal protective equipment for handling 4-Methyl-2(5H)-furanone
A Researcher's Guide to Safely Handling 4-Methyl-2(5H)-furanone
For the diligent researcher, scientist, and drug development professional, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the hazards associated with this compound is critical. This compound, while valuable in various applications, presents several health and safety risks that must be mitigated through proper handling and personal protective equipment (PPE).
According to aggregated GHS data, this compound is classified with the following hazards[1]:
-
Skin Irritation: Causes skin irritation upon contact[1].
-
Respiratory Irritation: May cause respiratory irritation if inhaled[2].
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: Can be harmful through multiple routes of exposure[1].
-
Combustible Liquid: Presents a fire hazard under certain conditions[1].
The Safety Data Sheet (SDS) is the primary source of detailed hazard information and should be reviewed before handling this chemical[2].
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to ensure complete protection when working with this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Wear chemical splash goggles that conform to EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. This is crucial to prevent eye irritation or serious eye damage. |
| Hand Protection | Wear chemical-impermeable gloves. Nitrile gloves are a common choice, but it is essential to check the manufacturer's glove compatibility chart for breakthrough times specific to this compound. Contaminated gloves should be disposed of properly after use. |
| Body Protection | A long-sleeved lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[2][3].
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Experimental Workflow
The following workflow is designed to minimize exposure and ensure safe handling during experimental procedures.
Caption: Workflow for Safe Handling of this compound.
Waste Disposal
-
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste[4].
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures[5].
Emergency Procedures: Spills and Exposure
Immediate and correct response to emergencies is critical to mitigating harm.
Spill Response
The appropriate response to a spill depends on its size and location.
| Spill Size | Procedure |
| Minor Spill (contained within a fume hood) | 1. Alert others in the area. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). 3. Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal. 4. Decontaminate the spill area with soap and water[6]. |
| Major Spill (outside of a fume hood or large volume) | 1. Evacuate the immediate area and alert your supervisor and EHS[6][7]. 2. If the substance is flammable, eliminate all ignition sources[8]. 3. Close the laboratory doors to contain the vapors. 4. Await the arrival of trained emergency response personnel[7]. |
Exposure Protocol
In the event of personal exposure, follow these first-aid measures immediately:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[2]. Seek medical attention if irritation persists[2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[2]. Remove contact lenses if present and easy to do so[2]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water[8]. Seek immediate medical attention[2].
Conclusion
By adhering to these guidelines, researchers can confidently and safely handle this compound. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and potential hazards, is the cornerstone of responsible scientific practice.
References
- 1. 2(5H)-Furanone, 4-methyl- | C5H6O2 | CID 145832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. vigon.com [vigon.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
